Product packaging for 2-Hydroxyadipic acid(Cat. No.:CAS No. 18294-85-4)

2-Hydroxyadipic acid

货号: B108492
CAS 编号: 18294-85-4
分子量: 162.14 g/mol
InChI 键: OTTXIFWBPRRYOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-hydroxyadipic acid is an adipic acid derivative having a 2-hydroxy substituent. It is a 2-hydroxydicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to an adipic acid. It is a conjugate acid of a 2-hydroxyadipate(2-).
This compound has been reported in Aloe africana and Caenorhabditis elegans with data available.
This compound is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid. Deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia (OMIM 245130), a condition characterized by accumulation and excretion of this compound (with 2-ketoadipic and 2-aminoadipic) probably without adverse phenotypic effects.(OMMBID - The Metabolic and Molecular Bases of Inherited Disease, CH.95). A method involving derivatization and combined gas chromatography--mass spectrometry has been recently developed to separate the enantiomers of 3-hydroxyadipic acid It has been shown that 3-hydroxyadipic acid excreted in urine consists of at least 95% of the L-enantiomer. This finding supports the hypothesis that dicarboxylic acids are degraded by ordinary beta-oxidation, and indicates that adipic acid may be converted into succinic acid. (A3342, A3342).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B108492 2-Hydroxyadipic acid CAS No. 18294-85-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTXIFWBPRRYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864823
Record name 2-Hydroxyhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18294-85-4
Record name 2-Hydroxyadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18294-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyadipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyhexanedioic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89QH9TSX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxyadipic Acid: Chemical Structure, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyadipic acid, a dicarboxylic acid of growing interest in metabolic research and as a potential biochemical building block. This document details its chemical structure, physicochemical properties, metabolic context, and relevant experimental methodologies.

Chemical Structure and Properties

This compound, systematically named 2-hydroxyhexanedioic acid , is a six-carbon dicarboxylic acid with a hydroxyl group at the alpha-position.[1] Its structure is closely related to adipic acid, a key monomer in the polymer industry.

Chemical Structure:

Stereochemistry: The chiral center at the second carbon atom means that this compound can exist as two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-hydroxyadipic acid.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-hydroxyhexanedioic acid[1][2]
Synonyms α-Hydroxyadipic acid, 2-Hydroxyhexanedioate[2][3][4]
Chemical Formula C₆H₁₀O₅[1][2][4]
Molecular Weight 162.14 g/mol [1][2][4]
Appearance White crystalline solid[3]
Melting Point 151 °C[5]
Boiling Point 401.6 °C at 760 mmHg (Predicted)[5]
Water Solubility Soluble[5]
pKa (Predicted) 3.77 ± 0.21[5]
InChI Key OTTXIFWBPRRYOG-UHFFFAOYSA-N[1][2]
CAS Number 18294-85-4[1][2][4]

Metabolic Significance

This compound is a key intermediate in the degradation pathway of the essential amino acid L-lysine.[1][6] This metabolic process is crucial for maintaining amino acid homeostasis.

Lysine Degradation Pathway

In mammals, lysine degradation primarily occurs in the mitochondria. This compound is formed from the reduction of 2-ketoadipic acid, another intermediate in this pathway.[1][6][7] The accumulation of this compound in urine and blood is a characteristic biomarker for the rare genetic disorder known as 2-ketoadipic aciduria , which results from a deficiency in the enzyme 2-ketoadipic dehydrogenase.[1][4][6]

The following diagram illustrates the position of this compound within the lysine degradation pathway.

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_semialdehyde Alpha_Aminoadipic_acid α-Aminoadipic acid Alpha_Aminoadipic_semialdehyde->Alpha_Aminoadipic_acid Two_Ketoadipic_acid 2-Ketoadipic acid Alpha_Aminoadipic_acid->Two_Ketoadipic_acid Two_Hydroxyadipic_acid This compound Two_Ketoadipic_acid->Two_Hydroxyadipic_acid Glutaryl_CoA Glutaryl-CoA Two_Ketoadipic_acid->Glutaryl_CoA Oxidative decarboxylation Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA

Lysine degradation pathway showing the formation of this compound.
Potential Signaling Role

While this compound is well-established as a metabolic intermediate, its role as a signaling molecule is not yet clearly defined in scientific literature. Some studies suggest that dicarboxylic acids, in general, can influence cellular processes. For instance, they can act as alternative energy substrates and may affect the properties of cell membranes.[6][8] However, a specific signaling cascade initiated by this compound has not been identified. Future research may explore whether this molecule has signaling functions beyond its metabolic role, particularly in pathological conditions where its concentration is elevated.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One approach involves the oxidation of 2-hydroxycyclohexanone.

Protocol: Oxidation of 2-Hydroxycyclohexanone [9][10]

  • Reactants: 2-hydroxycyclohexanone (substrate), H₄PVW₁₁O₄₀ (heteropolyacid catalyst), and molecular oxygen (oxidant).

  • Solvent: An appropriate organic solvent.

  • Procedure: The reaction is carried out by stirring the substrate and catalyst in the solvent under an oxygen atmosphere.

  • Yield: This method has been reported to yield this compound in moderate amounts (up to 39%).[9][10]

Another reported synthesis involves the hydrolysis of 2-acetoxyhexanedioic acid with lithium hydroxide in a tetrahydrofuran/water mixture, reportedly achieving a high yield.[5] A further method is the reduction of 2-oxohexanedioic acid.[5]

Purification Methods

Purification of this compound from a reaction mixture can be achieved through standard techniques for dicarboxylic acids.

Protocol: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot water.

  • Cooling: Slowly cool the solution to allow for the formation of crystals.

  • Filtration: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold water to remove impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol: Purification by Chromatography

Chromatographic techniques can also be employed for the purification of dicarboxylic acids.[11][12]

  • Stationary Phase: A suitable chromatographic resin, such as an amphoteric resin, can be used.[11]

  • Mobile Phase: An appropriate solvent system is used to elute the components of the mixture.

  • Elution: The dicarboxylic acid of interest is separated based on its differential partitioning between the stationary and mobile phases.

Analytical Methods

The quantification and identification of this compound in biological and synthetic samples can be performed using chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance spectroscopy.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A common method is a two-step process of methoximation followed by silylation.

  • Sample Preparation: Extract the organic acids from the sample matrix.

  • Methoximation: React the dried extract with methoxyamine hydrochloride in pyridine to protect the keto groups and prevent tautomerization.

  • Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acidic protons to trimethylsilyl (TMS) esters and ethers, increasing volatility.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. A typical column used for organic acid analysis is a 5%-phenyl-95%-dimethylpolysiloxane capillary column.

The following diagram outlines a general workflow for the GC-MS analysis of organic acids like this compound.

GCMS_Workflow Sample Biological or Synthetic Sample Extraction Extraction of Organic Acids Sample->Extraction Drying Drying of Extract Extraction->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

General workflow for the GC-MS analysis of this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the analysis of dicarboxylic acids without derivatization.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase.

  • HPLC System: Use a reverse-phase column (e.g., C18) with an acidic aqueous mobile phase (e.g., water with perchloric acid or formic acid).[13]

  • Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) or by coupling the HPLC to a mass spectrometer (LC-MS).

Conclusion

This compound is a metabolically significant dicarboxylic acid with well-defined chemical and physical properties. Its role as an intermediate in lysine degradation is firmly established, and its accumulation serves as a key indicator of 2-ketoadipic aciduria. While its potential as a signaling molecule remains an open area for investigation, the methodologies for its synthesis, purification, and analysis are accessible through established protocols for organic acids. This guide provides a solid foundation for researchers and professionals in drug development and metabolic studies to further explore the chemistry and biology of this intriguing molecule.

References

An In-depth Technical Guide to 2-Hydroxyadipic Acid (CAS 18294-85-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxyadipic acid (CAS 18294-85-4), a dicarboxylic fatty acid with significant implications in metabolic pathways, disease states, and biotechnological applications. This document details its physicochemical properties, relevant experimental protocols, and its role in biological signaling pathways.

Core Data and Physicochemical Properties

This compound, also known as α-hydroxyadipic acid, is an organic compound with the chemical formula C₆H₁₀O₅[1][2]. It is a derivative of adipic acid with a hydroxyl group at the alpha position[3]. This metabolite is naturally found in the human body and has been reported in organisms such as Aloe africana and Caenorhabditis elegans[3].

Below is a summary of its key physicochemical properties:

PropertyValueSource
CAS Number 18294-85-4[1][2]
Molecular Formula C₆H₁₀O₅[1][2]
Molecular Weight 162.14 g/mol [1]
IUPAC Name 2-hydroxyhexanedioic acid[1]
Synonyms α-Hydroxyadipic Acid, 2-Hydroxyhexanedioic acid[1][4]
Physical Description Solid[1]
Solubility Water: 250 mg/mL (1541.88 mM); DMF: 2 mg/mL; DMSO: 1 mg/mL; Ethanol: 2 mg/mL; PBS (pH 7.2): 5 mg/mL[4][5]
pKa (Predicted) 3.77 ± 0.21LookChem
Melting Point 151 °CLookChem
Boiling Point (Predicted) 401.6 °C at 760 mmHgLookChem
Density (Predicted) 1.413 g/cm³TargetMol

Spectral Data

Spectroscopy Type Details
¹H NMR (500 MHz, Water, pH 4.0) Shifts [ppm]: 1.63-1.80 (m), 2.37-2.40 (m), 4.11-4.13 (m)
²D NMR (¹H-¹³C HSQC, 600 MHz, Water, pH 7.0) Shifts [ppm] (F2:F1): 1.61:24.39, 1.61:36.63, 1.70:36.63, 2.20:40.02, 4.03:74.75
GC-MS Derivative: 3 TMS; Molecular Weight: 378.684; Key m/z fragments: 129.0, 171.0, 261.0
LC-MS/MS (Negative Ion Mode) Precursor m/z: 161.0455; Key fragment m/z: 143.03604, 117.05557, 99.04487, 71.05001

Biological Significance and Signaling Pathways

This compound is a key intermediate in several metabolic pathways, most notably in the degradation of lysine, hydroxylysine, and tryptophan[1][6]. It is formed by the reduction of 2-ketoadipic acid[7][8].

Lysine Degradation Pathway and 2-Ketoadipic Aciduria

Inborn errors of metabolism, such as 2-ketoadipic aciduria, lead to the accumulation of this compound in the urine[1][6]. This condition is caused by a deficiency in the 2-ketoadipic dehydrogenase enzyme, which is involved in the catabolism of lysine, hydroxylysine, and tryptophan[3][6]. Chronically high levels of this compound are associated with this and other metabolic disorders[3].

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipate_Semialdehyde α-Aminoadipate-6-semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Alpha_Aminoadipic_Acid 2-Aminoadipic acid Alpha_Aminoadipate_Semialdehyde->Alpha_Aminoadipic_Acid Alpha_Ketoadipic_Acid 2-Ketoadipic acid Alpha_Aminoadipic_Acid->Alpha_Ketoadipic_Acid Hydroxyadipic_Acid This compound Alpha_Ketoadipic_Acid->Hydroxyadipic_Acid Reduction Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipic_Acid->Glutaryl_CoA 2-Ketoadipic Dehydrogenase Disease 2-Ketoadipic Aciduria (Enzyme Deficiency) Alpha_Ketoadipic_Acid->Disease TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle Disease->Hydroxyadipic_Acid Accumulation Adipic_Acid_Biosynthesis Glucose Glucose L_Lysine L-Lysine Glucose->L_Lysine Fermentation Alpha_Ketoadipate 2-Ketoadipate L_Lysine->Alpha_Ketoadipate Two_Hydroxyadipate 2-Hydroxyadipate Alpha_Ketoadipate->Two_Hydroxyadipate Reduction Two_Hexenedioate 2-Hexenedioate Two_Hydroxyadipate->Two_Hexenedioate Dehydration Adipic_Acid Adipic Acid Two_Hexenedioate->Adipic_Acid Reduction Experimental_Workflow cluster_synthesis Biosynthesis cluster_analysis Analysis Seed_Culture Seed Culture (E. coli) Shake_Flask Shake Flask Cultivation Seed_Culture->Shake_Flask Induction Induction (IPTG) Shake_Flask->Induction Fermentation Fed-Batch Fermentation Induction->Fermentation Sample_Prep Sample Preparation (Extraction) Fermentation->Sample_Prep Fermentation Broth Derivatization Derivatization (TMS) Sample_Prep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

References

2-Hydroxyadipic Acid: From Metabolic Anomaly to Biotechnological Precursor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Natural Occurrence, and Analysis of 2-Hydroxyadipic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dicarboxylic fatty acid, has transitioned from being primarily recognized as a biomarker for a rare inborn error of metabolism to a molecule of interest in the burgeoning field of industrial biotechnology. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and metabolic significance of this compound. It details its association with 2-ketoadipic aciduria and explores its presence in various biological systems. Furthermore, this guide furnishes detailed experimental protocols for the detection and quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), complete with illustrative workflows. Signaling pathways and logical relationships are also visualized to provide a clear understanding of the biochemical context of this multifaceted molecule.

Discovery and Metabolic Significance

The discovery of this compound is intrinsically linked to the study of inborn errors of metabolism. It was first identified as a significant metabolite in the urine of patients with 2-ketoadipic aciduria, also known as 2-aminoadipic 2-oxoadipic aciduria (AMOXAD)[1][2][3][4]. This rare autosomal recessive disorder is caused by mutations in the DHTKD1 gene, which encodes a subunit of the 2-oxoadipate dehydrogenase complex, an enzyme crucial for the degradation of lysine and tryptophan[1][3].

The enzymatic deficiency leads to an accumulation of 2-ketoadipic acid, which is subsequently reduced to this compound[4][5][6]. Consequently, elevated levels of this compound, along with 2-aminoadipic acid and 2-ketoadipic acid, are characteristic urinary biomarkers for this condition[1][3]. At chronically high concentrations, this compound is considered a metabotoxin and an acidogen, contributing to metabolic acidosis[7].

More recently, this compound has garnered attention as a key intermediate in the biotechnological production of adipic acid, a vital monomer for nylon synthesis. In 2023, the first successful biosynthesis of 2-hydroxyadipate in a microbial host (Escherichia coli) from glucose was reported, highlighting its potential as a renewable chemical precursor. Another 2023 study detailed its synthesis through the catalytic oxidation of 2-hydroxycyclohexanone.

Metabolic Pathway

This compound is formed via the reduction of 2-ketoadipic acid, an intermediate in the catabolic pathways of lysine and tryptophan. The pathway begins with the conversion of L-lysine to 2-aminoadipate, which is then deaminated to form 2-ketoadipate. In individuals with 2-ketoadipic aciduria, the subsequent oxidative decarboxylation of 2-ketoadipate is impaired, leading to its accumulation and subsequent reduction to this compound.

Metabolic Pathway of this compound Formation lysine L-Lysine / Tryptophan aminoadipate 2-Aminoadipic acid lysine->aminoadipate Catabolism keto_adipate 2-Ketoadipic acid aminoadipate->keto_adipate Deamination hydroxy_adipate This compound keto_adipate->hydroxy_adipate Reduction glutaryl_coa Glutaryl-CoA keto_adipate->glutaryl_coa Oxidative Decarboxylation impaired Impaired in 2-Ketoadipic Aciduria tca TCA Cycle glutaryl_coa->tca GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine Urine Sample centrifuge Centrifugation urine->centrifuge supernatant Supernatant Collection centrifuge->supernatant is Internal Standard Addition supernatant->is dry Drying is->dry derivatize TMS Derivatization dry->derivatize injection GC Injection derivatize->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection (Scan/SIM) ionization->detection integration Peak Integration detection->integration quantification Quantification vs. IS integration->quantification report Reporting quantification->report

References

The Biochemical Nexus of 2-Hydroxyadipic Acid: From Lysine Catabolism to Disease Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biochemical role of 2-hydroxyadipic acid in metabolism. This whitepaper details the metabolic pathways, enzymatic reactions, and clinical significance of this dicarboxylic acid, providing a critical resource for understanding its involvement in human health and disease.

This compound, a six-carbon α-hydroxy dicarboxylic acid, primarily emerges as an intermediate in the catabolism of the essential amino acid L-lysine. Its metabolic journey is intricately linked to cellular energy production and amino acid homeostasis. The guide elucidates the enzymatic conversion of 2-oxoadipate to 2-hydroxyadipate and its subsequent, though less understood, metabolic fate in mammalian systems.

The document provides a thorough examination of the analytical methodologies employed to quantify this compound in biological matrices. Detailed protocols for gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for organic acid analysis, are presented, including crucial sample preparation and derivatization steps.

A key feature of this technical guide is the systematic presentation of quantitative data. Kinetic parameters of enzymes involved in this compound metabolism, such as 2-oxoadipate reductase, are summarized in clearly structured tables, allowing for straightforward comparison and analysis. This quantitative data is vital for researchers modeling metabolic pathways and for professionals in drug development targeting enzymatic dysregulation.

Furthermore, the guide employs Graphviz (DOT language) to create clear and concise diagrams of the relevant metabolic pathways and experimental workflows. These visualizations offer an accessible overview of the complex biochemical processes involving this compound, from its synthesis to its potential downstream conversions.

Clinically, the accumulation of this compound in urine is a hallmark of the rare inborn error of metabolism known as 2-ketoadipic aciduria, which is also referred to as 2-aminoadipic and 2-oxoadipic aciduria[1][2]. This condition results from a deficiency in the degradation pathway of lysine, hydroxylysine, and tryptophan[2]. While the clinical presentation of this disorder can be highly variable, the consistent elevation of this compound serves as a crucial diagnostic biomarker.

This technical guide serves as an essential reference for the scientific community, consolidating the current knowledge on this compound and highlighting areas for future investigation. Its detailed presentation of data, protocols, and pathways is intended to accelerate research into the metabolic roles of this intriguing molecule and its implications for human health.

Core Biochemical Role and Metabolic Pathways

This compound is primarily recognized as a metabolite in the degradation pathway of L-lysine. It is formed from the reduction of 2-oxoadipate (also known as α-ketoadipate), a key intermediate in the catabolism of lysine, tryptophan, and hydroxylysine[1][3].

The principal enzyme responsible for this conversion is 2-oxoadipate reductase (EC 1.1.1.172), an NAD(P)H-dependent enzyme that catalyzes the following reaction[4]:

2-oxoadipate + NAD(P)H + H⁺ ⇌ 2-hydroxyadipate + NAD(P)⁺

In the context of L-lysine degradation in mammals, this pathway primarily occurs within the mitochondria[5][6]. The generated this compound can then be further metabolized, although its complete degradation pathway in humans is not fully elucidated.

In the context of metabolic engineering, this compound is a key intermediate in the biosynthesis of adipic acid, a valuable platform chemical. Engineered pathways in microorganisms can convert 2-hydroxyadipate to 2-hexenedioic acid via the action of enzymes like 2-hydroxyadipyl-CoA synthetase and 2-hydroxyadipyl-CoA dehydratase[7][8][9].

Visualization of the Lysine Degradation Pathway

Lysine_Degradation_Pathway lysine L-Lysine saccharopine Saccharopine lysine->saccharopine aminoadipate_semialdehyde α-Aminoadipate-δ-semialdehyde saccharopine->aminoadipate_semialdehyde aminoadipate α-Aminoadipate aminoadipate_semialdehyde->aminoadipate oxoadipate 2-Oxoadipate aminoadipate->oxoadipate hydroxyadipate This compound oxoadipate->hydroxyadipate 2-Oxoadipate Reductase glutaryl_coa Glutaryl-CoA oxoadipate->glutaryl_coa 2-Oxoadipate Dehydrogenase Complex acetyl_coa Acetyl-CoA glutaryl_coa->acetyl_coa

Figure 1. Simplified overview of the mitochondrial L-lysine degradation pathway.

Quantitative Data

A critical aspect of understanding the biochemical role of this compound is the characterization of the enzymes that metabolize it. The following table summarizes the kinetic parameters for the reduction of 2-oxoadipate by two different (R)-2-hydroxyacid dehydrogenases.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
(R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans2-Oxoadipate3.4 ± 0.41.9 ± 0.15.6 x 102[10][11]
2-Oxoglutarate0.28 ± 0.0311.1 ± 0.44.0 x 104[10][11]
d-3-phosphoglycerate dehydrogenase (Pgdh) from Escherichia coli2-Oxoadipate11.0 ± 2.00.4 ± 0.043.6 x 101[10][11]
2-Oxoglutarate0.18 ± 0.023.0 ± 0.11.7 x 104[10][11]

Table 1: Kinetic Parameters for the Reduction of 2-Oxoadipate.

Pathophysiological Significance

The primary clinical relevance of this compound lies in its accumulation in 2-ketoadipic aciduria (also known as 2-aminoadipic and 2-oxoadipic aciduria)[1][2]. This autosomal recessive inborn error of metabolism is characterized by the elevated urinary excretion of 2-ketoadipic acid, 2-aminoadipic acid, and this compound[1]. The underlying genetic defect is in the enzyme complex responsible for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA[12]. While many individuals with this biochemical phenotype are asymptomatic, some may present with developmental delay, intellectual disability, ataxia, and epilepsy[12].

Experimental Protocols

Quantification of this compound in Urine by GC-MS

The analysis of urinary organic acids, including this compound, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) following solvent extraction and chemical derivatization.

1. Sample Preparation and Extraction:

  • To a 1-2 mL urine sample, add an internal standard (e.g., a stable isotope-labeled version of a related organic acid).

  • Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. The extraction is typically repeated to ensure complete recovery.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is derivatized to increase the volatility of the organic acids for GC analysis. A common method is silylation.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Incubate the mixture at a controlled temperature (e.g., 70-90°C) for a specified time (e.g., 15-30 minutes) to allow for complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) esters and ethers[13][14].

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • The GC separates the different derivatized organic acids based on their boiling points and interactions with the column stationary phase.

  • The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is acidify Acidification (pH 1-2) add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporation extract->evaporate add_bstfa Add BSTFA/TMCS evaporate->add_bstfa heat Incubation (70-90°C) add_bstfa->heat gcms GC-MS Analysis heat->gcms data Data Processing & Quantification gcms->data

Figure 2. General experimental workflow for urinary organic acid analysis by GC-MS.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule in the same vein as well-established second messengers. Its primary known role is as a metabolic intermediate. However, its accumulation in pathological states can lead to downstream metabolic disturbances. The elevated levels of this compound in 2-ketoadipic aciduria are a consequence of a blocked metabolic pathway, leading to the shunting of its precursor, 2-oxoadipate, towards reduction.

Visualization of the Metabolic Block in 2-Ketoadipic Aciduria

Metabolic_Block lysine L-Lysine oxoadipate 2-Oxoadipate lysine->oxoadipate hydroxyadipate This compound (Accumulates) oxoadipate->hydroxyadipate 2-Oxoadipate Reductase oxoadipate->blocked glutaryl_coa Glutaryl-CoA

Figure 3. Consequence of 2-oxoadipate dehydrogenase deficiency.

Conclusion

This compound holds a significant, albeit somewhat under-investigated, position in intermediary metabolism. As an intermediate in L-lysine degradation, its biochemical role is primarily catabolic. However, its accumulation in the inborn error of metabolism, 2-ketoadipic aciduria, underscores its importance as a clinical biomarker. The methodologies for its detection are well-established, and ongoing research in metabolic engineering highlights its potential as a precursor for industrially relevant chemicals. Further research is warranted to fully elucidate its downstream metabolic fate in mammalian systems and to explore any potential, as-yet-undiscovered, biological functions beyond its role as a metabolic intermediate. This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this fascinating molecule.

References

The Role of 2-Hydroxyadipic Acid in Lysine Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the involvement of 2-hydroxyadipic acid in the mammalian lysine degradation pathway. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are investigating amino acid metabolism and related disorders. This document details the core biochemical reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways.

The Lysine Degradation Pathway: An Overview

Lysine, an essential amino acid, is primarily catabolized in the liver mitochondria via the saccharopine pathway.[1] A secondary route, the pipecolic acid pathway, is more active in the brain.[2] Both pathways converge to produce α-aminoadipic semialdehyde, which is then further metabolized.[3]

The saccharopine pathway begins with the condensation of L-lysine and α-ketoglutarate to form saccharopine. This reaction is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.[4][5] Saccharopine is subsequently cleaved by the saccharopine dehydrogenase domain of AASS to yield L-glutamate and α-aminoadipic semialdehyde.[4][6] This semialdehyde is then oxidized to α-aminoadipate by α-aminoadipic semialdehyde dehydrogenase (ALDH7A1).[7][8]

α-Aminoadipate is a key intermediate that is transaminated by aminoadipate aminotransferase to form α-ketoadipate (also known as 2-oxoadipate).[9] This α-keto acid is then oxidatively decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHC), a multi-enzyme complex for which DHTKD1 is the E1 component.[10][11]

This compound: A Side Product of Lysine Catabolism

This compound is formed from the reduction of 2-oxoadipate. This reaction is catalyzed by the enzyme 2-oxoadipate reductase, which is also known as 2-hydroxyadipate dehydrogenase. This conversion represents a side reaction from the main lysine degradation pathway.

Elevated levels of this compound in urine and blood are associated with certain inborn errors of metabolism, such as 2-ketoadipic aciduria (also known as α-aminoadipic and α-ketoadipic aciduria), a condition caused by mutations in the DHTKD1 gene encoding the E1 subunit of the 2-oxoadipate dehydrogenase complex. In this disorder, the impaired function of the OADHC leads to an accumulation of 2-oxoadipate, which is then shunted towards its reduction product, this compound.

Quantitative Data

Table 1: Kinetic Parameters of Human 2-Oxoadipate Dehydrogenase Complex (OADHC) and Related Enzymes

Enzyme/ComplexSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Source
Human OADHC (E1a component - DHTKD1)2-Oxoadipate12.4--7.7 x 10³[3]
Human OADHC (G729R variant)2-Oxoadipate26---[3]
Human DHTKD12-Oxoadipate15---[7]
Human DHTKD12-Oxoglutarate25014.2--[7]
(R)-2-Hydroxyglutarate Dehydrogenase (Acidaminococcus fermentans)2-Oxoadipate13,000 ± 2,000-2.5 ± 0.1190[6]
D-3-Phosphoglycerate Dehydrogenase (E. coli)2-Oxoadipate1,800 ± 200-0.3 ± 0.0170[6]

Note: Data for non-human enzymes are provided for comparative purposes due to the lack of specific kinetic data for human 2-hydroxyadipate dehydrogenase.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the lysine degradation pathway and the position of this compound formation.

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS (Lysine-Ketoglutarate Reductase) alpha_KG α-Ketoglutarate alpha_KG->Saccharopine Glutamate L-Glutamate Saccharopine->Glutamate AASA α-Aminoadipic Semialdehyde Saccharopine->AASA AASS (Saccharopine Dehydrogenase) AAA α-Aminoadipate AASA->AAA ALDH7A1 alpha_KA α-Ketoadipate (2-Oxoadipate) AAA->alpha_KA Aminoadipate Aminotransferase Glutaryl_CoA Glutaryl-CoA alpha_KA->Glutaryl_CoA OADHC Hydroxyadipate This compound alpha_KA->Hydroxyadipate 2-Oxoadipate Reductase

Units/mL enzyme = (ΔA₃₄₀/min * Total Volume) / (ε * Enzyme Volume)

Figure 2. Workflow for GC-MS Analysis of Organic Acids.

Conclusion

This compound serves as a biomarker for disruptions in the lysine degradation pathway, particularly for deficiencies in the 2-oxoadipate dehydrogenase complex. While its direct physiological role, if any, is not well-defined, its accumulation points to a metabolic bottleneck at the level of 2-oxoadipate. This guide provides a foundational understanding of the biochemical context of this compound, along with practical experimental approaches for its study. Further research is warranted to fully elucidate the kinetics of human 2-hydroxyadipate dehydrogenase and to explore the potential pathophysiological consequences of elevated this compound levels.

References

2-Hydroxyadipic Acid: An Endogenous Metabolite and Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyadipic acid is a dicarboxylic acid that serves as an endogenous metabolite in human physiology. While present at low levels in healthy individuals, its accumulation in urine is a key biomarker for the rare inborn error of metabolism known as alpha-aminoadipic and alpha-ketoadipic aciduria. This technical guide provides a comprehensive overview of this compound, including its role in metabolic pathways, its clinical significance, quantitative data on its excretion in healthy and diseased states, and detailed experimental protocols for its analysis. This document is intended to be a valuable resource for researchers, clinicians, and professionals involved in drug development and the study of metabolic disorders.

Introduction to this compound

This compound is a six-carbon dicarboxylic acid that is structurally related to adipic acid, with the addition of a hydroxyl group at the second carbon position. It is formed endogenously through the reduction of 2-ketoadipic acid.[1][2] Under normal physiological conditions, this compound is a minor metabolite. However, its significance as a biomarker has been established in the context of specific inborn errors of metabolism.[3][4]

Chronically high levels of this compound are primarily associated with alpha-aminoadipic and alpha-ketoadipic aciduria, an autosomal recessive disorder of lysine and tryptophan metabolism.[4][5] This condition is caused by mutations in the DHTKD1 gene, which encodes a component of the 2-oxoadipate dehydrogenase complex.[6] The enzymatic block leads to the accumulation of upstream metabolites, including 2-ketoadipic acid, 2-aminoadipic acid, and consequently, this compound, which are then excreted in the urine.[4][5] The clinical presentation of this disorder is highly variable, ranging from asymptomatic individuals to patients with neurological and muscular symptoms such as hypotonia, developmental delay, ataxia, and seizures.[4][5]

Biochemical Pathway: Lysine Degradation

This compound is an intermediate in the degradation pathway of the essential amino acid L-lysine. This multi-step process occurs within the mitochondria and involves a series of enzymatic reactions. A defect in the 2-oxoadipate dehydrogenase complex, due to mutations in the DHTKD1 gene, disrupts this pathway, leading to the accumulation of 2-oxoadipate. This ketoacid is then reduced to 2-hydroxyadipate.

Below is a diagram illustrating the terminal steps of the L-lysine degradation pathway, highlighting the point of enzymatic defect and the formation of this compound.

Lysine_Degradation_Pathway cluster_mitochondrion Mitochondrial Matrix Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase Aminoadipate_semialdehyde L-2-Aminoadipate 6-semialdehyde Saccharopine->Aminoadipate_semialdehyde Saccharopine dehydrogenase Aminoadipate L-2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Aminoadipate-semialdehyde dehydrogenase Ketoadipate 2-Oxoadipate (2-Ketoadipate) Aminoadipate->Ketoadipate Aminoadipate aminotransferase Hydroxyadipate 2-Hydroxyadipate (this compound) Ketoadipate->Hydroxyadipate Reduction Glutaryl_CoA Glutaryl-CoA Ketoadipate->Glutaryl_CoA 2-Oxoadipate dehydrogenase complex (DHTKD1) Defect Defect in alpha-aminoadipic and alpha-ketoadipic aciduria TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle

Lysine degradation pathway leading to this compound.

Quantitative Data of this compound in Urine

The quantification of this compound in urine is crucial for the diagnosis and monitoring of alpha-aminoadipic and alpha-ketoadipic aciduria. The following tables summarize the reported concentrations of this compound in healthy individuals and in patients with this metabolic disorder. Values are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Urinary this compound Concentrations in Healthy Individuals

PopulationAge GroupConcentration (mmol/mol creatinine)Reference
Pediatric2 days - 15 yearsNot typically detected or at very low levels[7]
Pediatric (North Indian)1 day - 16 yearsNot typically reported as a quantified analyte in healthy controls[4]

Note: In most studies of healthy populations, this compound is either undetectable or present at trace levels that are not quantified and reported in reference ranges.

Table 2: Urinary Metabolite Concentrations in Patients with Alpha-Aminoadipic and Alpha-Ketoadipic Aciduria

MetabolitePatient AgeConcentration (mmol/mol creatinine)Reference
This compound2 years5 - 40[3]
2-Ketoadipic Acid2 years10 - 120[3]
2-Aminoadipic Acid2 yearsElevated (plasma: 120 µmol/L)[3]
This compoundNot specified12 - 55[8]
2-Ketoadipic AcidNot specified9 - 49[8]
2-Aminoadipic AcidNot specified92 - 450[8]

Experimental Protocols

The gold standard for the analysis of urinary organic acids, including this compound, is gas chromatography-mass spectrometry (GC-MS). This section provides a detailed methodology based on established protocols.[9][10][11]

Principle

Urinary organic acids are extracted from the aqueous urine matrix into an organic solvent. To make them volatile for GC analysis, the extracted acids are chemically modified through a process called derivatization. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, which provides both qualitative identification based on the mass spectrum and quantitative data based on signal intensity relative to an internal standard.

Materials and Reagents
  • Urine sample: First morning void is preferred.[12] Store at -20°C or lower if not analyzed immediately.

  • Internal Standard (IS): e.g., Tropic acid or a stable isotope-labeled analog of an organic acid not typically found in urine.

  • Reagents for extraction:

    • Hydrochloric acid (HCl) for acidification.

    • Sodium chloride (NaCl) for salting out.

    • Ethyl acetate and/or diethyl ether (GC grade).

  • Reagents for derivatization:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine or other suitable solvent.

    • Methoxyamine hydrochloride (for oximation of keto groups).

  • Equipment:

    • Glass centrifuge tubes with screw caps.

    • Vortex mixer.

    • Centrifuge.

    • Nitrogen evaporator.

    • Heating block or oven.

    • GC-MS system with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

Sample Preparation and Extraction
  • Sample Normalization: Thaw the urine sample and centrifuge to remove sediment. Determine the creatinine concentration of the urine to normalize the sample volume. A typical approach is to use a volume of urine equivalent to a specific amount of creatinine (e.g., 0.25 mg).[4]

  • Internal Standard Addition: Add a known amount of the internal standard solution to the normalized urine sample.

  • Oximation (for keto acids): Add methoxyamine HCl solution, vortex, and incubate at 60°C for 30 minutes to convert keto groups to oximes.[9]

  • Acidification: Acidify the sample to a pH of approximately 1-2 with HCl.[11]

  • Extraction: Add NaCl to saturate the aqueous phase. Add the extraction solvent (e.g., ethyl acetate), vortex vigorously for 1-2 minutes, and centrifuge to separate the phases.[9]

  • Repeat Extraction: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

  • Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.[9]

Derivatization
  • To the dried residue, add the derivatizing reagent (e.g., a mixture of BSTFA with 1% TMCS and pyridine).[10]

  • Cap the tube tightly and incubate at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 15-30 minutes) to form trimethylsilyl (TMS) derivatives.[9]

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: The separation is typically performed on a capillary column with a temperature program that starts at a lower temperature and gradually increases to a higher temperature to elute a wide range of organic acids.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

  • Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. Quantify the concentration by comparing the peak area of a characteristic ion of this compound to the peak area of the internal standard.

Below is a workflow diagram for the urinary organic acid analysis.

GCMS_Workflow cluster_workflow Urinary Organic Acid Analysis Workflow Start Urine Sample Collection Normalization Sample Normalization (based on Creatinine) Start->Normalization Add_IS Addition of Internal Standard Normalization->Add_IS Oximation Oximation (for keto acids) Add_IS->Oximation Acidification Acidification (pH 1-2) Oximation->Acidification Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Derivatization Derivatization (e.g., TMS) with BSTFA Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing End Report Results Data_Processing->End

Workflow for urinary organic acid analysis by GC-MS.

Conclusion

This compound is a critical biomarker for the diagnosis of alpha-aminoadipic and alpha-ketoadipic aciduria, a rare inborn error of metabolism. Its detection and quantification, primarily through GC-MS analysis of urine, are essential for the clinical management of affected individuals. This technical guide provides a foundational understanding of the biochemical basis, clinical relevance, and analytical methodology for this compound. The provided quantitative data and detailed protocols serve as a valuable resource for researchers and clinicians in the field of metabolic disorders and for professionals in drug development who may encounter this metabolite in their work. Further research is warranted to establish more comprehensive age-stratified reference ranges in healthy populations and to further elucidate the pathophysiology of the associated metabolic disorder.

References

Stereoisomers and enantiomers of 2-Hydroxyadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-Hydroxyadipic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, with a specific focus on its stereoisomers. This document delves into the chemical and physical properties, synthesis, separation, and biological relevance of the enantiomers of this compound.

Introduction

This compound, also known as 2-hydroxyhexanedioic acid, is a dicarboxylic acid derivative of adipic acid with the chemical formula C₆H₁₀O₅.[1] The presence of a chiral center at the second carbon atom gives rise to two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-hydroxyadipic acid. The racemic mixture is often referred to as DL-2-hydroxyadipic acid.[2]

This molecule is of significant interest due to its role as a metabolite in biological systems and its potential as a chiral building block in organic synthesis. Notably, elevated levels of this compound in urine are associated with 2-ketoadipic aciduria, an inborn error of metabolism.[1][3] Understanding the properties and biological activities of the individual stereoisomers is crucial for research in metabolic disorders and for the development of stereoselective synthetic methodologies.

Physicochemical Properties

The physicochemical properties of this compound and its individual enantiomers are summarized in the table below. It is important to note that while experimental data for the racemic mixture is available, some properties for the individual enantiomers are predicted due to a lack of published experimental values.

PropertyRacemic this compound(R)-2-Hydroxyadipic Acid(S)-2-Hydroxyadipic Acid
Molecular Formula C₆H₁₀O₅C₆H₁₀O₅C₆H₁₀O₅
Molecular Weight 162.14 g/mol 162.14 g/mol 162.14 g/mol
CAS Number 18294-85-477252-44-9Not available
Melting Point 151 °CData not availableData not available
Boiling Point (Predicted) 401.6 ± 30.0 °CData not availableData not available
pKa (Predicted) 3.77 ± 0.21Data not availableData not available
Specific Rotation ([α]D) Data not availableData not available
Appearance White crystalline solidSolid (predicted)Solid (predicted)
Solubility Soluble in waterData not availableData not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are reported ¹H and ¹³C NMR chemical shifts for racemic this compound in water.[1]

¹H NMR (500 MHz, H₂O, pH 4.0)

  • δ 4.12 ppm (t, 1H): CH-OH

  • δ 2.38 ppm (t, 2H): CH₂-COOH

  • δ 1.78 - 1.64 ppm (m, 4H): -CH₂-CH₂-

¹³C NMR (Data from HSQC, 600 MHz, H₂O, pH 7.0)

  • δ 74.75 ppm: C-OH

  • δ 40.02 ppm: C-4 or C-5

  • δ 36.63 ppm: C-4 or C-5

  • δ 24.39 ppm: C-3

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, typically after derivatization (e.g., trimethylsilylation) for gas chromatography-mass spectrometry (GC-MS) analysis. The fragmentation pattern can be used for identification and quantification in biological samples.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two main strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reduction of 2-oxoadipic acid.

Experimental Protocol: Reduction of 2-Oxoadipic Acid

  • Dissolution: Dissolve 2-oxoadipic acid in a suitable solvent, such as water or a buffered aqueous solution, at a concentration of approximately 0.1-0.5 M.

  • Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring. The molar ratio of NaBH₄ to 2-oxoadipic acid should be approximately 1.5:1 to ensure complete reduction.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is acidic and gas evolution ceases.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, multiple times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude racemic this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic this compound in a suitable hot solvent, such as ethanol or acetone. In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or brucine) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2 M HCl) to precipitate the enantiomerically enriched this compound.

  • Extraction and Purification: Extract the aqueous solution with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude enantiomer. The enantiomeric purity can be improved by repeated recrystallization of the diastereomeric salt.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.

G racemic_acid Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers.

Proposed Experimental Protocol: Chiral HPLC Separation

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated or immobilized on silica gel.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in a ratio that provides optimal separation (e.g., 90:10 v/v). The addition of a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) is often necessary to suppress the ionization of the carboxylic acid groups and improve peak shape.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

Biological Significance and Metabolic Pathway

This compound is an intermediate in the metabolism of lysine and tryptophan. In the metabolic disorder 2-ketoadipic aciduria, a deficiency in the enzyme 2-ketoadipic dehydrogenase leads to the accumulation of 2-ketoadipic acid, which is then reduced to this compound.[3]

The metabolic pathway involving this compound is illustrated below.

G cluster_disorder 2-Ketoadipic Aciduria lysine Lysine / Tryptophan aminoadipate 2-Aminoadipate lysine->aminoadipate ketoadipate 2-Ketoadipate aminoadipate->ketoadipate hydroxyadipate (S)-2-Hydroxyadipate ketoadipate->hydroxyadipate Reduction (Accumulation) downstream Further Metabolism ketoadipate->downstream Blocked Step (2-Ketoadipic Dehydrogenase Deficiency)

Caption: Metabolic context of this compound in 2-ketoadipic aciduria.

The stereochemistry of the this compound formed in this metabolic pathway is an important area of research, as different enzymes may exhibit stereoselectivity.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. While there are still gaps in the experimental data for the individual enantiomers, the provided protocols for synthesis, resolution, and analysis offer a solid foundation for researchers in the fields of organic chemistry, biochemistry, and drug development. Further investigation into the specific biological activities of the (R) and (S) enantiomers will be crucial for a complete understanding of their roles in health and disease.

References

An In-Depth Technical Guide to 2-Hydroxyadipic Acid: Nomenclature, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyadipic acid, a dicarboxylic acid with emerging significance in metabolic research and clinical diagnostics. This document details its chemical nomenclature, physical and chemical properties, its role in human metabolism, and provides generalized experimental protocols for its synthesis, purification, and analysis.

Nomenclature and Synonyms

This compound is a six-carbon dicarboxylic acid with a hydroxyl group at the alpha-position relative to one of the carboxyl groups. Its systematic and common names are crucial for accurate identification in scientific literature and databases.

The primary and most accurate name for this compound is 2-hydroxyhexanedioic acid , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] However, it is also widely known by several synonyms.

A comprehensive list of its identifiers is provided below:

Identifier TypeValue
IUPAC Name 2-hydroxyhexanedioic acid[1][2][3]
Common Name This compound[1][2]
Synonyms α-Hydroxyadipic acid[1][4], 2-Hydroxyadipate[1], 2-Hydroxy-hexanedioic acid[1], DL-2-Hydroxyadipic acid[3]
CAS Number 18294-85-4[2]
Molecular Formula C₆H₁₀O₅[1][2]
Molecular Weight 162.14 g/mol [2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, analysis, and for interpreting its biological behavior.

PropertyValueSource
Physical State Solid[2]PubChem
Melting Point 151 °CLookChem[5]
Boiling Point (Predicted) 401.6 °C at 760 mmHgLookChem[5]
Water Solubility (Predicted) 70.3 g/LFooDB[4]
pKa (Strongest Acidic, Predicted) 3.44FooDB[4]
logP (Predicted) -0.79FooDB[4]
Solubility in Organic Solvents DMF: 2 mg/mL, DMSO: 1 mg/mL, Ethanol: 2 mg/mLCayman Chemical[6]

Metabolic Significance: Role in Lysine Degradation and 2-Ketoadipic Aciduria

This compound is a key intermediate in the catabolism of the essential amino acid L-lysine.[7] Specifically, it is a downstream metabolite in the saccharopine pathway, one of the main routes for lysine degradation in mammals.

A defect in the enzyme 2-ketoadipic dehydrogenase leads to the genetic disorder 2-ketoadipic aciduria .[7] In this condition, the metabolic block prevents the conversion of 2-ketoadipic acid to glutaryl-CoA. This leads to an accumulation of upstream metabolites, including 2-ketoadipic acid, 2-aminoadipic acid, and consequently, this compound, which is formed by the reduction of 2-ketoadipic acid.[8] The elevated levels of these organic acids in urine are characteristic diagnostic markers for this disorder.

Below is a simplified diagram of the relevant portion of the lysine degradation pathway, illustrating the metabolic block in 2-ketoadipic aciduria and the resulting accumulation of this compound.

Lysine_Degradation_Pathway cluster_disorder 2-Ketoadipic Aciduria Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase Alpha_Aminoadipic_Semialdehyde α-Aminoadipic-δ-semialdehyde Saccharopine->Alpha_Aminoadipic_Semialdehyde Saccharopine dehydrogenase Alpha_Aminoadipic_Acid α-Aminoadipic acid Alpha_Aminoadipic_Semialdehyde->Alpha_Aminoadipic_Acid Aminoadipate-semialdehyde dehydrogenase Two_Ketoadipic_Acid 2-Ketoadipic acid Alpha_Aminoadipic_Acid->Two_Ketoadipic_Acid Aminoadipate aminotransferase Two_Hydroxyadipic_Acid This compound Two_Ketoadipic_Acid->Two_Hydroxyadipic_Acid Reduction Glutaryl_CoA Glutaryl-CoA Two_Ketoadipic_Acid->Glutaryl_CoA 2-Ketoadipic dehydrogenase Metabolic_Block Metabolic Block Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Multiple steps

Lysine degradation pathway and the metabolic block in 2-ketoadipic aciduria.

Experimental Protocols

The following sections provide generalized, detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions and research applications.

Chemical Synthesis of this compound

This protocol describes a potential synthetic route for this compound via the reduction of 2-ketoadipic acid.

Materials:

  • 2-Ketoadipic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of 2-ketoadipic acid in methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction for gas evolution and maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to stir in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the solution is acidic (pH 2-3). This will neutralize the excess borohydride and the borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield the crude this compound.

Purification by Recrystallization

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of this compound in biological samples, such as urine, using GC-MS following derivatization.

Materials:

  • Biological sample (e.g., urine)

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To a known volume of the biological sample, add the internal standard. Acidify the sample to pH 1-2 with HCl.

  • Extraction: Extract the organic acids from the acidified sample with ethyl acetate (3 x sample volume).

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporation: Filter the extract and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add pyridine and the derivatization reagent (BSTFA + 1% TMCS). Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a temperature program to separate the TMS-derivatized organic acids. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a period to ensure all compounds elute.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: Identify the TMS derivative of this compound based on its retention time and mass spectrum. Quantify the analyte by comparing the peak area of its characteristic ions to the peak area of the corresponding ions of the internal standard.

GCMS_Workflow Sample Biological Sample (e.g., Urine) Spike Add Internal Standard Sample->Spike Acidify Acidify to pH 1-2 Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry Organic Phase (Na₂SO₄) Extract->Dry Evaporate Evaporate to Dryness (Nitrogen Stream) Dry->Evaporate Derivatize Derivatization (BSTFA + 1% TMCS) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis (Quantification) GCMS->Data

General workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a metabolite of significant interest due to its link to the inborn error of metabolism, 2-ketoadipic aciduria. Accurate identification and quantification of this compound are crucial for the diagnosis and monitoring of this condition. This technical guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and metabolic context. The generalized experimental protocols offered herein provide a foundation for researchers to develop and optimize methods for the synthesis, purification, and analysis of this compound in a laboratory setting. Further research into the specific roles of this metabolite may uncover additional biological significance and potential therapeutic applications.

References

Physical and chemical properties of 2-hydroxyhexanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 2-hydroxyhexanedioic acid. It is intended to be a valuable resource for researchers and professionals involved in drug development and metabolic studies. This document summarizes key data, outlines relevant experimental methodologies, and visualizes its primary metabolic pathway.

Core Chemical and Physical Properties

2-Hydroxyhexanedioic acid, also known as 2-hydroxyadipic acid, is an organic compound that plays a role in amino acid metabolism.[1][2] It is a derivative of adipic acid with a hydroxyl group at the alpha position.[1][3] The presence of this compound, particularly at elevated levels, is associated with the metabolic disorder 2-aminoadipic and 2-oxoadipic aciduria.[1][4]

All quantitative data for 2-hydroxyhexanedioic acid are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of 2-Hydroxyhexanedioic Acid

PropertyValueSource
IUPAC Name 2-hydroxyhexanedioic acid[1][5]
Synonyms This compound, α-Hydroxyadipic acid, (R)-2-HYDROXYADIPIC ACID, DL-2-Hydroxyadipic acid[1][6][7]
Molecular Formula C6H10O5[6][7][8]
Molecular Weight 162.14 g/mol [1][5][6]
Physical Description Solid, typically a white or off-white crystalline solid.[1][7][9]
CAS Number 18294-85-4 (for the racemate), 77252-44-9 (for the R-enantiomer)[1][5][6][7]
Melting Point 151 °C[9][10]
Boiling Point 401.6 °C at 760 mmHg (Predicted)[9][10]
Solubility Soluble in water and methanol.[9][10] Also soluble in DMF (2 mg/ml), DMSO (1 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 5 mg/ml).[11]
pKa (strongest acidic) 3.44 (Predicted)[4]
LogP -0.6 to -0.79 (Predicted)[4][6]

Spectral Data

The following table summarizes the available spectral data for the characterization of 2-hydroxyhexanedioic acid.

Table 2: Spectral Properties of 2-Hydroxyhexanedioic Acid

Data TypeParameters and Key FeaturesSource
1H NMR Varian, 500 MHz, in Water at pH 4.00. Key shifts (ppm): 1.63-1.80 (m), 2.37-2.40 (m), 4.11-4.13 (m).[1]
Mass Spectrometry (GC-MS) Key m/z fragments: 129.0, 171.0, 261.0.[3]
Mass Spectrometry (LC-MS/MS) Negative ion mode precursor [M-H]- at m/z 161.0455474. Key fragment ions at m/z 143.03604, 117.05557, 99.04487, 71.05001.[3]
13C NMR, IR While these are standard analytical techniques for structure elucidation, detailed public spectra with peak assignments for 2-hydroxyhexanedioic acid are not readily available in the reviewed literature. Researchers would need to perform these analyses to obtain this data.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of 2-hydroxyhexanedioic acid are not extensively detailed in publicly available literature. However, based on existing research, the following sections outline the general methodologies that would be employed.

Synthesis

A reported method for the synthesis of 2-hydroxyhexanedioic acid involves the catalytic oxidation of 2-hydroxycyclohexanone.

Methodology Overview:

  • Starting Material: 2-hydroxycyclohexanone, which can be derived from both petroleum and biomass sources.

  • Oxidant: Molecular oxygen.

  • Catalyst: Heteropolyacids, with H4PVW11O40 reported to give the highest yield.

  • General Procedure: The reaction involves the oxidation of 2-hydroxycyclohexanone in the presence of the heteropolyacid catalyst under an oxygen atmosphere. The reaction likely proceeds through the formation of 1,2-cyclohexanedione as an intermediate, which is then further oxidized to yield 2-hydroxyhexanedioic acid.

  • Purification: While specific details are not provided, standard purification techniques for acidic compounds, such as crystallization or column chromatography, would likely be employed to isolate the final product.

Analytical Methods

The analysis of 2-hydroxyhexanedioic acid, particularly in biological samples, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Derivatization: Due to its low volatility, 2-hydroxyhexanedioic acid requires derivatization prior to GC-MS analysis. This typically involves esterification of the carboxylic acid groups and silylation of the hydroxyl group to increase volatility.

  • Gas Chromatography: A capillary column suitable for the separation of organic acids or fatty acid derivatives would be used. The temperature program would be optimized to ensure good separation from other metabolites.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting mass spectrum will show characteristic fragment ions that can be used for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatography: Reversed-phase or HILIC chromatography can be used for the separation of 2-hydroxyhexanedioic acid from complex biological matrices. The mobile phase composition and gradient are optimized for retention and separation.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used to generate the deprotonated molecule [M-H]-.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion generates specific product ions. Multiple reaction monitoring (MRM) of these transitions provides high selectivity and sensitivity for quantification.

Biological Role and Metabolic Pathway

2-Hydroxyhexanedioic acid is an intermediate in the degradation pathway of the amino acids L-lysine and L-tryptophan.[7] An accumulation of 2-hydroxyhexanedioic acid, along with 2-aminoadipic acid and 2-oxoadipic acid, in urine and blood is a key diagnostic marker for the rare autosomal recessive metabolic disorder known as 2-aminoadipic and 2-oxoadipic aciduria.[1][4]

This disorder is caused by mutations in the DHTKD1 gene.[1][6] This gene encodes a component of the 2-oxoadipate dehydrogenase complex (OADHC), which is responsible for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[6][7] A deficiency in this enzyme leads to a block in the metabolic pathway, resulting in the accumulation of upstream metabolites.

The following diagram illustrates the position of 2-hydroxyhexanedioic acid within the lysine degradation pathway and the metabolic block leading to 2-aminoadipic and 2-oxoadipic aciduria.

Lysine_Degradation_Pathway cluster_block Metabolic Block in 2-Aminoadipic 2-Oxoadipic Aciduria Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde 2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_semialdehyde multiple steps Aminoadipate 2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Oxoadipate 2-Oxoadipate Aminoadipate->Oxoadipate AADAT Hydroxyadipate 2-Hydroxyhexanedioic acid Oxoadipate->Hydroxyadipate GlutarylCoA Glutaryl-CoA Oxoadipate->GlutarylCoA OADHC Block X Accumulation Accumulation of 2-Oxoadipate, 2-Aminoadipate, and 2-Hydroxyhexanedioic acid AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA multiple steps AASS AASS AADAT AADAT OADHC 2-Oxoadipate Dehydrogenase Complex (DHTKD1) Reduction Reduction

Caption: Lysine degradation pathway and the role of 2-hydroxyhexanedioic acid.

This guide serves as a foundational resource for understanding the core properties and biological significance of 2-hydroxyhexanedioic acid. Further research into detailed synthetic and analytical protocols is recommended for specific laboratory applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxyadipic Acid from 2-Ketoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid that is metabolically derived from the reduction of 2-ketoadipic acid.[1][2][3] This reaction is a key step in the cellular metabolism of lysine and tryptophan. In certain metabolic disorders, such as 2-ketoadipic acidemia, a deficiency in 2-ketoadipic dehydrogenase leads to the accumulation of 2-ketoadipic acid and its subsequent conversion to this compound.[1][4][5][6] The enzymatic synthesis of this compound is a critical process for various research applications, including the study of metabolic diseases and the bio-based production of valuable chemicals like adipic acid.[7][8] This document provides detailed protocols for the enzymatic synthesis of this compound from 2-ketoadipic acid, along with relevant quantitative data and pathway visualizations.

Enzymatic Synthesis Overview

The conversion of 2-ketoadipic acid to this compound is a reduction reaction that can be catalyzed by several dehydrogenases. While a specific 2-hydroxyadipate dehydrogenase exists, it has not been extensively characterized.[7] However, researchers have identified and utilized other enzymes with broad substrate specificity that can efficiently catalyze this transformation. These enzymes are promising catalysts for both laboratory-scale synthesis and metabolic engineering applications.

Key enzymes capable of reducing 2-ketoadipic acid include:

  • Lactate dehydrogenase from Alcaligenes eutrophus H16 (Ae-ldhO): This NADH-dependent enzyme exhibits high specific activity for 2-ketoadipate.[9]

  • (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans (Hgdh): This enzyme has been a target for protein engineering to significantly improve its catalytic efficiency for 2-oxoadipate reduction.[8]

  • Homoisocitrate dehydrogenase from Saccharomyces cerevisiae [7]

The selection of the enzyme can depend on the desired stereochemistry of the product and the specific experimental context.

Quantitative Data

The following table summarizes the kinetic parameters for the lactate dehydrogenase from Alcaligenes eutrophus H16 (Ae-LdhO) in the reduction of 2-ketoadipic acid.

EnzymeSubstrateKm (mM)Vmax (U/mg protein)Optimal pHOptimal Temperature (°C)Coenzyme
Ae-LdhO2-Ketoadipic acid0.32 ± 0.02454.5 ± 20.17.030NADH
Ae-LdhONADH0.09 ± 0.002-7.030-

Data sourced from Zhang et al., 2014.[9]

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of this compound using a recombinant dehydrogenase.

Protocol 1: Enzymatic Synthesis of this compound using Lactate Dehydrogenase from Alcaligenes eutrophus H16 (Ae-ldhO)

This protocol is based on the characterization of Ae-ldhO for the reduction of 2-ketoadipic acid.[9]

Materials:

  • 2-Ketoadipic acid

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Purified recombinant Ae-LdhO enzyme

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Spectrophotometer

  • Reaction tubes

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH, and 1 mM 2-ketoadipic acid.

    • The final volume of the reaction mixture can be scaled as needed (e.g., 1 mL for spectrophotometric analysis).

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of purified Ae-LdhO enzyme to the reaction mixture. The final enzyme concentration should be sufficient to provide a measurable rate of reaction.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

  • Product Analysis (Optional):

    • For preparative scale synthesis, the reaction can be stopped by heat inactivation of the enzyme or by acidification.

    • The formation of this compound can be confirmed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

Visualizations

Chemical Reaction Pathway

G Figure 1: Enzymatic Reduction of 2-Ketoadipic Acid 2-Ketoadipic_acid 2-Ketoadipic acid 2-Hydroxyadipic_acid This compound 2-Ketoadipic_acid->2-Hydroxyadipic_acid + NADH Enzyme Dehydrogenase (e.g., Ae-ldhO, Hgdh) 2-Ketoadipic_acid->Enzyme NADH NADH + H+ NAD NAD+ Enzyme->2-Hydroxyadipic_acid G Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Buffer, Substrates (2-Ketoadipic Acid, NADH) Reaction_Setup Set up Reaction Mixture Reagents->Reaction_Setup Enzyme_Prep Purify Recombinant Dehydrogenase Enzyme_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Monitoring Monitor NADH Oxidation (Spectrophotometry) Incubation->Monitoring Product_Analysis Analyze Product Formation (HPLC, GC-MS) Monitoring->Product_Analysis

References

Microbial Production of 2-Hydroxyadipic Acid in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of 2-hydroxyadipic acid in metabolically engineered Escherichia coli. This compound is a key intermediate in the biosynthesis of adipic acid, a valuable platform chemical for the production of polymers like nylon-6,6.[1][2] The protocols outlined below cover strain construction, fermentation, and analytical methods for the quantification of this compound.

Introduction

The biosynthesis of this compound in E. coli has been successfully demonstrated through metabolic engineering, offering a sustainable alternative to conventional chemical synthesis. The primary strategies involve the heterologous expression of specific enzymatic pathways that convert central metabolites into the desired product. Two prominent pathways have been explored: one starting from the amino acid L-lysine and another from the TCA cycle intermediate α-ketoglutarate.[1][3] This document focuses on the pathway utilizing L-lysine as a precursor, which has achieved significant titers.

Metabolic Pathway and Strain Engineering

The biosynthetic pathway for this compound production from L-lysine in E. coli involves a two-step conversion. The engineered pathway is introduced into a suitable E. coli host strain, such as E. coli BW25113.[1]

Metabolic Pathway for this compound Production L-Lysine L-Lysine Intermediate 2-Oxoadipate L-Lysine->Intermediate Enzyme 1 α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->Intermediate Product This compound Intermediate->Product Enzyme 2

Caption: Engineered metabolic pathway for this compound production from L-lysine.

Key Enzymes and Genetic Modifications

Successful production of this compound has been achieved by introducing a synthetic pathway into E. coli. This typically involves the overexpression of at least two key enzymes. Further improvements in titer can be obtained by enhancing the supply of precursors and cofactors.

Table 1: Key Genetic Modifications for this compound Production

Gene/EnzymeFunctionSource Organism (Example)
L-lysine aminotransferaseConverts L-lysine to an intermediateVaries
2-Oxoadipate reductaseReduces 2-oxoadipate to 2-hydroxyadipateVaries
Precursor supply enhancementIncreases availability of L-lysine and α-ketoglutarateE. coli
Cofactor regulationBalances NADH/NAD+ ratioE. coli

Experimental Protocols

The following protocols provide a detailed methodology for the production and quantification of this compound in engineered E. coli.

Experimental_Workflow cluster_strain_construction Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis Plasmid_Construction Plasmid Construction Transformation E. coli Transformation Plasmid_Construction->Transformation Strain_Verification Strain Verification (PCR, Sequencing) Transformation->Strain_Verification Inoculum_Preparation Inoculum Preparation Strain_Verification->Inoculum_Preparation Shake_Flask_Culture Shake Flask Culture Inoculum_Preparation->Shake_Flask_Culture Bioreactor_Fermentation Bioreactor Fermentation Shake_Flask_Culture->Bioreactor_Fermentation Sampling Sampling Bioreactor_Fermentation->Sampling Sample_Preparation Sample Preparation Sampling->Sample_Preparation GC_MS_Analysis GC-MS Quantification Sample_Preparation->GC_MS_Analysis

References

Quantification of 2-Hydroxyadipic Acid in Urine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for the accurate quantification of 2-hydroxyadipic acid in human urine samples. This information is intended for researchers, scientists, and drug development professionals investigating inborn errors of metabolism and other pathological conditions associated with altered levels of this metabolite.

Introduction

This compound is a dicarboxylic acid that is an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. Elevated levels of this compound in urine, a condition known as 2-hydroxyadipic aciduria, are a key biochemical marker for several inherited metabolic disorders, most notably 2-ketoadipic aciduria. This condition results from a deficiency of the enzyme 2-ketoadipate dehydrogenase, which is involved in the degradation pathway of these amino acids. Chronically high levels of this compound can be indicative of metabolic acidosis and may be associated with a range of clinical presentations, from asymptomatic to neurological symptoms. Therefore, the precise and reliable quantification of this compound in urine is crucial for the diagnosis, monitoring, and study of these metabolic disorders.

Clinical Significance

Elevated urinary excretion of this compound is primarily associated with 2-ketoadipic aciduria , an autosomal recessive metabolic disorder. This condition is caused by mutations in the DHTKD1 gene, which encodes a subunit of the 2-oxoadipate dehydrogenase complex. This enzyme catalyzes the conversion of 2-ketoadipic acid to glutaryl-CoA in the mitochondrial lysine degradation pathway. A defect in this enzyme leads to the accumulation of upstream metabolites, including 2-ketoadipic acid, which is then reduced to this compound.

While some individuals with 2-ketoadipic aciduria may be asymptomatic, others can present with a variety of clinical symptoms, including:

  • Developmental delay

  • Intellectual disability

  • Seizures

  • Ataxia (poor coordination)

  • Hypotonia (low muscle tone)

Accurate measurement of urinary this compound is therefore a critical component of the diagnostic workup for individuals suspected of having an inborn error of amino acid metabolism.

Data Presentation

The following table summarizes the quantitative data for this compound in urine samples from healthy individuals and patients with 2-ketoadipic aciduria.

AnalytePopulationMatrixMethodConcentration RangeReference
This compoundHealthy Adolescents (13-18 years)UrineGC-MS2.4 (0.1-5.8) µmol/mmol creatinine[1]
This compoundPatients with 2-Ketoadipic AciduriaUrineGC-MS5 - 40 mmol/mol creatinine[2]
This compoundPatient with 2-Ketoadipic Aciduria (Case Report)UrineGC-MS28 mmol/mol creatinine[3]

Experimental Protocols

The following are detailed methodologies for the quantification of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: General Organic Acid Analysis by GC-MS

This protocol is a widely used method for the analysis of a broad range of organic acids in urine, including this compound.

1. Sample Preparation and Extraction

  • Patient Preparation: For optimal results, a first-morning urine sample is preferred. Patients should be well-hydrated in the days leading up to collection. Certain dietary restrictions may be necessary 48 hours prior to collection, such as avoiding apples, grapes, pears, and cranberries.

  • Collection: Collect a random urine sample in a sterile container.

  • Storage: Upon collection, urine samples should be frozen immediately and stored at -20°C or lower until analysis.

  • Extraction:

    • Thaw the urine sample at room temperature.

    • Centrifuge the sample to remove any particulate matter.

    • Take a specific volume of urine, often normalized to the creatinine concentration.

    • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid (HCl).

    • Add an internal standard (e.g., a non-endogenous dicarboxylic acid) to the sample.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

    • Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.

2. Derivatization

To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a two-step derivatization process is typically employed:

  • Oximation:

    • Add a solution of methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert keto groups to their methoxime derivatives.

  • Silylation:

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.

    • Incubate the mixture at a higher temperature (e.g., 70-90°C) for a set time (e.g., 60 minutes) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

  • Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC inlet.

  • Temperature Program: A temperature gradient is used to separate the different organic acids based on their boiling points and interactions with the column stationary phase.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like this compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard, using a calibration curve prepared with a pure standard of this compound.

Visualizations

Lysine Degradation Pathway and Formation of this compound

Lysine_Degradation_Pathway Lysine Degradation and this compound Formation Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_Semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_Semialdehyde Alpha_Aminoadipic_acid α-Aminoadipic acid Alpha_Aminoadipic_Semialdehyde->Alpha_Aminoadipic_acid Alpha_Ketoadipic_acid α-Ketoadipic acid Alpha_Aminoadipic_acid->Alpha_Ketoadipic_acid DHTKD1 2-Oxoadipate Dehydrogenase Complex (DHTKD1) Alpha_Ketoadipic_acid->DHTKD1 Reduction Reduction Alpha_Ketoadipic_acid->Reduction Glutaryl_CoA Glutaryl-CoA Hydroxyadipic_acid This compound DHTKD1->Glutaryl_CoA Normal Metabolism Reduction->Hydroxyadipic_acid Accumulation in 2-Ketoadipic Aciduria

Caption: Lysine degradation pathway.

Experimental Workflow for this compound Quantification

Experimental_Workflow Workflow for Urinary this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Collection Urine Sample Collection Centrifugation Centrifugation Urine_Collection->Centrifugation Acidification Acidification (pH 1-2) Centrifugation->Acidification Internal_Standard Addition of Internal Standard Acidification->Internal_Standard Extraction Liquid-Liquid Extraction (Ethyl Acetate) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Oximation Oximation (Methoxyamine HCl) Evaporation->Oximation Silylation Silylation (BSTFA + 1% TMCS) Oximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: GC-MS workflow for this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Hydroxyadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of 2-Hydroxyadipic acid in biological matrices, such as urine, using gas chromatography-mass spectrometry (GC-MS). This compound is a dicarboxylic fatty acid and a key metabolite in the degradation pathways of lysine, hydroxylysine, and tryptophan.[1] Elevated levels of this compound in urine can be indicative of certain inborn errors of metabolism, such as 2-ketoadipic aciduria.[1] The described method employs a robust sample preparation procedure involving extraction and a two-step derivatization, followed by sensitive and selective detection by GC-MS. This protocol is intended for researchers, scientists, and drug development professionals involved in metabolomics and clinical diagnostics.

Introduction

This compound is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid.[2][3][4] Its accumulation is a key biomarker for 2-ketoadipic acidemia, a genetic disorder characterized by a deficiency in the enzyme 2-ketoadipic dehydrogenase.[2][4] Accurate and reliable quantification of this compound is crucial for the diagnosis and monitoring of this and related metabolic disorders. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, due to its polar nature and low volatility, this compound requires chemical derivatization prior to GC-MS analysis. This application note details a complete workflow, from sample preparation to data analysis, for the determination of this compound.

Experimental Protocols

Sample Preparation (Urine)

This protocol is adapted from established methods for the analysis of organic acids in urine.[2][5]

1. Sample Collection and Storage:

  • Collect a random urine sample in a sterile, preservative-free container.

  • Store samples at -20°C or lower until analysis to minimize degradation.

2. Reagents and Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar, non-endogenous dicarboxylic acid)

  • Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or oven

3. Extraction and Derivatization Protocol:

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1 mL of urine into a clean glass tube.

  • Add a known amount of the internal standard solution to each sample.

  • Acidify the urine to a pH of less than 2 with hydrochloric acid.

  • Add 4 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the organic acids.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Repeat the extraction (steps 5-7) with another 4 mL of ethyl acetate and combine the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Oximation: Add 50 µL of methoxyamine hydrochloride solution to the dried residue. Cap the vial tightly and incubate at 60°C for 30 minutes. This step converts keto groups to their oxime derivatives.

  • Silylation: After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS to the vial. Cap tightly and incubate at 70°C for 60 minutes. This step converts hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) derivatives.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of silylated organic acids. Instrument conditions may need to be optimized for specific equipment.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 5 minutes.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 50-600
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C

Data Presentation

The trimethylsilyl derivative of this compound is expected to have three TMS groups attached (one to the hydroxyl group and two to the carboxyl groups).

Table 1: Expected GC-MS Data for 3-TMS-2-Hydroxyadipic Acid

Parameter Value Reference
Derivative Formula C15H34O5Si3[6]
Derivative Molecular Weight 378.684 g/mol [6]
Retention Index (on 5% phenyl column) 1663.2[6][7]
Key Mass Fragments (m/z) 129, 171, 261[2]

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Mandatory Visualization

Metabolic Pathway of this compound Formation

metabolic_pathway Lysine Lysine / Tryptophan Ketoadipic 2-Ketoadipic Acid Lysine->Ketoadipic Metabolism Hydroxyadipic This compound Ketoadipic->Hydroxyadipic Reduction (2-Hydroxyadipate Dehydrogenase)

Caption: Metabolic formation of this compound.

Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Urine Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Oximation & Silylation Drying->Derivatization GCMS GC-MS Injection Derivatization->GCMS DataAcquisition Data Acquisition (Scan/SIM) GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: Derivatization of 2-Hydroxyadipic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyadipic acid is a dicarboxylic fatty acid and an important intermediate in the metabolism of lysine and tryptophan.[1][2] Its quantification in biological matrices is crucial for the study of certain inborn errors of metabolism, such as 2-ketoadipic aciduria, where its levels are significantly elevated.[1] Due to its high polarity and low volatility, direct analysis of this compound by gas chromatography (GC) is challenging, leading to poor peak shape and low sensitivity.[3][4] Derivatization is a necessary step to convert the polar carboxyl and hydroxyl functional groups into less polar, more volatile derivatives suitable for GC-MS analysis.[5][6]

This application note provides a detailed protocol for the derivatization of this compound using a silylation-based method, which is a common and effective technique for compounds containing active hydrogen atoms.[6][7] Silylation replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability.[6][7]

Recommended Derivatization Strategy: Silylation

Silylation is one of the most universal and widely used derivatization methods for GC analysis of compounds with active hydrogens, such as carboxylic acids and hydroxy compounds.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile by-products that do not interfere with the chromatography.[8] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, ensuring complete derivatization, even for sterically hindered groups.[6] The resulting trimethylsilyl (TMS) derivative of this compound is significantly more volatile and amenable to GC-MS analysis.[9]

Experimental Protocol: Silylation of this compound

This protocol details the conversion of this compound into its volatile trimethylsilyl (TMS) derivative for GC-MS analysis.

1. Materials and Reagents

  • This compound Standard

  • Pyridine, anhydrous

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate, GC grade

  • Internal Standard (e.g., stable isotope-labeled this compound or a structurally similar compound like suberic acid)

  • Nitrogen gas, high purity

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes and tips

2. Sample Preparation (from aqueous solution)

  • Pipette a known volume of the sample containing this compound into a 2 mL glass reaction vial.

  • Add the internal standard solution.

  • Evaporate the solvent completely to dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely anhydrous, as moisture will react with the silylating reagent.[10]

3. Derivatization Procedure

  • To the dried residue, add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to mix the contents thoroughly.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of all three active hydrogen sites (two carboxylic acids and one hydroxyl group).

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The derivatization process adds three trimethylsilyl (TMS) groups to the this compound molecule. The table below summarizes the key analytical parameters for the derivatized analyte.

ParameterValueReference / Notes
Analyte This compound-
Molecular Formula (Underivatized)C₆H₁₀O₅[11]
Molecular Weight (Underivatized)162.14 g/mol [11]
Derivative This compound, 3 TMS-
Derivative TypeTrimethylsilyl (TMS)[9]
Derivative FormulaC₁₅H₃₄O₅Si₃[9]
Derivative Molecular Weight378.68 g/mol [9]
GC Retention Index1663.2[9] (On a 5%-phenyl-95%-dimethylpolysiloxane column)
Expected Key Mass Fragments (m/z)
M-15 (Loss of CH₃)363Characteristic loss from a TMS group
M-89 (Loss of OSi(CH₃)₃)289Cleavage of a TMS ether
Molecular Ion (M+)378May be low in abundance
Base Peak129Often a significant ion in TMS-derivatized hydroxy acids

Visualizations

The following diagram illustrates the experimental workflow for the derivatization of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample + Internal Standard Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Add_Solvent Add Anhydrous Pyridine (50 µL) Dry->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS (100 µL) Add_Solvent->Add_Reagent Vortex Vortex to Mix Add_Reagent->Vortex Heat Heat at 70°C (60 min) Vortex->Heat Cool Cool to Room Temp Heat->Cool GCMS Inject into GC-MS Cool->GCMS

Caption: Workflow for silylation of this compound.

This detailed protocol and the accompanying information provide a robust starting point for researchers aiming to quantify this compound using GC-MS. The silylation method is reliable and widely applicable to other polar metabolites.

References

Chiral Separation of 2-Hydroxyadipic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyadipic acid is a dicarboxylic acid that contains a single chiral center, existing as two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-hydroxyadipic acid. The stereochemistry of such molecules can be of significant interest in various fields, including metabolism research and drug development, as enantiomers can exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of enantiomers.

This document provides a detailed protocol for the chiral separation of this compound enantiomers using cinchona alkaloid-based anion-exchange chiral stationary phases (CSPs). The methodology is based on established principles for the separation of acidic chiral compounds.

Principle of Separation

The separation is achieved on a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers of this compound. Specifically, weak anion-exchange CSPs derived from cinchona alkaloids, such as quinine (QN) and quinidine (QD), are highly effective for the resolution of chiral acids.[1][2][3][4] The separation mechanism involves the formation of transient diastereomeric ion-pairs between the protonated tertiary amine of the chiral selector on the stationary phase and the deprotonated carboxyl groups of the this compound enantiomers. These interactions, combined with other non-covalent interactions like hydrogen bonding and steric repulsion, lead to different retention times for the two enantiomers, enabling their separation. The pseudo-enantiomeric nature of quinine and quinidine selectors often results in a reversal of the elution order of the enantiomers when switching between the corresponding QN-AX and QD-AX columns.[1][2]

Recommended HPLC Method

This protocol outlines a robust method for the chiral separation of this compound enantiomers. Two primary chiral stationary phases are recommended: CHIRALPAK® QN-AX and CHIRALPAK® QD-AX.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).

  • Chiral Columns:

    • CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mm (or similar dimensions)

    • CHIRALPAK® QD-AX, 5 µm, 4.6 x 150 mm (or similar dimensions)

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Additives: Formic acid (or acetic acid) and a basic modifier like diethylamine (DEA) or ammonia.

  • Sample: A solution of racemic this compound dissolved in the mobile phase or a compatible solvent.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on the specific HPLC system and desired resolution.

ParameterRecommended ConditionNotes
Chiral Stationary Phase CHIRALPAK® QN-AX or CHIRALPAK® QD-AXThese columns are specifically designed for the separation of acidic chiral compounds.[1][3][4]
Mobile Phase Polar Organic Mode: Methanol / Acetonitrile (e.g., 50/50, v/v) with additives.A mixture of methanol and acetonitrile is often preferred for hydroxy carboxylic acids.[2]
Additives 50 mM Formic Acid + 25 mM DiethylamineThe acid protonates the chiral selector, and the base competes with the analyte for ionic interactions, influencing retention. The ratio can be adjusted to optimize separation.
Flow Rate 0.5 - 1.0 mL/minA lower flow rate can sometimes improve resolution.
Column Temperature 25 °CTemperature can affect selectivity; optimization between 15-40°C may be beneficial.
Detection UV at 210 nm or Mass Spectrometry (MS)This compound has a weak UV chromophore. MS detection offers higher sensitivity and specificity.
Injection Volume 5 - 10 µL
Expected Results

Under the recommended conditions, baseline or near-baseline separation of the (R)- and (S)-2-hydroxyadipic acid enantiomers is expected. The elution order of the enantiomers is typically reversed when switching between the CHIRALPAK® QN-AX and CHIRALPAK® QD-AX columns.[2] Retention times will depend on the exact mobile phase composition and flow rate but are expected to be within a reasonable analysis time.

Experimental Protocols

Mobile Phase Preparation
  • Stock Solutions:

    • Prepare a 1 M stock solution of formic acid in methanol.

    • Prepare a 1 M stock solution of diethylamine in methanol.

  • Working Mobile Phase (1 L):

    • To a 1 L volumetric flask, add 500 mL of methanol and 500 mL of acetonitrile.

    • Add 50 mL of the 1 M formic acid stock solution.

    • Add 25 mL of the 1 M diethylamine stock solution.

    • Mix thoroughly and degas the mobile phase before use.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Dilute the stock solution to a working concentration of 10-50 µg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • Install the CHIRALPAK® QN-AX or QD-AX column in the column oven.

  • Equilibrate the column with the mobile phase at the desired flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the detector wavelength to 210 nm (for UV detection) or configure the MS parameters for the detection of the [M-H]⁻ ion of this compound in negative ion mode.

  • Inject the prepared sample and start the data acquisition.

Data Analysis
  • Identify the two peaks corresponding to the enantiomers of this compound in the chromatogram.

  • Calculate the retention time (t R ), resolution (R s ), and selectivity factor (α) for the enantiomeric pair.

Visualizations

Logical Workflow for Chiral Method Development

Chiral_Method_Development Sample_Prep Sample Preparation (Racemic this compound) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Solvents + Additives) Equilibration System Equilibration Mobile_Phase_Prep->Equilibration Column_Selection Column Selection (CHIRALPAK QN-AX / QD-AX) Column_Selection->Equilibration Equilibration->Injection Detection Detection (UV or MS) Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Analysis (Retention Time, Resolution) Chromatogram->Peak_Integration Chiral_Recognition cluster_csp Chiral Stationary Phase (CSP) cluster_analyte Analyte Selector Protonated Chiral Selector (e.g., Quinine Derivative) Diastereomeric_Complex_R Diastereomeric Complex 1 (Lower Energy) Selector->Diastereomeric_Complex_R Ion-Pairing Diastereomeric_Complex_S Diastereomeric Complex 2 (Higher Energy) Selector->Diastereomeric_Complex_S Ion-Pairing Enantiomer_R (R)-2-Hydroxyadipic Acid Enantiomer_R->Diastereomeric_Complex_R Binds to CSP Enantiomer_S (S)-2-Hydroxyadipic Acid Enantiomer_S->Diastereomeric_Complex_S Binds to CSP Elution Differential Elution Diastereomeric_Complex_R->Elution Stronger Interaction (Longer Retention) Diastereomeric_Complex_S->Elution Weaker Interaction (Shorter Retention)

References

Application Notes and Protocols for the Synthesis of Adipic Acid from 2-Hydroxyadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid is a crucial dicarboxylic acid with wide applications in the polymer industry, particularly as a monomer for the production of nylon-6,6. There is growing interest in developing sustainable and bio-based routes for adipic acid synthesis. 2-Hydroxyadipic acid, which can be derived from biomass, presents a promising precursor for the production of adipic acid. This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound to adipic acid. The primary method detailed is a two-step process involving the initial production of this compound from a biomass-derived precursor, followed by its dehydroxylation.

Synthesis Pathway Overview

The synthesis of adipic acid from this compound can be viewed as a key dehydroxylation step within a broader bio-based production pathway. A notable route begins with 2,5-furandicarboxylic acid (FDCA), a versatile platform chemical derivable from biomass. FDCA is first hydrogenated to tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) and this compound (HAA) using a ruthenium-based catalyst.[1][2] The subsequent step, which is the focus of this protocol, involves the hydrogenolysis of the intermediate mixture, including this compound, to yield high-purity adipic acid. This latter step is efficiently catalyzed by an iodide-containing ionic liquid.[1][2]

G FDCA 2,5-Furandicarboxylic Acid (FDCA) Intermediates THFDCA + this compound FDCA->Intermediates Hydrogenation & Hydrogenolysis (Ru/Al2O3) AA Adipic Acid Intermediates->AA Hydrogenolysis (Ionic Liquid Catalyst)

Caption: Overall synthesis pathway from FDCA to Adipic Acid.

Experimental Protocols

Protocol 1: Synthesis of this compound and Adipic Acid from 2,5-Furandicarboxylic Acid

This protocol is adapted from a two-step catalytic reaction to produce adipic acid from biomass-derived FDCA, where this compound is a key intermediate.[1][2]

Step 1: Hydrogenation of FDCA to this compound Intermediate Mixture

  • Catalyst Preparation: A Ru/Al₂O₃ catalyst (2.0 wt% Ru) is utilized. The alumina support, consisting of a mixed phase of AlOOH and γ-Al₂O₃, enhances the dispersion of Ru nanoparticles.[1]

  • Reaction Setup: In a high-pressure reactor, add 1.0 wt% FDCA, the Ru/Al₂O₃ catalyst, and deionized water as the solvent.[2]

  • Reaction Conditions: Pressurize the reactor with H₂ to 3.1 MPa and heat to 50°C. Maintain these conditions for 4 hours with stirring.[1]

  • Outcome: This step results in the complete conversion of FDCA to a mixture of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) and this compound (HAA).[1]

Step 2: Hydrogenolysis of this compound to Adipic Acid

  • Catalyst: An iodide-containing ionic liquid, [MIM(CH₂)₄SO₃H]I (MIM=methylimidazolium), is used as the catalyst and reaction medium.[1][2]

  • Reaction Setup: The intermediate mixture from Step 1 is subjected to hydrogenolysis in the presence of the ionic liquid catalyst.

  • Reaction Conditions: The reaction is carried out at a temperature of 180°C under an H₂ pressure of 3.4 MPa for 2 hours.[2]

  • Product Isolation: The ionic liquid system facilitates simple product isolation with high purity.[1][2]

  • Yield: This two-step process can achieve an overall adipic acid yield of up to 99%.[1][2]

G cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Hydrogenolysis FDCA FDCA Reactor1 High-Pressure Reactor FDCA->Reactor1 Catalyst1 Ru/Al2O3 Catalyst1->Reactor1 Solvent1 H2O Solvent1->Reactor1 Conditions1 50°C, 3.1 MPa H2, 4h Conditions1->Reactor1 Intermediates THFDCA + 2-HAA Reactor1->Intermediates Reactor2 High-Pressure Reactor Intermediates->Reactor2 Catalyst2 [MIM(CH2)4SO3H]I Catalyst2->Reactor2 Conditions2 180°C, 3.4 MPa H2, 2h Conditions2->Reactor2 AdipicAcid Adipic Acid Reactor2->AdipicAcid

Caption: Experimental workflow for the two-step synthesis of adipic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of adipic acid, highlighting the efficiency of the catalytic systems.

Starting MaterialCatalyst(s)Key Intermediate(s)Reaction ConditionsAdipic Acid YieldReference
2,5-Furandicarboxylic Acid (FDCA)1. Ru/Al₂O₃2. [MIM(CH₂)₄SO₃H]ITetrahydrofuran-2,5-dicarboxylic acid (THFDCA), this compound (HAA)Step 1: 50°C, 3.1 MPa H₂, 4hStep 2: 180°C, 3.4 MPa H₂, 2h99% (overall)[1][2]
Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)Hydroiodic acid (HI)-160°C83.3%[2]

Signaling Pathway and Logical Relationships

The conversion of this compound to adipic acid is a dehydroxylation reaction, which in the context of the described protocol, is a hydrogenolysis process. The ionic liquid catalyst, specifically the iodide component, plays a crucial role in the cleavage of the C-O bond.

G HAA This compound Process Hydrogenolysis (C-O Bond Cleavage) HAA->Process AdipicAcid Adipic Acid Catalyst Ionic Liquid ([MIM(CH2)4SO3H]I) Catalyst->Process H2 H2 H2->Process Heat Heat (180°C) Heat->Process Process->AdipicAcid

Caption: Logical relationship for the conversion of this compound.

Conclusion

The use of this compound as a precursor for adipic acid synthesis represents a viable and sustainable approach, particularly within a biorefinery concept. The detailed protocols, based on recent scientific literature, demonstrate a highly efficient catalytic system for this conversion. The provided data and diagrams offer a comprehensive guide for researchers and professionals in the field to replicate and build upon these findings for the development of green chemical processes.

References

Application Notes and Protocols for the Use of 2-Hydroxyadipic Acid in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers are of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and medical implants. The inherent biodegradability and biocompatibility of polyesters derived from natural metabolites make them prime candidates for these applications. 2-Hydroxyadipic acid, a derivative of adipic acid, presents as a promising, yet underexplored, monomer for the synthesis of novel biodegradable polyesters. Its structure, featuring one hydroxyl and two carboxylic acid functional groups, allows for the formation of polyesters with pendant carboxylic acid groups. These functional groups can serve as points for further modification, such as drug conjugation or for tuning the polymer's hydrophilicity and degradation rate.

These application notes provide a theoretical framework and hypothetical protocols for the synthesis of biodegradable polymers using this compound. The methodologies are based on established principles of polyester chemistry, drawing parallels from the synthesis of polymers using structurally similar monomers.

Theoretical Polymer Properties

The properties of a polyester derived from this compound are anticipated to be influenced by the presence of the pendant carboxylic acid group. This feature is expected to increase hydrophilicity and potentially accelerate hydrolytic degradation compared to a polyester made from adipic acid and a diol. The data presented below is a qualitative prediction based on the properties of similar aliphatic polyesters.

PropertyPredicted CharacteristicRationale
Biodegradability HighThe ester linkages are susceptible to hydrolysis, and the monomer is a natural metabolite.
Biocompatibility HighAdipic acid and its derivatives are generally considered biocompatible.
Hydrophilicity Moderate to HighThe pendant carboxylic acid groups will increase water absorption compared to linear aliphatic polyesters.
Thermal Properties Amorphous or semi-crystalline with a relatively low melting point.The irregular structure introduced by the hydroxyl group may disrupt crystal packing.
Drug Conjugation Potential HighThe pendant carboxylic acid groups provide reactive sites for attaching drug molecules.

Proposed Synthesis Methods

Two primary methods are proposed for the polymerization of this compound: thermal melt polycondensation and enzymatic polymerization.

Method 1: Thermal Melt Polycondensation

This method involves the direct polymerization of the monomer at elevated temperatures under a vacuum to remove the water byproduct.

Experimental Protocol

  • Monomer Preparation: Ensure this compound is of high purity and thoroughly dried.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Polymerization:

    • Add this compound to the reaction flask.

    • Heat the flask to 180°C under a slow stream of nitrogen to melt the monomer.

    • Once the monomer is molten, apply a vacuum (e.g., <1 mmHg) to facilitate the removal of water.

    • Continue the reaction at 180°C under vacuum for 24-48 hours. The viscosity of the mixture will increase as the polymerization progresses.

  • Polymer Isolation:

    • Allow the reaction to cool to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be dissolved in a suitable solvent (e.g., dimethylformamide or chloroform).

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.

Method 2: Enzymatic Polymerization

Enzymatic polymerization offers a milder and more selective route to polyester synthesis. Lipases are commonly used for this purpose.

Experimental Protocol

  • Monomer and Enzyme Preparation: Dry this compound and the immobilized lipase (e.g., Novozym 435) under vacuum.

  • Reaction Setup: A clean, dry vial is charged with this compound and the immobilized lipase (typically 10% w/w of the monomer).

  • Polymerization:

    • The reaction can be carried out in a solvent (e.g., diphenyl ether) or in bulk (solvent-free).

    • Heat the mixture to a moderate temperature (e.g., 60-80°C) with stirring.

    • If a solvent is used, the reaction is typically conducted under a nitrogen atmosphere. For bulk polymerization, a vacuum can be applied to remove water.

    • Allow the reaction to proceed for 48-96 hours.

  • Polymer Isolation:

    • If a solvent was used, filter off the immobilized enzyme. Precipitate the polymer in a non-solvent as described in the thermal polycondensation method.

    • For bulk polymerization, dissolve the crude polymer in a suitable solvent, filter off the enzyme, and then precipitate the polymer.

    • Dry the final polymer under vacuum.

Characterization of the Polymer

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Results
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of ester bonds.Appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ characteristic of esters, and disappearance of the broad O-H stretch from the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the polymer structure and confirm the repeating unit.Signals corresponding to the protons and carbons in the polymer backbone, showing shifts indicative of ester formation.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A chromatogram showing the molecular weight distribution of the polymer sample.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.A thermogram showing thermal transitions, which will indicate if the polymer is amorphous or semi-crystalline.

Visualizations

Polycondensation_of_2_Hydroxyadipic_Acid cluster_monomer This compound Monomer cluster_polymer Poly(2-hydroxyadipate) Monomer HOOC-(CH2)3-CH(OH)-COOH Polymer [-O-CH(COOH)-(CH2)3-CO-]n Monomer->Polymer Polycondensation (-H2O)

Caption: Proposed polycondensation reaction of this compound.

Experimental_Workflow Monomer This compound Polymerization Polymerization (Thermal or Enzymatic) Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Dissolution & Precipitation) Crude_Polymer->Purification Pure_Polymer Pure Polymer Purification->Pure_Polymer Characterization Characterization (FTIR, NMR, GPC, DSC) Pure_Polymer->Characterization Application Application Studies (Drug Delivery, etc.) Pure_Polymer->Application

Application Notes and Protocols for Metabolic Flux Analysis of the 2-Hydroxyadipic Acid Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxyadipic acid pathway is a critical route in the biosynthesis of adipic acid, a valuable platform chemical for the production of polymers like nylon-6,6. This pathway is also of significant interest in the study of certain metabolic disorders. Metabolic flux analysis (MFA) is an indispensable tool for quantifying the in-vivo reaction rates (fluxes) within metabolic networks. This document provides detailed application notes and protocols for conducting metabolic flux analysis of the this compound pathway, primarily in microbial systems such as Escherichia coli.

The this compound pathway typically proceeds from L-lysine or can be engineered to start from intermediates of the tricarboxylic acid (TCA) cycle. Understanding the carbon flow through this pathway and its interaction with central carbon metabolism is crucial for optimizing the production of this compound and its derivatives, as well as for elucidating its role in various physiological and pathological states.

Core Concepts in ¹³C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes stable isotope-labeled substrates (e.g., ¹³C-glucose) to trace the flow of carbon atoms through metabolic pathways.[1][2] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns of these metabolites, typically proteinogenic amino acids, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the intracellular metabolic fluxes can be quantified.[1][2]

Data Presentation: Metabolic Flux Distribution

The following table summarizes a hypothetical, yet representative, metabolic flux distribution in an engineered E. coli strain designed for 2-hydroxyadipate production. The data is presented as the percentage of the glucose uptake rate and illustrates the carbon flow from central metabolism to the this compound pathway. This data is for illustrative purposes to demonstrate how results from an MFA study would be presented.

Metabolic Reaction/PathwayFlux (% of Glucose Uptake Rate)
Central Carbon Metabolism
Glucose Uptake100
Glycolysis (Glucose to Pyruvate)85
Pentose Phosphate Pathway15
Pyruvate to Acetyl-CoA (PDH)60
TCA Cycle (α-Ketoglutarate formation)40
Anaplerotic Reactions (e.g., PEP carboxylase)20
L-Lysine Biosynthesis Pathway
Aspartate to L-Lysine10
This compound Pathway
L-Lysine to α-Aminoadipate8
α-Aminoadipate to α-Ketoadipate8
α-Ketoadipate to 2-Hydroxyadipate7.5
Byproduct Formation
Acetate Secretion5
Biomass Formation25

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The following diagram illustrates a common biosynthetic route to this compound, starting from the central metabolic intermediate α-ketoglutarate, which is a key component of the TCA cycle. This pathway can also be engineered to proceed from L-lysine.

2_Hydroxyadipic_Acid_Pathway alpha_KG α-Ketoglutarate alpha_aminoadipate α-Aminoadipate alpha_KG->alpha_aminoadipate LysN alpha_ketoadipate α-Ketoadipate alpha_aminoadipate->alpha_ketoadipate AroT 2_hydroxyadipate This compound alpha_ketoadipate->2_hydroxyadipate 2-Oxoadipate Reductase

Caption: Biosynthetic pathway from α-ketoglutarate to this compound.

General Experimental Workflow for ¹³C-Metabolic Flux Analysis

The diagram below outlines the key steps involved in a typical ¹³C-MFA experiment, from cell culture to data analysis.

MFA_Workflow start Start: Engineered Strain culture 1. Cell Culture with ¹³C-Labeled Substrate start->culture quench 2. Rapid Quenching & Cell Harvesting culture->quench hydrolysis 3. Protein Hydrolysis & Derivatization quench->hydrolysis gcms 4. GC-MS Analysis of Amino Acid Labeling hydrolysis->gcms data_processing 5. Mass Isotopomer Distribution Analysis gcms->data_processing modeling 6. Computational Modeling & Flux Estimation data_processing->modeling results 7. Flux Map & Confidence Intervals modeling->results

Caption: A generalized workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.

Experimental Protocols

Protocol 1: ¹³C-Labeling Experiment

Objective: To label the intracellular metabolites of an engineered microbial strain with a ¹³C-labeled carbon source.

Materials:

  • Engineered microbial strain (e.g., E. coli) capable of producing this compound.

  • Defined minimal medium.

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

  • Shake flasks or bioreactor.

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Prepare a defined minimal medium with a known concentration of glucose as the sole carbon source. For the labeling experiment, replace the unlabeled glucose with the desired ¹³C-labeled glucose. A common practice is to use a mixture of labeled and unlabeled glucose to achieve a specific isotopic enrichment.

  • Inoculate a pre-culture of the engineered strain into the main culture medium.

  • Grow the cells at the optimal temperature and shaking speed (e.g., 37°C and 250 rpm for E. coli).

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Ensure that the cells reach a metabolic steady state during the exponential growth phase before harvesting. This is critical for accurate flux determination.

  • Harvest the cells during the mid-exponential phase for analysis.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

Materials:

  • Cold quenching solution (e.g., 60% methanol at -40°C).

  • Centrifuge.

  • Lyophilizer.

Procedure:

  • Rapidly transfer a known volume of the cell culture into a pre-chilled tube containing the cold quenching solution. The volume of the quenching solution should be at least twice the volume of the cell culture to ensure instantaneous quenching of metabolic activity.

  • Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.

  • Discard the supernatant and wash the cell pellet with the cold quenching solution.

  • Freeze the cell pellet in liquid nitrogen and then lyophilize to dryness. The dried cell biomass can be stored at -80°C until further processing.

Protocol 3: Protein Hydrolysis and Derivatization

Objective: To hydrolyze cellular protein into its constituent amino acids and derivatize them for GC-MS analysis.

Materials:

  • 6 M HCl.

  • Heating block or oven.

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Pyridine.

  • GC vials.

Procedure:

  • Resuspend the lyophilized cell pellet in 6 M HCl.

  • Hydrolyze the protein by incubating at 105°C for 24 hours.

  • After hydrolysis, evaporate the HCl under a stream of nitrogen gas or in a vacuum concentrator.

  • Resuspend the dried hydrolysate in a derivatization solution containing pyridine and MTBSTFA.

  • Incubate the mixture at 60°C for 1 hour to complete the derivatization of the amino acids.

  • Transfer the derivatized sample to a GC vial for analysis.

Protocol 4: GC-MS Analysis and Data Interpretation

Objective: To determine the mass isotopomer distribution of the derivatized amino acids.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate GC column for amino acid analysis.

Procedure:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable temperature gradient to separate the derivatized amino acids.

  • Acquire mass spectra for each eluting amino acid.

  • Analyze the mass spectra to determine the mass isotopomer distribution for each amino acid. This involves correcting for the natural abundance of isotopes.

  • The resulting mass isotopomer distributions will be used as input for the computational flux analysis.

Protocol 5: Computational Flux Analysis

Objective: To calculate the intracellular metabolic fluxes from the mass isotopomer distribution data.

Materials:

  • Metabolic network model of the organism.

  • Software for ¹³C-MFA (e.g., INCA, OpenFLUX, WUFLUX).

Procedure:

  • Construct a detailed metabolic network model of the central carbon metabolism and the this compound pathway for the organism under study.

  • Input the experimentally determined mass isotopomer distributions of the proteinogenic amino acids into the ¹³C-MFA software.

  • The software will then use an iterative algorithm to estimate the metabolic fluxes that best fit the experimental data.

  • Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.

  • The output will be a detailed flux map of the central carbon metabolism and the this compound pathway.

Conclusion

Metabolic flux analysis of the this compound pathway provides a quantitative understanding of the carbon flow through this important biosynthetic route. The protocols and information presented in this document offer a comprehensive guide for researchers to apply ¹³C-MFA to their studies. By elucidating the metabolic flux distribution, researchers can identify potential bottlenecks in the pathway and devise rational strategies for metabolic engineering to improve the production of this compound and other valuable chemicals. Furthermore, this approach can provide valuable insights into the metabolic dysregulation associated with diseases involving this pathway.

References

2-Hydroxyadipic Acid: A Key Biomarker for the Diagnosis and Monitoring of 2-Ketoadipic Aciduria

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

2-Ketoadipic aciduria, also known as alpha-aminoadipic and alpha-ketoadipic aciduria, is a rare autosomal recessive metabolic disorder affecting the degradation pathways of lysine, hydroxylysine, and tryptophan. The condition is characterized by the accumulation of several organic acids in bodily fluids, most notably 2-ketoadipic acid, 2-aminoadipic acid, and 2-hydroxyadipic acid.[1][2][3] The underlying cause of 2-ketoadipic aciduria is a deficiency in the 2-ketoadipate dehydrogenase enzyme complex, which is essential for the breakdown of these amino acids. This enzymatic block leads to the accumulation of 2-ketoadipic acid, which is subsequently reduced to this compound. Consequently, elevated levels of this compound in the urine serve as a crucial biomarker for the diagnosis and monitoring of this disorder.

Pathophysiology

The degradation of lysine, hydroxylysine, and tryptophan converges at the intermediate 2-ketoadipic acid. In healthy individuals, the mitochondrial 2-ketoadipate dehydrogenase complex, encoded by the DHTKD1 gene, catalyzes the oxidative decarboxylation of 2-ketoadipic acid to glutaryl-CoA. However, in individuals with 2-ketoadipic aciduria, mutations in the DHTKD1 gene lead to a dysfunctional enzyme complex. This results in the accumulation of 2-ketoadipic acid, which is then shunted into an alternative pathway where it is reduced to this compound. This metabolic derangement leads to the characteristic biochemical profile of elevated 2-aminoadipic acid, 2-ketoadipic acid, and this compound in the urine.[1][4]

Clinical Significance of this compound

The clinical presentation of 2-ketoadipic aciduria is highly variable, ranging from asymptomatic individuals to those with severe neurological manifestations, including developmental delay, epilepsy, and ataxia.[1][3][5] Therefore, biochemical testing is paramount for an accurate diagnosis. The measurement of urinary this compound, in conjunction with 2-ketoadipic and 2-aminoadipic acids, provides a definitive diagnostic marker for the disease. Quantitative analysis of these organic acids is typically performed using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following table summarizes the urinary concentrations of key biomarkers in individuals with 2-ketoadipic aciduria compared to healthy controls. It is important to note that reference ranges can vary between laboratories and patient age.

BiomarkerPatient PopulationUrinary Concentration (mmol/mol creatinine)
This compound 2-Ketoadipic Aciduria Patients5 - 150
Healthy ControlsUsually not detected
2-Ketoadipic Acid 2-Ketoadipic Aciduria Patients10 - 970
Healthy ControlsUsually not detected
2-Aminoadipic Acid 2-Ketoadipic Aciduria PatientsElevated
Healthy ControlsTrace amounts may be present

Data compiled from a case report by Danhauser et al. (2012).[4]

Signaling Pathway Diagram

Lysine_Degradation_Pathway cluster_disease 2-Ketoadipic Aciduria Pathophysiology Lysine Lysine / Hydroxylysine / Tryptophan AASA α-Aminoadipic semialdehyde Lysine->AASA AAA α-Aminoadipic acid AASA->AAA KAA 2-Ketoadipic acid AAA->KAA Transaminase HAA This compound (Biomarker) KAA->HAA GlutarylCoA Glutaryl-CoA KAA->GlutarylCoA 2-Ketoadipate Dehydrogenase (Deficient in 2-Ketoadipic aciduria) TCA TCA Cycle GlutarylCoA->TCA

Caption: Lysine degradation pathway and the role of this compound in 2-ketoadipic aciduria.

Experimental Protocols

Protocol 1: Quantitative Analysis of Urinary this compound by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of this compound and other organic acids from urine samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Urine sample

  • Internal standard (e.g., 2-ketocaproic acid)

  • Hydroxylamine hydrochloride

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • Transfer a specific volume of the supernatant (normalized to creatinine concentration) to a clean glass tube.

    • Add a known amount of the internal standard solution to the urine sample.

  • Oximation (for keto-acids):

    • Add hydroxylamine hydrochloride solution to the sample.

    • Incubate the mixture to allow for the formation of oxime derivatives of any keto-acids present.

  • Extraction:

    • Acidify the sample by adding a suitable acid (e.g., HCl).

    • Perform a liquid-liquid extraction by adding ethyl acetate to the sample.

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (containing the organic acids) to a new tube.

    • Repeat the extraction step to maximize the recovery of organic acids.

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a mixture of BSTFA with 1% TMCS and pyridine.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to form trimethylsilyl (TMS) derivatives of the organic acids. This step increases the volatility of the compounds for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography Conditions:

      • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (DB-5MS or equivalent).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A suitable temperature gradient is used to separate the different organic acids (e.g., initial temperature of 80°C, ramped to 300°C).

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Full scan or selected ion monitoring (SIM) for targeted quantification.

      • Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).

  • Data Analysis:

    • Identify the TMS derivative of this compound based on its retention time and mass spectrum.

    • Quantify the concentration of this compound by comparing the peak area of its characteristic ions to the peak area of the internal standard.

    • Express the final concentration relative to the urinary creatinine concentration (e.g., in mmol/mol creatinine).

Experimental Workflow Diagram

GCMS_Workflow Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike Oximation Oximation (for keto-acids) Spike->Oximation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Oximation->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatization Derivatization (BSTFA/TMCS) Dry->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Quantification GCMS->Data

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of 2-Hydroxyadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 2-Hydroxyadipic acid (2-HAA).

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical synthesis routes for this compound?

A1: this compound is typically synthesized through several chemical pathways. The most common routes include the oxidation of 2-hydroxycyclohexanone, the reduction of 2-ketoadipic acid, and as an intermediate in the multi-step synthesis of adipic acid from biomass-derived furan compounds.[1][2][3][4] One notable method involves the oxidation of 2-hydroxycyclohexanone using molecular oxygen with heteropolyacids as catalysts.[1] Another established route is the chemical reduction of 2-ketoadipic acid.[5][6]

Q2: What are the most significant challenges encountered during the chemical synthesis of 2-HAA?

A2: Researchers may face several challenges, including:

  • Low Yields and Selectivity: Direct synthesis routes can suffer from low yields and the formation of a mixture of products, making purification difficult.[7] For instance, the direct conversion of 2,5-furandicarboxylic acid (FDCA) to adipic acid, where 2-HAA is an intermediate, often has unsatisfactory selectivity.[7]

  • By-product Formation: In some reaction pathways, side reactions such as esterification can occur, leading to the formation of unwanted by-products. For example, esterification between this compound and solvents like propionic acid has been reported as a hurdle.[7][8]

  • Catalyst Degradation: The stability and reusability of catalysts can be a concern in catalytic routes, impacting the economic feasibility and environmental impact of the process.[7][8]

  • Harsh Reaction Conditions: Some synthesis methods may require high temperatures and pressures, necessitating specialized equipment and increasing energy consumption.[7]

Q3: Are there biosynthetic routes for producing this compound?

A3: Yes, metabolic engineering has enabled the biosynthesis of 2-hydroxyadipate. A common approach involves constructing a synthesis pathway in microorganisms like Escherichia coli.[9] This route often uses L-lysine as a precursor, with 2-hydroxyadipate being a key intermediate metabolite.[9] While promising, challenges in this area include the low activity of some enzymes involved in the pathway.[9]

Q4: What are the typical yields and production titers for this compound?

A4: The yields are highly dependent on the synthesis route. For chemical synthesis, the oxidation of 2-hydroxycyclohexanone has been reported to achieve a yield of up to 39%.[1] In biosynthetic routes, engineered E. coli has been shown to produce up to 11.1 g/L of 2-hydroxyadipate in a 5 L bioreactor.[9]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Yield in Oxidation of 2-Hydroxycyclohexanone 1. Inefficient catalyst. 2. Suboptimal reaction conditions (temperature, pressure). 3. Presence of radical scavengers inhibiting the reaction.1. Use a highly efficient heteropolyacid catalyst, such as H4PVW11O40, which has shown the highest yield.[1] 2. Optimize the catalyst amount and oxygen pressure. The reaction is reportedly first-order with respect to the catalyst amount and near zero-order for oxygen pressure.[1] 3. Ensure the absence of radical scavengers, as they can interfere with the oxidation mechanism.[1]
Formation of Ester By-products Reaction with acidic solvents or impurities.Consider using alternative catalytic systems that do not require an organic acid solvent. For example, using an ionic liquid system can prevent the esterification of 2-HAA.[8]
Poor Selectivity in Multi-step Synthesis from FDCA The direct one-pot conversion of FDCA to adipic acid is challenging and often results in a mixture of products.Adopt a two-step pathway. First, hydrogenate FDCA to form intermediates like tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) and 2-HAA over a catalyst like Ru/Al2O3. Then, convert these intermediates to the final product in a separate step.[4][7][10]
Catalyst Deactivation and Poor Reusability Leaching of the active metal or changes in the support structure during the reaction.Select a robust catalyst system. For instance, Ru/Al2O3 has been shown to be a recyclable catalyst for the hydrogenation of FDCA.[4][8][10] Perform catalyst reusability tests to validate its stability under your specific reaction conditions.

Quantitative Data Summary

The following table summarizes quantitative data from different synthesis methods for this compound or related processes where it is a key intermediate.

Synthesis Method Starting Material Catalyst/System Key Parameters Yield/Titer Reference
Catalytic Oxidation2-HydroxycyclohexanoneH4PVW11O40 / O2-39% (2-HAA)[1]
BiosynthesisGlucose / L-lysine pathwayEngineered E. coliFed-batch, 5 L bioreactor11.1 g/L (2-hydroxyadipate)[9]
Hydrogenation/Hydrogenolysis2,5-Furandicarboxylic acid (FDCA)Ru/Al2O350°C, 3.1 MPa H2, 4hComplete conversion of FDCA to THFDCA and HAA[7]

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Hydroxycyclohexanone[1]

This protocol is based on the method described by Hashimoto et al. for the catalytic oxidation of 2-hydroxycyclohexanone.

Materials:

  • 2-hydroxycyclohexanone (2-HCO)

  • Heteropolyacid catalyst (e.g., H4PVW11O40)

  • Solvent (e.g., water or acetic acid)

  • Molecular Oxygen (O2)

  • High-pressure reactor equipped with a stirrer and gas inlet

Procedure:

  • Charge the high-pressure reactor with 2-hydroxycyclohexanone and the chosen solvent.

  • Add the heteropolyacid catalyst to the mixture. The amount should be based on a predetermined molar ratio relative to the substrate.

  • Seal the reactor and purge it with O2 several times to remove air.

  • Pressurize the reactor with O2 to the desired pressure.

  • Heat the reactor to the target temperature while stirring vigorously to ensure proper mixing and gas-liquid mass transfer.

  • Maintain the reaction for the specified duration. Monitor the pressure to ensure it remains constant.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Open the reactor and collect the reaction mixture.

  • Analyze the products using appropriate analytical techniques (e.g., GC-MS, HPLC) to determine the conversion of 2-HCO and the yield of this compound.

  • Purify the this compound from the reaction mixture using methods such as crystallization or column chromatography.

Visual Guides

G cluster_0 Synthesis Pathway from Biomass FDCA 2,5-Furandicarboxylic Acid (FDCA) THFDCA Tetrahydrofuran-2,5- dicarboxylic Acid (THFDCA) FDCA->THFDCA Hydrogenation (e.g., Ru/Al2O3) HAA This compound (2-HAA) THFDCA->HAA Ring Opening & Hydrogenolysis

Caption: Synthesis of 2-HAA from FDCA.

G start Low Yield or By-product Formation check_catalyst Is the catalyst efficient and stable? start->check_catalyst check_conditions Are reaction conditions (T, P, solvent) optimal? check_catalyst->check_conditions Yes change_catalyst Select a more robust or active catalyst (e.g., H4PVW11O40 or Ru/Al2O3) check_catalyst->change_catalyst No optimize_conditions Optimize temperature, pressure, and catalyst loading. Consider alternative solvents. check_conditions->optimize_conditions No check_pathway Is the synthesis route prone to side reactions? check_conditions->check_pathway Yes change_catalyst->check_conditions optimize_conditions->check_pathway change_pathway Adopt a multi-step pathway to improve selectivity. check_pathway->change_pathway Yes end Improved Yield and Purity check_pathway->end No change_pathway->end

Caption: Troubleshooting workflow for 2-HAA synthesis.

References

Technical Support Center: 2-Hydroxyadipic Acid Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2-Hydroxyadipic acid (2-HAA) fermentation and minimizing byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-HAA titer is low, and I am observing significant formation of other organic acids. What are the common byproducts and why are they forming?

A1: In microbial fermentation for this compound, particularly using hosts like E. coli, the formation of byproducts is a common challenge that can divert carbon flux away from your target molecule, leading to lower yields. The specific byproducts often depend on the metabolic pathway engineered into your host organism and the fermentation conditions.

Common Byproducts:

  • From Glucose Metabolism: Under conditions of high glucose concentration, E. coli can exhibit overflow metabolism, leading to the production of acetic acid .[1][2] Under oxygen-limiting conditions, other common fermentation byproducts include lactic acid, succinic acid, formic acid, and ethanol .[3][4]

  • From L-lysine Precursor Pathway: If your pathway utilizes L-lysine as a precursor, incomplete conversion can lead to the accumulation of intermediates from lysine degradation pathways. These can include 5-aminovalerate, glutarate, and L-2-hydroxyglutarate .[5][6]

  • From 2-Oxoadipate Precursor Pathway: When 2-oxoadipate is the precursor, a potential byproduct is glutaric acid , which can be formed from the decarboxylation of 2-oxoadipate.

Reasons for Byproduct Formation:

  • Oxygen Limitation: Insufficient dissolved oxygen can trigger the expression of anaerobic fermentation pathways, leading to the production of lactate, succinate, and ethanol.

  • Carbon Overflow: A high glucose uptake rate can overwhelm the capacity of the tricarboxylic acid (TCA) cycle, resulting in the formation of acetate.[1]

  • Sub-optimal Enzyme Kinetics: The enzymes in your engineered pathway may not be perfectly efficient, leading to the accumulation of upstream intermediates or their conversion into side products.

  • Host Cell Regulation: The native metabolic regulation of the host organism may compete with your engineered pathway for precursors and cofactors.

Q2: How can I reduce the formation of acetic acid in my fermentation?

A2: Acetic acid is a frequent and problematic byproduct in E. coli fermentations as it can inhibit cell growth and product formation.[1] Strategies to mitigate acetate formation include:

  • Controlled Glucose Feeding: Implement a fed-batch strategy to maintain a low concentration of glucose in the fermentation broth. This prevents the activation of overflow metabolism. The feed rate can be controlled based on dissolved oxygen levels or pH.[1]

  • Optimize Dissolved Oxygen (DO): Ensure adequate aeration and agitation to maintain a sufficient DO level. This promotes the complete oxidation of glucose through the TCA cycle.

  • Strain Engineering: Utilize E. coli strains with engineered acetate pathways. For example, deleting genes such as pta (phosphate acetyltransferase) and ackA (acetate kinase) can reduce acetate formation.

  • Media Optimization: The composition of the culture medium can influence acetate production. For instance, the addition of certain amino acids or yeast extract can sometimes reduce its formation.

Q3: I am using an L-lysine-based pathway and suspect byproducts from its degradation. How can I confirm this and what can I do?

A3: To confirm the presence of lysine degradation byproducts, you will need to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your fermentation broth.

Troubleshooting Steps:

  • Metabolic Pathway Analysis: Ensure that the genes responsible for lysine degradation in your host strain are knocked out or downregulated.

  • Enzyme Optimization: The efficiency of the initial enzymes in your 2-HAA pathway that act on lysine is crucial. Consider codon optimization or protein engineering to improve their activity and specificity.

  • Precursor Feeding Strategy: If possible, a controlled feed of L-lysine might prevent its accumulation to levels that trigger degradation pathways.

Data Presentation: Impact of Fermentation Parameters on Byproduct Formation

The following table summarizes hypothetical quantitative data to illustrate how different fermentation conditions can influence 2-HAA production and byproduct formation.

ParameterCondition A (Batch, High Glucose)Condition B (Fed-Batch, Low Glucose)Condition C (Fed-Batch, Optimized DO)
This compound (g/L) 5.212.818.5
Acetic Acid (g/L) 8.52.10.8
Lactic Acid (g/L) 3.11.00.2
Succinic Acid (g/L) 2.50.80.3
Glutaric Acid (g/L) 1.20.50.2
Biomass (OD600) 254550

Experimental Protocols

Protocol 1: Fermentation for this compound Production

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

    • Use this seed culture to inoculate 100 mL of fermentation medium in a 500 mL shake flask.

    • Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.

  • Bioreactor Fermentation:

    • Aseptically transfer the seed culture to a 2 L bioreactor containing 1 L of defined mineral medium.

    • Control the temperature at 37°C and the pH at 7.0 (controlled with NH4OH).

    • Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation speed and airflow rate.

    • Initiate a fed-batch feeding strategy with a concentrated glucose solution when the initial glucose is depleted. The feed rate should be adjusted to maintain a low residual glucose concentration.

    • Induce the expression of the 2-HAA pathway genes with the appropriate inducer (e.g., IPTG) at an OD600 of approximately 10.

    • Collect samples periodically for analysis of biomass, 2-HAA, and byproducts.

Protocol 2: Quantification of this compound and Byproducts by HPLC

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase as necessary.

  • HPLC Analysis:

    • Column: A suitable column for organic acid analysis, such as an ion-exchange or reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H2SO4).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detection: UV detector at 210 nm or a refractive index (RI) detector.

    • Quantification: Use external standards of this compound and other potential byproducts (acetate, lactate, succinate, glutarate) to generate calibration curves for quantification.

Mandatory Visualizations

Byproduct_Formation_Pathway cluster_main_pathway Main Metabolic Pathways cluster_byproducts Byproduct Formation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Lactate Lactate Pyruvate->Lactate Anaerobic Conditions TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetate Acetate Acetyl_CoA->Acetate Overflow Metabolism Succinate Succinate TCA_Cycle->Succinate Anaerobic Conditions Two_HAA This compound L_Lysine L-Lysine Two_Oxoadipate 2-Oxoadipate L_Lysine->Two_Oxoadipate Pathway Enzymes Two_Oxoadipate->Two_HAA Key Enzyme Glutarate Glutarate Two_Oxoadipate->Glutarate Side Reaction

Caption: Metabolic pathways leading to 2-HAA and common byproducts.

Troubleshooting_Workflow Start Low 2-HAA Titer & High Byproducts Check_DO Check Dissolved Oxygen (DO) Levels Start->Check_DO Low_DO Increase Aeration/ Agitation Check_DO->Low_DO Low Check_Glucose Analyze Residual Glucose Concentration Check_DO->Check_Glucose Adequate Low_DO->Check_Glucose High_Glucose Implement/Optimize Fed-Batch Strategy Check_Glucose->High_Glucose High Analyze_Byproducts Identify Specific Byproducts (HPLC/GC-MS) Check_Glucose->Analyze_Byproducts Low High_Glucose->Analyze_Byproducts Acetate_High High Acetate? Analyze_Byproducts->Acetate_High Acetate_Action Consider Acetate Pathway Knockouts Acetate_High->Acetate_Action Yes Lysine_Byproducts Lysine Pathway Byproducts? Acetate_High->Lysine_Byproducts No Acetate_Action->Lysine_Byproducts Lysine_Action Optimize Lysine Pathway Enzymes/Knockout Degradation Genes Lysine_Byproducts->Lysine_Action Yes End Improved Titer Lysine_Byproducts->End No Lysine_Action->End

Caption: Troubleshooting workflow for low 2-HAA yield.

References

Optimizing fermentation conditions for 2-Hydroxyadipic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentative production of 2-Hydroxyadipic acid (2-HAA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (2-HAA) is a hydroxy-dicarboxylic acid.[1] It serves as a key intermediate in the biosynthetic pathway for adipic acid, a crucial monomer for the production of nylon-6,6 and other polymers.[2][3] The bio-production of adipic acid and its precursors like 2-HAA from renewable resources is a significant area of research aimed at developing sustainable alternatives to petrochemical-based processes.

Q2: What microbial hosts are commonly used for 2-HAA production?

A2: Escherichia coli is a well-documented and effective microbial host for the production of 2-HAA.[2][4] It has been metabolically engineered to successfully synthesize 2-HAA from precursors like L-lysine.[2]

Q3: What is the general metabolic pathway for 2-HAA production in engineered E. coli?

A3: In engineered E. coli, a common pathway for 2-HAA production starts from L-lysine. This pathway involves the conversion of L-lysine to 2-oxoadipate, which is then reduced to 2-hydroxyadipate.[2][3] Enhancing the synthesis of precursors and regulating intracellular cofactors are key strategies to improve production.[2]

Metabolic Pathway for this compound Production cluster_0 Host Cell (E. coli) Glucose Glucose L-Lysine L-Lysine Glucose->L-Lysine Endogenous Pathways 2-Oxoadipate 2-Oxoadipate L-Lysine->2-Oxoadipate Engineered Pathway Step 1 2-Hydroxyadipic_acid This compound 2-Oxoadipate->2-Hydroxyadipic_acid Engineered Pathway Step 2 (Reduction) Extracellular_2HAA Secreted 2-HAA 2-Hydroxyadipic_acid->Extracellular_2HAA Transport

Biosynthetic pathway of this compound from glucose and L-lysine in engineered E. coli.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no 2-HAA production 1. Ineffective induction of the expression of pathway enzymes. 2. Suboptimal fermentation conditions (pH, temperature, aeration). 3. Insufficient precursor (e.g., L-lysine) availability. 4. Plasmid instability or loss of engineered pathway.1. Verify inducer concentration and timing of induction. 2. Optimize fermentation parameters as detailed in the tables below. 3. Supplement the medium with additional L-lysine or engineer the host to overproduce it. 4. Perform plasmid stability tests and consider genomic integration of the pathway.
Slow cell growth 1. Suboptimal media composition (e.g., nutrient limitation). 2. Incorrect temperature or pH. 3. Presence of inhibitory byproducts.1. Review and optimize the concentrations of carbon, nitrogen, and essential minerals. 2. Ensure temperature and pH are maintained within the optimal range for the specific E. coli strain. 3. Analyze fermentation broth for common inhibitors and adjust conditions to minimize their formation.
Accumulation of intermediate metabolites (e.g., 2-oxoadipate) 1. Low activity or expression of the enzyme responsible for the conversion of the intermediate to the final product (e.g., 2-hydroxyadipate dehydrogenase). 2. Cofactor (e.g., NADH/NADPH) limitation for the reduction step.1. Increase the expression of the rate-limiting enzyme. 2. Engineer the host to enhance cofactor regeneration.
High variability between fermentation batches 1. Inconsistent inoculum preparation. 2. Fluctuations in fermentation conditions. 3. Contamination.1. Standardize the protocol for seed culture preparation. 2. Ensure tight control and monitoring of all fermentation parameters. 3. Implement strict aseptic techniques and perform regular sterility checks.

Optimized Fermentation Parameters

The following tables summarize key fermentation parameters for the production of 2-HAA in engineered E. coli.

Table 1: Media Composition

ComponentConcentrationNotes
Carbon Source
Glucose20 - 40 g/LPrimary carbon and energy source.
Nitrogen Source
Yeast Extract5 - 10 g/LProvides nitrogen, vitamins, and growth factors.
Peptone/Tryptone10 - 20 g/LProvides amino acids and nitrogen.
Precursor
L-Lysine1 - 5 g/LDirect precursor for the 2-HAA pathway.
Salts
KH₂PO₄2 - 5 g/LPhosphate source and buffering agent.
K₂HPO₄5 - 10 g/LPhosphate source and buffering agent.
(NH₄)₂SO₄1 - 3 g/LAdditional nitrogen source.
MgSO₄·7H₂O0.2 - 0.5 g/LProvides magnesium ions, a cofactor for many enzymes.
Trace Elements
Trace Metal Solution1 mL/LProvides essential micronutrients.

Table 2: Fermentation Conditions

ParameterOptimal RangeControl Method
Temperature30 - 37 °CTemperature-controlled bioreactor
pH6.5 - 7.2Automated addition of acid (e.g., HCl) or base (e.g., NaOH)
Dissolved Oxygen (DO)20 - 40%Agitation and aeration rate control
Agitation200 - 600 rpmStirred-tank bioreactor

Experimental Protocols

1. Media Preparation

  • Dissolve all media components except for glucose, L-lysine, and the trace metal solution in deionized water.

  • Autoclave the solution at 121°C for 20 minutes.

  • Prepare separate stock solutions of glucose (50% w/v), L-lysine (10% w/v), and the trace metal solution.

  • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Aseptically add the sterile stock solutions to the cooled media to the final desired concentrations.

2. Inoculum Preparation

  • Inoculate a single colony of the engineered E. coli strain from a fresh agar plate into 5 mL of seed medium in a culture tube.

  • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

  • Use this seed culture to inoculate a larger volume of fermentation medium to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

3. Fermentation Process

  • Set up the bioreactor with the prepared fermentation medium and calibrate the pH and DO probes.

  • Inoculate the bioreactor with the prepared seed culture.

  • Maintain the temperature, pH, and dissolved oxygen at the desired setpoints.

  • Induce the expression of the 2-HAA production pathway genes at the appropriate cell density (typically mid-log phase, OD₆₀₀ of 0.6-0.8) by adding the inducer (e.g., IPTG).

  • Take samples periodically to monitor cell growth (OD₆₀₀) and 2-HAA concentration using methods such as HPLC.

Experimental Workflow for 2-HAA Fermentation Start Start Media_Preparation Media Preparation Start->Media_Preparation Inoculum_Development Inoculum Development Start->Inoculum_Development Bioreactor_Setup Bioreactor Setup & Sterilization Media_Preparation->Bioreactor_Setup Inoculation Inoculation Inoculum_Development->Inoculation Bioreactor_Setup->Inoculation Fermentation Fermentation (Control T, pH, DO) Inoculation->Fermentation Induction Induction of Gene Expression Fermentation->Induction Harvest Harvest Fermentation->Harvest End of Fermentation Sampling_Analysis Sampling & Analysis (OD600, HPLC) Induction->Sampling_Analysis Sampling_Analysis->Fermentation Monitoring End End Harvest->End

A typical experimental workflow for the fermentative production of this compound.

References

Technical Support Center: Production of 2-Hydroxyadipic Acid from Glucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of 2-hydroxyadipic acid from glucose.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic pathway for producing this compound from glucose in engineered E. coli?

A1: The biosynthesis of this compound from glucose in engineered Escherichia coli typically involves a synthetic pathway that leverages central carbon metabolism. Glucose is first converted to α-ketoglutarate, a key intermediate in the TCA cycle. Subsequently, a series of enzymatic reactions, often originating from the L-lysine biosynthesis pathway, are used to convert α-ketoglutarate to 2-oxoadipate. This intermediate is then reduced to 2-hydroxyadipate by a specific reductase.[1]

Q2: What are the typical yields and titers of this compound reported in the literature?

A2: Reported titers of this compound in engineered E. coli have reached up to 11.1 g/L in fed-batch fermentation.[1][2] Yields can vary significantly based on the strain, fermentation strategy, and medium composition. For a detailed comparison of reported quantitative data, please refer to the Data Summary table below.

Q3: What are the major competing pathways or byproducts to consider?

A3: During glucose fermentation in E. coli, common byproducts include acetate, lactate, formate, succinate, and ethanol.[3][4][5] These byproducts can divert carbon flux away from the desired this compound pathway and can also inhibit cell growth at high concentrations. Metabolic engineering strategies often focus on knocking out or downregulating genes involved in the formation of these byproducts.

Q4: Which chassis organisms are suitable for this compound production?

A4: Escherichia coli is a commonly used and well-characterized chassis for producing this compound due to its fast growth, well-understood genetics, and established fermentation processes.[1][2] Other organisms like Saccharomyces cerevisiae have also been engineered for the production of related dicarboxylic acids and could potentially be adapted for this compound synthesis.[6][7][8]

Q5: How can the final product, this compound, be purified from the fermentation broth?

A5: The purification of dicarboxylic acids like this compound from fermentation broth typically involves multiple steps. Initially, the biomass is removed through centrifugation or filtration. Subsequent steps can include activated carbon treatment to remove impurities, pH adjustment to facilitate crystallization or extraction, and techniques like simulated moving bed (SMB) chromatography or membrane filtration for separation.[2][9][10][11]

Troubleshooting Guides

Issue 1: Low or No Production of this compound
Possible Cause Troubleshooting Steps
Plasmid Instability - Verify plasmid presence in the production strain using antibiotic selection and plasmid extraction followed by gel electrophoresis.- Consider integrating the pathway genes into the chromosome for improved stability.[12]- Incorporate stabilizing elements like cer sites into the plasmid.[13]
Inefficient Enzyme Activity - Perform in vitro or in vivo enzyme assays to confirm the activity of each enzyme in the pathway.[1][14]- Optimize codon usage of the heterologous genes for expression in E. coli.- Investigate potential feedback inhibition of enzymes by pathway intermediates or the final product.
Insufficient Precursor Supply (α-ketoglutarate) - Overexpress key enzymes in the TCA cycle that lead to α-ketoglutarate formation.- Engineer central carbon metabolism to channel more flux towards the TCA cycle.[15][16]- Supplement the medium with precursors like glutamate or α-ketoglutarate.[8][17][18]
Incorrect Fermentation Conditions - Optimize pH, temperature, and aeration for both cell growth and product formation phases.- Ensure proper induction of gene expression (e.g., IPTG concentration and timing).
Issue 2: High Levels of Byproducts (e.g., Acetate, Lactate)
Possible Cause Troubleshooting Steps
Overflow Metabolism - Implement a fed-batch fermentation strategy to maintain a low glucose concentration, which can reduce acetate formation.[7][19][20][21]- Knock out genes involved in major byproduct pathways (e.g., ackA-pta, ldhA).[22]
Redox Imbalance - Analyze the NADH/NAD+ and NADPH/NADP+ ratios. An imbalance can lead to the formation of reduced byproducts.- Engineer cofactor regeneration systems to ensure a balanced supply of reducing equivalents for the this compound pathway.[10][23][24][25]
Issue 3: Poor Cell Growth or Inhibition
Possible Cause Troubleshooting Steps
Toxicity of this compound or Intermediates - Investigate the tolerance of the host strain to varying concentrations of this compound.- Engineer efflux pumps or transporters to export the product out of the cell, reducing intracellular accumulation.[1]
Metabolic Burden - High levels of plasmid replication and heterologous protein expression can stress the cells.[6][26]- Use lower copy number plasmids or weaker promoters to reduce the metabolic load.- Optimize the induction strategy to separate the growth phase from the production phase.
Low pH due to Acid Production - Implement pH control during fermentation using automated base addition (e.g., NH4OH).- Engineer the host strain for improved tolerance to acidic conditions.[27]

Data Summary

Table 1: Comparison of this compound Production in Engineered E. coli

StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
BW_H-pgi5-pE(yfdV)Overexpression of pathway enzymes, precursor and cofactor enhancement, transporter overexpression5 L Bioreactor11.1Not ReportedNot Reported[1]
BW_H-pgi5Overexpression of pathway enzymes, precursor and cofactor enhancement5 L Bioreactor7.11Not ReportedNot Reported[1]
BW_pE-pyc458-CppcCo-expression of carboxylases to enhance oxaloacetate supplyShake Flask~3.1Not ReportedNot Reported[1]
BW_pA-pAInitial pathway constructionShake Flask0.309 (with α-ketoglutarate)Not ReportedNot Reported[1]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production

This protocol is a general guideline and should be optimized for specific strains and equipment.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (250 rpm).

    • Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of defined mineral medium in a shake flask.

    • Incubate at 37°C with shaking until the OD600 reaches a target value (e.g., 2-3).

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with a defined mineral medium containing an initial concentration of glucose (e.g., 10-20 g/L).

    • Sterilize the bioreactor and medium.

    • Aseptically add necessary supplements (e.g., vitamins, trace metals, antibiotics).

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

    • Maintain the temperature at 37°C and pH at 7.0 (controlled by automated addition of a base like NH4OH). Maintain dissolved oxygen (DO) above 30% by controlling agitation and airflow.

    • Allow the culture to grow until the initial glucose is nearly depleted.

  • Fed-Batch Phase:

    • Initiate a feeding strategy with a concentrated glucose solution. An exponential feeding strategy can be used to maintain a constant specific growth rate and avoid overflow metabolism.

    • When the culture reaches a desired cell density (e.g., OD600 of 20-30), induce the expression of the this compound pathway genes by adding an inducer like IPTG.

    • Optionally, lower the temperature (e.g., to 30°C) after induction to improve protein folding and reduce metabolic stress.

    • Continue the fed-batch cultivation, monitoring cell density, glucose concentration, and this compound production.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to measure OD600, glucose concentration (e.g., using a YSI analyzer or HPLC), and this compound concentration (e.g., by HPLC or GC-MS).

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC Analysis:

    • Column: A suitable column for organic acid analysis, such as a C18 reverse-phase column or an ion-exchange column.

    • Mobile Phase: An acidic mobile phase, for example, a dilute solution of sulfuric acid (e.g., 5 mM H2SO4) in water.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40-60°C).

    • Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).

    • Standard Curve: Prepare a standard curve using known concentrations of pure this compound to quantify the concentration in the samples.

Visualizations

pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle alpha_KG α-Ketoglutarate TCA_Cycle->alpha_KG Pathway_Enzymes Engineered Pathway (multi-step) alpha_KG->Pathway_Enzymes Oxoadipate 2-Oxoadipate Pathway_Enzymes->Oxoadipate Hydroxyadipate This compound Oxoadipate->Hydroxyadipate

Caption: Biosynthetic pathway of this compound from glucose.

workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis & Purification Gene_Cloning Gene Cloning Transformation Transformation Gene_Cloning->Transformation Strain_Verification Strain Verification Transformation->Strain_Verification Inoculum Inoculum Prep Batch_Phase Batch Phase Inoculum->Batch_Phase Fed_Batch Fed-Batch Phase Batch_Phase->Fed_Batch Sampling Sampling Fed_Batch->Sampling Purification Purification Fed_Batch->Purification Quantification Quantification Sampling->Quantification

Caption: Experimental workflow for this compound production.

troubleshooting Low_Yield Low Yield Cause1 Plasmid Instability Low_Yield->Cause1 Cause2 Low Enzyme Activity Low_Yield->Cause2 Cause3 Precursor Limitation Low_Yield->Cause3 Cause4 Byproduct Formation Low_Yield->Cause4 Solution1 Genomic Integration Cause1->Solution1 Solution2 Codon Optimization Cause2->Solution2 Solution3 Metabolic Engineering Cause3->Solution3 Solution4 Fed-Batch Strategy Cause4->Solution4

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting poor peak resolution in 2-Hydroxyadipic acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Hydroxyadipic Acid Chromatography

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak resolution during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is broad and exhibits significant tailing. What are the most common causes?

A: Peak tailing for an acidic analyte like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase or issues with the mobile phase. The most common causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 3.44), the molecule will exist in its ionized (anionic) form. This ionized form can interact with residual, positively charged sites on the silica-based column packing, leading to peak tailing.[1][2]

  • Secondary Silanol Interactions: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface. These groups can be acidic and, in their ionized form (SiO-), can cause secondary ionic interactions with polar analytes, resulting in tailing.[1][3] Using a well-end-capped column can minimize these interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][4] Try reducing the injection volume or the sample concentration.[5]

  • Column Contamination or Degradation: A blocked column frit or contaminated packing material can disrupt the flow path, causing poor peak shape.[2][6]

Q2: How does the mobile phase pH specifically affect the peak shape and retention of this compound?

A: Mobile phase pH is one of the most critical parameters for controlling the retention and peak shape of ionizable compounds like this compound.[7] The fundamental principle is to control the ionization state of the analyte.[8]

  • At Low pH (pH < pKa): When the mobile phase pH is set well below the analyte's pKa (a good rule of thumb is 2 pH units below), the acid will be in its neutral, un-ionized form.[9] In reversed-phase chromatography, this neutral form is more hydrophobic, leading to stronger interaction with the stationary phase, increased retention, and a more symmetrical (Gaussian) peak shape.[7]

  • At High pH (pH > pKa): At a pH above the pKa, this compound will be deprotonated and exist in its ionized, more polar form. This reduces its affinity for the non-polar stationary phase, causing it to elute earlier (decreased retention).[8] This ionized state also increases the likelihood of secondary interactions that cause peak tailing.[10]

  • At pH near pKa: Operating near the analyte's pKa should be avoided, as both the ionized and un-ionized species will be present, which can lead to severe peak broadening or splitting.[7]

Q3: I am observing peak fronting for my this compound standard. What should I investigate?

A: Peak fronting, where the leading edge of the peak is sloped, is typically caused by two main issues:

  • Sample Overload: Injecting a sample that is too concentrated can lead to a "shark-fin" or fronting peak shape.[2] The easiest way to check for this is to dilute your sample and re-inject; if the peak shape improves, overload was the issue.[2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to fronting.[3][11] For best results, the sample should be dissolved in the initial mobile phase or a weaker solvent.[12]

Q4: My resolution between this compound and a co-eluting impurity is poor. How can I improve the separation?

A: Improving resolution requires manipulating the three key chromatographic factors: efficiency, retention, and selectivity.[8] Here are several strategies:

  • Optimize Mobile Phase Selectivity (α): This is often the most effective approach.[8]

    • Adjust pH: Small changes in pH can dramatically alter the retention of this compound without affecting a neutral impurity, thereby improving selectivity.[8]

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns and improve separation.

  • Increase Column Efficiency (N):

    • Decrease Particle Size: Using a column with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm) will increase efficiency and resolution, though it will also increase backpressure.[13]

    • Use a Longer Column: A longer column provides more theoretical plates for separation to occur.[13]

  • Increase Retention (k):

    • Decrease Organic Content: Reducing the percentage of the organic solvent in the mobile phase will increase the retention of this compound on a reversed-phase column.

    • Lower the Flow Rate: Reducing the flow rate can improve efficiency and, consequently, resolution, but it will lengthen the analysis time.[5][13]

  • Adjust Temperature: Lowering the column temperature can increase retention and may improve resolution, while increasing it can improve efficiency. The effect is compound-dependent and should be evaluated empirically.[13]

Troubleshooting Workflow and Diagrams

The following diagrams illustrate a logical workflow for troubleshooting poor peak resolution and the fundamental relationship between pH and analyte behavior.

G start Poor Peak Resolution shape_check Assess Peak Shape start->shape_check tailing Peak Tailing shape_check->tailing Tailing fronting Peak Fronting shape_check->fronting Fronting broad Symmetrical but Broad shape_check->broad Broad tailing_cause1 pH too high (> pKa) Analyte is ionized tailing->tailing_cause1 tailing_cause2 Secondary silanol interactions tailing->tailing_cause2 tailing_cause3 Column Overload tailing->tailing_cause3 fronting_cause1 Sample solvent stronger than mobile phase fronting->fronting_cause1 fronting_cause2 Column Overload fronting->fronting_cause2 broad_cause1 Low column efficiency broad->broad_cause1 broad_cause2 System dead volume broad->broad_cause2 broad_cause3 Sub-optimal flow rate broad->broad_cause3 solution_ph Solution: Lower mobile phase pH (e.g., pH 2.5-3.0) tailing_cause1->solution_ph solution_column Solution: Use well-endcapped column tailing_cause2->solution_column solution_conc Solution: Reduce sample concentration or injection volume tailing_cause3->solution_conc solution_solvent Solution: Dissolve sample in initial mobile phase fronting_cause1->solution_solvent fronting_cause2->solution_conc solution_efficiency Solution: Use longer column or smaller particle size broad_cause1->solution_efficiency solution_fittings Solution: Check and correct fittings broad_cause2->solution_fittings solution_flow Solution: Optimize flow rate broad_cause3->solution_flow

Caption: Troubleshooting workflow for poor peak resolution.

G cluster_0 Mobile Phase pH vs. Analyte State cluster_1 Effect on Reversed-Phase Chromatography ph_low Low pH (e.g., 2.5) analyte_neutral 2-HAA is Neutral (Un-ionized) ph_low->analyte_neutral ph_high High pH (e.g., 7.0) analyte_ionized 2-HAA is Anionic (Ionized) ph_high->analyte_ionized retention_high Increased Retention analyte_neutral->retention_high More Hydrophobic retention_low Decreased Retention analyte_ionized->retention_low More Hydrophilic peak_good Good, Symmetrical Peak retention_high->peak_good peak_bad Poor Peak Shape (Tailing) retention_low->peak_bad Secondary Interactions

Caption: Effect of pH on this compound in RP-HPLC.

Data Presentation

The following tables summarize the expected effects of mobile phase parameters on the analysis of this compound.

Table 1: Effect of Mobile Phase pH on this compound (pKa ≈ 3.44) Chromatography

Mobile Phase pHExpected Analyte StateExpected Retention Time (Relative)Expected Peak ShapeRecommendation
2.5Fully Protonated (Neutral)HighSymmetricalRecommended for good retention and peak shape.[9]
3.5Partially IonizedMedium-HighAcceptable to Minor TailingAcceptable, but sensitive to small pH changes.[7]
4.5Mostly Ionized (Anionic)LowTailing LikelyNot recommended due to poor peak shape.[7]
7.0Fully Ionized (Anionic)Very LowSevere TailingAvoid for reversed-phase analysis.

Table 2: Recommended Volatile Buffers for LC-MS Applications

Buffer SystempKaEffective pH Buffering RangeTypical Concentration
Formic Acid / Ammonium Formate3.752.8 - 4.80.1% (v/v) or 5-10 mM
Acetic Acid / Ammonium Acetate4.763.8 - 5.85-10 mM

Note: Data is based on established chromatographic principles. Always use high-purity or MS-grade solvents and additives to prevent contamination.[14]

Key Experimental Protocols

Protocol: General-Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 3.5 µm particle size. A column designed for high aqueous mobile phases (e.g., "AQ" type) is recommended.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Program (Example):

      • 0.0 min: 2% B

      • 10.0 min: 40% B

      • 11.0 min: 95% B

      • 13.0 min: 95% B

      • 13.1 min: 2% B

      • 18.0 min: End of Run

    • Flow Rate: 0.3 mL/min for 2.1 mm i.d. or 1.0 mL/min for 4.6 mm i.d.

    • Column Temperature: 30 °C (maintain stable temperature).[5]

    • Injection Volume: 5 µL (adjust to avoid overload).[5]

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in the initial mobile phase condition (98% Mobile Phase A, 2% Mobile Phase B).[12]

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[6]

  • Detection:

    • UV Detector: If concentration is sufficient, monitor at a low wavelength (e.g., 210 nm).

    • MS Detector (Recommended): Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion (m/z 161.04).

References

Technical Support Center: Stability of 2-Hydroxyadipic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-hydroxyadipic acid in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered when working with this compound in aqueous solutions.

Q1: My this compound solution appears to be degrading over time, leading to inconsistent experimental results. What could be the cause?

A1: this compound, like many α-hydroxy acids, can be unstable in aqueous solutions. The primary suspected degradation pathway is intramolecular cyclization, also known as lactonization, where the hydroxyl group attacks the carboxylic acid group to form a more stable five-membered ring structure (a γ-lactone). This process can be influenced by pH, temperature, and storage duration.

Q2: How does pH affect the stability of this compound solutions?

Q3: What are the optimal storage conditions for aqueous solutions of this compound?

A3: Based on information from various suppliers, aqueous solutions of this compound are not stable for long periods at room temperature. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, it is advisable to store aliquots of the solution at -20°C or -80°C to minimize degradation.[1][2][3] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Q4: I am observing an unexpected peak in my chromatogram when analyzing my this compound sample. Could this be a degradation product?

A4: Yes, it is highly probable that the new peak corresponds to a degradation product. The most likely candidate is the γ-lactone of this compound formed through intramolecular cyclization. To confirm this, you could attempt to isolate the unknown peak and characterize it using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The lactone will have a different retention time in chromatography compared to the parent acid.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following:

  • Prepare fresh solutions: Prepare your aqueous solutions of this compound immediately before use whenever possible.

  • Control pH: Use a buffered solution to maintain a stable pH throughout your experiment. The optimal pH for stability would need to be determined experimentally, but starting in the slightly acidic to neutral range is a reasonable approach.

  • Control temperature: Perform your experiments at the lowest temperature compatible with your protocol. Avoid prolonged exposure to elevated temperatures.

  • Proper storage: If solutions need to be stored, follow the recommended conditions of freezing at -20°C or -80°C.[1][2][3]

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, the following tables provide a summary of recommended storage conditions based on supplier data and expected stability trends based on the general chemistry of α-hydroxy acids.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C≥ 4 years[4]
Aqueous Solution-80°CUp to 6 months[1][3]
Aqueous Solution-20°CUp to 1 month[1][3]
Aqueous Solution4°CShort-term (days)Inferred from general chemical stability principles

Table 2: Expected Qualitative Stability of this compound in Aqueous Solution

ConditionExpected StabilityRationale
pH
Acidic (pH < 4)ModerateLactonization may be favored, but the rate may be slow.
Neutral (pH 6-8)Potentially LowerEquilibrium between acid and lactone may exist. General base catalysis could increase degradation.
Basic (pH > 8)LowBase-catalyzed hydrolysis of any formed lactone would occur, but other degradation pathways may be initiated.
Temperature
-80°C to -20°CHighChemical degradation processes are significantly slowed at freezing temperatures.
4°CModerateDegradation will occur over time, suitable for short-term storage only.
Room Temperature (~25°C)LowSignificant degradation can be expected over hours to days.
Elevated Temperature (>40°C)Very LowDegradation rates will increase substantially. Thermal decomposition may occur at very high temperatures.

Experimental Protocols

The following is a generalized protocol for conducting a stability study of this compound in aqueous solutions.

Objective: To determine the stability of this compound in aqueous solutions under different pH and temperature conditions.

Materials:

  • This compound powder

  • Deionized water (HPLC grade)

  • Buffer solutions (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • HPLC or GC-MS system

  • Temperature-controlled incubators or water baths

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a known volume of deionized water to prepare a concentrated stock solution.

  • Preparation of Stability Samples:

    • Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, and 9).

    • Dilute the stock solution of this compound with each buffer to a final known concentration.

  • Incubation:

    • Aliquot the samples for each pH condition into separate vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH and temperature condition.

    • Immediately quench any further reaction by freezing the sample at -80°C or by adding a quenching agent if appropriate for the analytical method.

  • Sample Analysis (HPLC Method Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with an acidic mobile phase (e.g., 20 mM potassium phosphate buffer, pH 2.7).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

    • Quantification: Create a standard curve of this compound to determine its concentration in the samples at each time point. The appearance of a new, well-resolved peak may indicate a degradation product.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate constant and the half-life (t½) of this compound at each pH and temperature.

Visualizations

The following diagrams illustrate the potential degradation pathway and a general experimental workflow for stability testing.

G cluster_pathway Potential Degradation Pathway of this compound A This compound (Aqueous Solution) B Intramolecular Cyclization (Lactonization) A->B H⁺ or OH⁻ catalysis Spontaneous C This compound γ-Lactone (Degradation Product) B->C D Hydrolysis C->D H⁺ or OH⁻ catalysis D->A

Caption: Potential intramolecular lactonization of this compound.

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of this compound ph Prepare Solutions at Different pH Values prep->ph incubate Incubate at Different Temperatures ph->incubate sample Collect Samples at Time Intervals incubate->sample analyze Analyze by HPLC or GC-MS sample->analyze data Determine Concentration and Degradation Rate analyze->data

Caption: Workflow for assessing this compound stability.

References

Overcoming feedback inhibition in the 2-Hydroxyadipic acid biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming feedback inhibition in the 2-hydroxyadipic acid biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of feedback inhibition in the this compound pathway?

A1: The primary mechanism of feedback inhibition in the this compound pathway, which is analogous to the α-aminoadipate (AAA) pathway for lysine biosynthesis, is allosteric inhibition of the first committed enzyme, homocitrate synthase (HCS), by the end-product, L-lysine.[1][2][3] L-lysine competes with the substrate 2-oxoglutarate for binding to the active site of HCS.[1][4] This inhibition modulates the metabolic flux through the pathway.[1]

Q2: Which enzymes in the this compound pathway are known to be subject to feedback inhibition?

A2: The key enzyme subject to feedback inhibition is homocitrate synthase (HCS) , which catalyzes the first step of the pathway.[2][3] L-lysine is a known feedback inhibitor of HCS.[1] While other enzymes in the pathway, such as homoisocitrate dehydrogenase (HICDH), are crucial for the overall flux, HCS is the primary regulatory point for feedback inhibition by the final product of the lysine biosynthetic pathway.

Q3: What are the common strategies to overcome feedback inhibition in this pathway?

A3: The most common and effective strategy is to use protein engineering, specifically site-directed mutagenesis , to create mutant enzymes that are resistant to feedback inhibition.[3] By identifying the amino acid residues in the allosteric or active site involved in inhibitor binding, specific mutations can be introduced to reduce the enzyme's affinity for the inhibitor without significantly compromising its catalytic activity.[1][4] Another approach is to screen for naturally occurring or chemically induced mutant strains that overproduce the desired product due to mutations rendering the key regulatory enzymes insensitive to feedback inhibition.[3]

Q4: How can I identify the key amino acid residues for mutagenesis in homocitrate synthase (HCS)?

A4: Identifying key residues for mutagenesis can be achieved through several methods:

  • Structural Analysis: Examining the crystal structure of HCS in complex with its inhibitor (L-lysine) can reveal the specific residues that interact with the inhibitor.[1][4] These residues are prime targets for mutagenesis.

  • Sequence Alignment: Aligning the amino acid sequences of HCS from different organisms can highlight conserved regions that may be important for inhibitor binding.

  • Literature Review: Previous studies on HCS and other analogous enzymes (like citrate synthase) often report residues that, when mutated, lead to reduced feedback inhibition.[3]

  • Computational Modeling: Molecular docking simulations can predict the binding site of the inhibitor and the key interacting residues.

Troubleshooting Guides

Problem 1: Low yield of this compound despite using a feedback-resistant mutant enzyme.
Possible Cause Troubleshooting Step
Suboptimal enzyme expression or activity Verify the expression levels of your mutant enzyme via SDS-PAGE and Western blot. Perform an in vitro enzyme assay to confirm its specific activity.
Codon usage issues If expressing a heterologous enzyme, optimize the codon usage for your expression host (e.g., E. coli, S. cerevisiae).
Metabolic bottleneck elsewhere in the pathway Overexpress other enzymes in the pathway to ensure there are no other rate-limiting steps. Analyze intermediate metabolites to identify potential bottlenecks.
Precursor or cofactor limitation Ensure sufficient supply of precursors (acetyl-CoA and α-ketoglutarate) and cofactors (e.g., NAD+ for HICDH). Consider co-expression of pathways that supply these molecules.
Toxicity of intermediates or final product High concentrations of this compound or other intermediates may be toxic to the host cells. Consider in situ product removal strategies.
Problem 2: Site-directed mutagenesis resulted in an inactive enzyme.
Possible Cause Troubleshooting Step
Mutation in a critical catalytic residue Review the enzyme's structure and mechanism to ensure the mutated residue is not essential for catalysis. Choose a different residue or a more conservative substitution (e.g., Asp to Glu instead of Asp to Ala).
Misfolded protein Express the mutant protein at a lower temperature to improve folding. Co-express molecular chaperones. Purify the protein under native conditions and check its folding using techniques like circular dichroism.
Incorrect primer design Verify the sequence of your mutagenic primers and the final construct to ensure the desired mutation was introduced correctly and no unintended mutations occurred.[5]
Disruption of subunit interactions If the enzyme is multimeric, the mutation may have disrupted the interface between subunits. Analyze the quaternary structure and avoid mutations in these regions if possible.
Problem 3: Difficulty in purifying active homocitrate synthase (HCS) or homoisocitrate dehydrogenase (HICDH).
Possible Cause Troubleshooting Step
Protein is in inclusion bodies Optimize expression conditions (lower temperature, different inducer concentration). Use a different expression host or a fusion tag that enhances solubility (e.g., MBP, GST). If necessary, purify from inclusion bodies and refold the protein.[6][7]
Proteolytic degradation Add protease inhibitors to your lysis buffer.[6] Work quickly and at low temperatures during all purification steps.
Loss of activity during purification Ensure your buffers have the correct pH and ionic strength. Add stabilizing agents like glycerol or cofactors (e.g., Mg2+ for HICDH) to your buffers.[8]
Protein does not bind to the chromatography resin Check the pH and ionic strength of your binding buffer. Ensure your protein has the correct tag and that it is accessible.[7][9]
Protein precipitates upon elution Elute into a buffer containing a stabilizing agent. Perform a buffer exchange step immediately after elution. Elute with a gradient instead of a step elution to avoid high protein concentration in a single fraction.[10]

Quantitative Data

Table 1: Kinetic Parameters of Wild-Type and Mutant Homocitrate Synthase (HCS)

EnzymeSubstrateKm (µM)kcat (s-1)InhibitorKi (µM)Fold ResistanceReference
S. cerevisiae HCS (Wild-Type)α-Ketoglutarate6.21.5L-Lysine1.9 (low conc.), ~8000 (high conc.)1x[11]
S. pombe HCS D123Nα-Ketoglutarate110 ± 200.25 ± 0.01L-Lysine> 10,000> 100x[1]
S. pombe HCS E222Qα-Ketoglutarate160 ± 300.015 ± 0.001L-Lysine1,200 ± 300~12x[1]

Table 2: Kinetic Parameters of Homoisocitrate Dehydrogenase (HICDH) from Saccharomyces cerevisiae

SubstrateKm (µM)Vmax (U/mg)Reference
Homoisocitrate10120[12]
NAD+330120[12]
α-Ketoadipate17080[8]
NADH1580[8]

Experimental Protocols

Site-Directed Mutagenesis of Homocitrate Synthase (HCS)

This protocol is based on the QuikChange™ site-directed mutagenesis method.[5]

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation. The mutation should be in the center of the primers. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Reaction Setup:

    • 5 µl of 10x reaction buffer

    • 10-50 ng of dsDNA template (plasmid containing the HCS gene)

    • 125 ng of forward mutagenic primer

    • 125 ng of reverse mutagenic primer

    • 1 µl of dNTP mix

    • 1 µl of high-fidelity DNA polymerase (e.g., PfuUltra)

    • Add nuclease-free water to a final volume of 50 µl.

  • PCR Cycling:

    • Initial denaturation: 95°C for 30 seconds.

    • 12-18 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Add 1 µl of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.[5]

  • Transformation: Transform competent E. coli cells with 1-2 µl of the DpnI-treated DNA.

  • Selection and Sequencing: Plate the transformed cells on selective media. Pick colonies, isolate plasmid DNA, and sequence the HCS gene to confirm the desired mutation.

Assay for Homocitrate Synthase (HCS) Activity

This assay is adapted from methods used for citrate synthase and homocitrate synthase.[13][14][15] It measures the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Reagents:

    • Assay Buffer: 100 mM HEPES, pH 7.5.

    • Substrates: 10 mM α-ketoglutarate, 1 mM acetyl-CoA.

    • DTNB solution: 2 mM in assay buffer.

    • Enzyme: Purified HCS (wild-type or mutant).

    • Inhibitor (for inhibition studies): L-lysine stock solution.

  • Assay Procedure:

    • In a 96-well plate or a cuvette, prepare a reaction mixture containing:

      • 80 µl Assay Buffer

      • 10 µl α-ketoglutarate solution

      • 5 µl DTNB solution

      • (For inhibition assays) Varying concentrations of L-lysine.

    • Add 5 µl of the purified HCS enzyme solution and incubate for 2 minutes at room temperature to allow the enzyme to equilibrate.

    • Initiate the reaction by adding 10 µl of acetyl-CoA solution.

    • Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • For kinetic characterization, vary the concentration of one substrate while keeping the other saturated. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, measure the reaction velocity at different substrate and inhibitor concentrations. Use Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

Visualizations

Feedback_Inhibition_Pathway cluster_pathway This compound Biosynthetic Pathway Acetyl-CoA Acetyl-CoA HCS Homocitrate Synthase (HCS) Acetyl-CoA->HCS alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->HCS Homocitrate Homocitrate HACN Homoaconitase (HACN) Homocitrate->HACN Homoaconitate Homoaconitate HICDH Homoisocitrate Dehydrogenase (HICDH) Homoaconitate->HICDH Homoisocitrate Homoisocitrate 2-Oxoadipate 2-Oxoadipate 2-Hydroxyadipic_acid 2-Hydroxyadipic_acid 2-Oxoadipate->2-Hydroxyadipic_acid AADAT Aminoadipate Aminotransferase 2-Oxoadipate->AADAT L-Lysine L-Lysine L-Lysine->HCS Feedback Inhibition HCS->Homocitrate HACN->Homoaconitate HICDH->2-Oxoadipate SK Saccharopine Dehydrogenase AADAT->SK SK->L-Lysine

Caption: Feedback inhibition of homocitrate synthase (HCS) by L-lysine.

Experimental_Workflow cluster_design Design & Mutagenesis cluster_expression Protein Expression & Purification cluster_characterization Enzyme Characterization Identify_Target Identify Target Residues in HCS Design_Primers Design Mutagenic Primers Identify_Target->Design_Primers Site_Directed_Mutagenesis Perform Site-Directed Mutagenesis Design_Primers->Site_Directed_Mutagenesis Sequence_Verification Sequence Verify Mutant Plasmid Site_Directed_Mutagenesis->Sequence_Verification Transformation Transform Expression Host Sequence_Verification->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Purify Mutant HCS Cell_Lysis->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Kinetic_Analysis Determine Km and kcat Activity_Assay->Kinetic_Analysis Inhibition_Assay Perform Inhibition Assay with L-Lysine Activity_Assay->Inhibition_Assay Determine_Ki Determine Ki Inhibition_Assay->Determine_Ki

Caption: Workflow for creating and characterizing a feedback-resistant HCS mutant.

Troubleshooting_Logic rect rect Start Low this compound Yield Check_Enzyme_Activity Is Mutant Enzyme Active? Start->Check_Enzyme_Activity Check_Expression Is Enzyme Expressed? Check_Enzyme_Activity->Check_Expression No Check_Pathway Other Bottlenecks? Check_Enzyme_Activity->Check_Pathway Yes Check_Expression->rect Optimize Expression Conditions Check_Precursors Sufficient Precursors? Check_Pathway->Check_Precursors No Final_Solution Optimize Pathway/Host Check_Pathway->Final_Solution Yes Check_Precursors->rect Engineer Precursor Supply

Caption: Troubleshooting logic for low product yield.

References

Improving the efficiency of 2-Hydroxyadipic acid extraction from culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 2-Hydroxyadipic acid extraction from culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from culture media?

A1: The two primary methods for extracting this compound, a polar organic acid, from aqueous culture media are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them depends on factors like sample volume, required purity, and available equipment.

Q2: Why is pH adjustment of the culture medium crucial before extraction?

A2: Adjusting the pH of the culture medium is critical for efficient extraction. This compound is a dicarboxylic acid with an estimated pKa value around 3.44.[1] To ensure the acid is in its neutral, protonated form, which is more soluble in organic solvents, the pH of the culture medium should be lowered to at least two pH units below its pKa (i.e., pH < 1.5). This significantly improves its partitioning into the organic phase during LLE and its retention on certain SPE cartridges.

Q3: What are the key physicochemical properties of this compound to consider for extraction?

A3: Key properties include its molecular weight of 162.14 g/mol , a predicted pKa of approximately 3.77, and high solubility in water.[2][3][4] Its polar nature, due to the presence of two carboxylic acid groups and a hydroxyl group, makes its extraction from a complex aqueous matrix like culture media challenging.

Q4: Can I analyze this compound directly from the culture medium without extraction?

A4: Direct analysis is generally not recommended. Culture media contain various components (salts, proteins, sugars, etc.) that can interfere with analytical methods like High-Performance Liquid Chromatography (HPLC), leading to poor resolution, peak distortion, and potential damage to the analytical column. Extraction serves to clean up the sample and concentrate the analyte.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of this compound - Incorrect pH: The pH of the aqueous phase was not sufficiently low to protonate the acid. - Inappropriate Solvent: The organic solvent used has low polarity and is not effective for extracting a polar molecule. - Insufficient Mixing: Inadequate agitation during extraction resulted in poor partitioning. - Emulsion Formation: A stable emulsion layer formed, trapping the analyte.- Optimize pH: Ensure the pH of the culture medium is adjusted to < 2 before extraction. - Solvent Selection: Use a more polar, water-immiscible organic solvent like ethyl acetate or a mixture of isopropanol and chloroform. - Thorough Mixing: Vortex or shake the mixture vigorously for an adequate amount of time. - Break Emulsion: Add a small amount of salt (e.g., NaCl) or centrifuge the sample to break the emulsion.
Presence of Impurities in the Final Extract - Co-extraction of other components: Other media components are being extracted along with the target analyte. - Incomplete Phase Separation: Some of the aqueous phase was carried over with the organic phase.- Back-Extraction: Perform a back-extraction into a fresh aqueous basic solution (e.g., dilute NaHCO₃), followed by re-acidification and re-extraction into an organic solvent. - Careful Separation: Allow adequate time for phase separation and carefully remove the organic layer without disturbing the interface.
Solid-Phase Extraction (SPE) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of this compound - Incorrect Sorbent: The chosen SPE sorbent is not suitable for retaining the polar analyte. - Improper Conditioning/Equilibration: The sorbent was not properly prepared, leading to poor interaction with the analyte. - Sample Overload: Too much sample was loaded onto the cartridge, exceeding its capacity. - Inefficient Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.- Sorbent Selection: For a polar analyte like this compound, consider a mixed-mode anion exchange and reversed-phase sorbent. - Follow Protocol: Strictly adhere to the conditioning and equilibration steps recommended by the manufacturer. - Optimize Sample Load: Reduce the sample volume or use a larger capacity cartridge. - Optimize Elution: Use a stronger or more appropriate elution solvent. For anion exchange, this may involve a change in pH or the addition of a counter-ion.
Clogged SPE Cartridge - Particulates in the Sample: The culture medium contains cells or other debris.- Sample Pre-treatment: Centrifuge and filter the culture medium (e.g., using a 0.22 µm filter) before loading it onto the SPE cartridge.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

Objective: To extract this compound from culture medium for subsequent analysis.

Materials:

  • Culture medium sample containing this compound

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation:

    • Take 10 mL of the culture medium in a 50 mL centrifuge tube.

    • Acidify the sample to a pH of less than 2 by adding 6M HCl dropwise. Check the pH using a pH meter or pH paper.

  • Extraction:

    • Add 20 mL of ethyl acetate to the acidified sample.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate and combine the organic extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Decant the dried organic extract into a new tube.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Protocol 2: Solid-Phase Extraction (SPE) of this compound

Objective: To clean up and concentrate this compound from culture medium using SPE.

Materials:

  • Culture medium sample containing this compound

  • Mixed-mode anion exchange and reversed-phase SPE cartridges (e.g., Oasis MAX)

  • Methanol

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the culture medium at 5000 x g for 15 minutes to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Adjust the pH of the filtered sample to approximately 3.0 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol through it.

    • Equilibrate the cartridge by passing 5 mL of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in deionized water to remove unretained impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Quantitative Data

The following table summarizes expected recovery rates for this compound extraction based on typical performance for similar polar dicarboxylic acids. Actual recovery will depend on specific experimental conditions and the complexity of the culture medium.

Extraction MethodKey ParametersExpected Recovery (%)Relative Standard Deviation (RSD, %)
Liquid-Liquid Extraction Solvent: Ethyl Acetate, pH < 275 - 90< 10
Solid-Phase Extraction Sorbent: Mixed-mode Anion Exchange85 - 98< 5

Visualizations

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction start Culture Medium acidify Acidify to pH < 2 start->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex & Centrifuge add_solvent->vortex separate Separate Organic Phase vortex->separate dry Dry with Na2SO4 separate->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis (HPLC) reconstitute->end

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_0 Sample Preparation cluster_1 SPE Steps cluster_2 Final Steps start Culture Medium pretreat Centrifuge & Filter start->pretreat adjust_ph Adjust pH to ~3.0 pretreat->adjust_ph condition Condition & Equilibrate Cartridge adjust_ph->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis (HPLC) reconstitute->end

Caption: Workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Logic start Low Extraction Efficiency? check_ph Is pH < pKa - 2? start->check_ph Yes check_solvent Is solvent appropriate for polar analyte? check_ph->check_solvent Yes solution_ph Adjust pH to < 2 check_ph->solution_ph No check_mixing Was mixing sufficient? check_solvent->check_mixing Yes solution_solvent Use more polar solvent (e.g., Ethyl Acetate) check_solvent->solution_solvent No check_spe Using SPE? check_mixing->check_spe Yes solution_mixing Increase vortexing/shaking time check_mixing->solution_mixing No check_sorbent Is sorbent type correct? check_spe->check_sorbent Yes check_elution Is elution solvent strong enough? check_sorbent->check_elution Yes solution_sorbent Use mixed-mode anion exchange sorbent check_sorbent->solution_sorbent No solution_elution Use stronger elution solvent (e.g., with NH4OH) check_elution->solution_elution No

Caption: Troubleshooting logic for low extraction efficiency.

References

Minimizing degradation of 2-Hydroxyadipic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxyadipic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors contributing to the degradation of this compound, an alpha-hydroxy acid, include improper pH, elevated temperatures, repeated freeze-thaw cycles, and exposure to strong oxidizing or reducing agents.[1][2] As a dicarboxylic acid, its stability can be influenced by the sample matrix and the presence of certain enzymes.

Q2: What are the ideal short-term and long-term storage conditions for samples containing this compound?

A2: For optimal stability, biological samples intended for this compound analysis should be stored at low temperatures.

Storage DurationRecommended TemperatureRationale
Short-term (days to weeks) 0 - 4°CMinimizes immediate enzymatic and chemical degradation.[3]
Long-term (months to years) -20°C to -80°CHalts most biological and chemical processes, ensuring long-term stability.[4][5]

It is also advisable to store samples in the dark to prevent potential photodegradation.

Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?

A3: While specific data for this compound is limited, it is a best practice to minimize freeze-thaw cycles for all analytes.[6][7] Each cycle can lead to changes in sample integrity and potential degradation of metabolites.[8][9] It is highly recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[10] If repeated analysis from the same sample is unavoidable, thawing on ice is recommended to protect RNA integrity, a practice that may also be beneficial for other sensitive metabolites.[9]

Q4: Should I use any specific additives to stabilize this compound in my samples?

A4: While there are no specific stabilizers documented for this compound, general practices for preserving organic acids can be applied. For instance, acidification of urine samples can help preserve many organic acids. However, it is crucial to avoid strong acids or bases as they are incompatible. The use of antioxidants could be considered if oxidative degradation is suspected, though this would need to be validated for your specific analytical method.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound, focusing on potential causes related to sample degradation and offering solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during extraction: Exposure to high temperatures or inappropriate pH.- Maintain low temperatures throughout the extraction process (e.g., use an ice bath). - Ensure the pH of your extraction solvent is compatible with alpha-hydroxy acids (generally acidic to neutral).[2] - Minimize the duration of the extraction process.
Inefficient extraction method: The chosen solvent may not be optimal for this polar dicarboxylic acid.- Consider a liquid-liquid extraction with a polar organic solvent like ethyl acetate. - Solid-phase extraction (SPE) with an appropriate anion exchange resin can also be effective for concentrating organic acids.
Degradation during solvent evaporation: Over-drying or using high temperatures can lead to loss of analyte.- Evaporate the solvent under a gentle stream of nitrogen at a low temperature. - Avoid complete dryness, as this can make reconstitution difficult and increase the chance of degradation.
Inconsistent or non-reproducible results Variable degradation between samples: Inconsistent sample handling, storage, or freeze-thaw cycles.- Standardize your entire sample handling workflow, from collection to analysis. - Aliquot samples to avoid repeated freeze-thaw cycles.[6][10] - Ensure all samples are stored under identical conditions.[3]
Matrix effects in LC-MS analysis: Co-eluting compounds from the sample matrix can suppress or enhance the signal of this compound.[11][12][13]- Optimize your chromatographic separation to resolve this compound from interfering matrix components. - Employ a more rigorous sample clean-up procedure, such as SPE. - Use a stable isotope-labeled internal standard for this compound if available to compensate for matrix effects.
Appearance of unexpected peaks in the chromatogram Degradation products: The observed peaks may be byproducts of this compound degradation.- Review your sample preparation procedure for potential causes of degradation (e.g., high temperature, extreme pH). - If possible, analyze a pure standard of this compound that has been subjected to the same conditions to see if similar peaks appear.
Derivatization artifacts (for GC-MS analysis): The derivatization process itself can sometimes produce unwanted side products.- Optimize the derivatization reaction conditions (temperature, time, reagent concentration).[14] - Ensure all reagents and solvents are of high purity and free of contaminants.

Experimental Protocols & Methodologies

Below are detailed protocols for key experimental procedures.

Protocol 1: General Best Practices for Sample Collection and Handling
  • Collection: Collect biological samples (e.g., urine, plasma, tissue) using appropriate sterile techniques and containers.

  • Immediate Processing: Whenever possible, process samples immediately after collection. If immediate processing is not feasible, place samples on ice and process them as soon as possible.[15]

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the sample into smaller, single-use aliquots in appropriate storage vials.[10]

  • Storage: For short-term storage, refrigerate samples at 2-8°C. For long-term storage, freeze samples at -80°C.[16] Ensure storage containers are properly sealed to prevent contamination and sample degradation.

  • Labeling: Clearly and securely label all sample vials with unique identifiers, including sample type, date of collection, and any relevant treatment information.

Protocol 2: Extraction of this compound from Urine for GC-MS Analysis

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Thawing: Thaw frozen urine samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar dicarboxylic acid) to a defined volume of urine.

  • Acidification: Adjust the pH of the urine sample to <2 with a suitable acid (e.g., HCl). This step helps to protonate the carboxylic acid groups, making them more extractable into an organic solvent.

  • Liquid-Liquid Extraction:

    • Add 3 volumes of a polar organic solvent (e.g., ethyl acetate) to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process two more times, combining the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Derivatization: Reconstitute the dried extract in the derivatization reagent (e.g., BSTFA with 1% TMCS) and incubate according to the optimized conditions for your method to form trimethylsilyl (TMS) derivatives.

  • Analysis: Analyze the derivatized sample by GC-MS.

Visualizations

Logical Workflow for Minimizing Degradation

cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase Sample_Collection Sample Collection (Sterile Technique) Immediate_Processing Immediate Processing (If possible) Sample_Collection->Immediate_Processing Minimize delay Aliquoting Aliquoting (Single-use volumes) Immediate_Processing->Aliquoting Storage Storage (Short-term: 2-8°C Long-term: -80°C) Aliquoting->Storage Thawing Thawing (On ice) Storage->Thawing Extraction Extraction (Low Temperature, Appropriate pH) Thawing->Extraction Evaporation Solvent Evaporation (Gentle, Low Temperature) Extraction->Evaporation Derivatization Derivatization (if needed) (Optimized Conditions) Evaporation->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS) Derivatization->Analysis

Caption: A logical workflow diagram illustrating the key steps in sample handling and preparation to minimize the degradation of this compound.

Troubleshooting Logic for Low Analyte Recovery

Start Low Recovery of This compound Check_Extraction Review Extraction Protocol (Temp, pH, Solvent) Start->Check_Extraction Check_Evaporation Review Evaporation Step (Temp, Dryness) Check_Extraction->Check_Evaporation No Issue Optimize_Extraction Optimize Extraction (e.g., change solvent, use SPE) Check_Extraction->Optimize_Extraction Issue Identified Check_Storage Review Storage & Handling (Temp, Freeze-Thaw) Check_Evaporation->Check_Storage No Issue Optimize_Evaporation Optimize Evaporation (e.g., lower temp) Check_Evaporation->Optimize_Evaporation Issue Identified Check_Derivatization Review Derivatization (Temp, Time, Reagents) Check_Storage->Check_Derivatization No Issue Standardize_Handling Standardize Handling (e.g., aliquot samples) Check_Storage->Standardize_Handling Issue Identified Optimize_Derivatization Optimize Derivatization Check_Derivatization->Optimize_Derivatization Issue Identified End Improved Recovery Check_Derivatization->End No Issue (Consider Matrix Effects) Optimize_Extraction->End Optimize_Evaporation->End Standardize_Handling->End Optimize_Derivatization->End

Caption: A troubleshooting flowchart to diagnose and address low recovery of this compound during sample preparation.

References

Validation & Comparative

Validating 2-Hydroxyadipic Acid as a Key Metabolic Intermediate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic pathway involving 2-hydroxyadipic acid with alternative routes for the biosynthesis of valuable chemicals. Supported by experimental data, this document details the validation of this compound as a significant metabolic intermediate and offers insights into its potential applications.

Executive Summary

This compound has emerged as a crucial intermediate in engineered metabolic pathways, particularly in the bioproduction of adipic acid, a key precursor for nylon. This guide explores the validation of this compound's role in the lysine degradation pathway and compares its production metrics with alternative biosynthetic routes. Through detailed data presentation and experimental protocols, we aim to provide a comprehensive resource for evaluating the potential of this compound in metabolic engineering and synthetic biology.

Performance Comparison: this compound Pathway vs. Alternatives

The validation of this compound as a viable metabolic intermediate is critically dependent on the efficiency of its production and its conversion to downstream products. Engineered Escherichia coli has been a workhorse for these studies, with significant titers of this compound being reported. A direct comparison with alternative pathways for adipic acid biosynthesis highlights the potential and challenges of each approach.

PathwayKey Intermediate(s)Host OrganismTiterYieldProductivityReference
Lysine Degradation This compound Escherichia coli11.1 g/L *Not ReportedNot Reported[1]
Reverse β-oxidation3-Oxoadipyl-CoA, 3-Hydroxyadipyl-CoAEscherichia coli~0.64 mg/L Adipic AcidNot ReportedNot Reported[2]
Muconic Acid Pathwaycis,cis-Muconic acidEscherichia coli11.2 g/L Adipic AcidNot ReportedNot Reported[3]
Glucaric Acid PathwayGlucaric acidEscherichia coliNot ReportedNot ReportedNot Reported[4][5][6][7]

Note: The titer reported for the Lysine Degradation pathway is for the intermediate this compound, not the final product adipic acid.

Signaling Pathways and Experimental Workflows

The metabolic pathways involved in the biosynthesis of adipic acid are complex, involving multiple enzymatic steps. Understanding these pathways is crucial for optimizing production. Below are diagrams illustrating the key metabolic routes.

Lysine Degradation Pathway to this compound

This pathway leverages the natural catabolic route of lysine. Key enzymes include L-lysine-2-monooxygenase and 2-oxoadipate reductase.

Lysine_Degradation_Pathway Lysine L-Lysine Aminopentanamide 5-Aminopentanamide Lysine->Aminopentanamide L-lysine-2-monooxygenase Aminopentanoic_acid 5-Aminopentanoic acid Aminopentanamide->Aminopentanoic_acid Glutarate_semialdehyde Glutarate semialdehyde Aminopentanoic_acid->Glutarate_semialdehyde Glutarate Glutarate Glutarate_semialdehyde->Glutarate Hydroxyglutarate 2-Hydroxyglutarate Glutarate->Hydroxyglutarate Oxoadipate 2-Oxoadipate Hydroxyglutarate->Oxoadipate Hydroxyadipate This compound Oxoadipate->Hydroxyadipate 2-Oxoadipate reductase

Caption: The enzymatic conversion of L-lysine to this compound.

Alternative Biosynthetic Pathways for Adipic Acid

Several alternative pathways for adipic acid production have been explored, each with its own set of intermediates and enzymes.

Adipic_Acid_Pathways cluster_lysine Lysine Degradation Pathway cluster_reverse_beta Reverse β-Oxidation Pathway cluster_muconic Muconic Acid Pathway Lysine L-Lysine Hydroxyadipate This compound Lysine->Hydroxyadipate Adipic_Acid Adipic Acid Hydroxyadipate->Adipic_Acid AcetylCoA Acetyl-CoA HydroxyadipylCoA 3-Hydroxyadipyl-CoA AcetylCoA->HydroxyadipylCoA SuccinylCoA Succinyl-CoA SuccinylCoA->HydroxyadipylCoA HydroxyadipylCoA->Adipic_Acid Glucose_muconic Glucose Muconic_acid cis,cis-Muconic acid Glucose_muconic->Muconic_acid Muconic_acid->Adipic_Acid Hydrogenation

Caption: Comparison of major biosynthetic routes to adipic acid.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Here, we provide protocols for key experiments related to the validation of this compound as a metabolic intermediate.

Protocol 1: Fermentation of Engineered E. coli for this compound Production

This protocol is adapted from studies reporting high-titer production of this compound.[1]

1. Strain and Pre-culture Preparation:

  • Use an engineered E. coli strain harboring the necessary genes for the lysine to this compound pathway.

  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking at 250 rpm.

2. Inoculum Preparation:

  • Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask.

  • Grow at 37°C and 250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

3. Fermentation:

  • Inoculate a 5 L bioreactor containing 3 L of defined fermentation medium with the seed culture to an initial OD600 of 0.1.

  • Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH4OH).

  • Induce gene expression with IPTG (final concentration 0.2 mM) when the OD600 reaches approximately 10.

  • Implement a fed-batch strategy by feeding a concentrated glucose solution to maintain the glucose concentration between 5 and 10 g/L.

  • Collect samples periodically for analysis of cell density and this compound concentration.

Protocol 2: Quantification of this compound by GC-MS

This protocol outlines the derivatization and analysis of this compound from culture supernatant.

1. Sample Preparation:

  • Centrifuge the culture sample at 10,000 x g for 10 min to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

2. Derivatization:

  • To 100 µL of the filtered supernatant, add an internal standard (e.g., a known concentration of a related but distinct organic acid).

  • Evaporate the sample to dryness under a stream of nitrogen gas.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization of the carboxyl and hydroxyl groups.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system.

  • GC Column: Use a non-polar column suitable for organic acid analysis (e.g., DB-5ms).

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 min.

  • MS Detection: Operate in full scan mode to identify the characteristic mass fragments of the derivatized this compound. Quantify using selected ion monitoring (SIM) for higher sensitivity and accuracy, based on the ratio of the target analyte peak area to the internal standard peak area.

Protocol 3: Heterologous Expression and Purification of Key Enzymes

This protocol provides a general framework for the expression and purification of enzymes such as L-lysine-2-monooxygenase or 2-oxoadipate reductase from a recombinant E. coli host.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the codon-optimized gene encoding the target enzyme and clone it into a suitable expression vector (e.g., pET vector with an N- or C-terminal His-tag).

  • Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and lysozyme).

  • Disrupt the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purified protein by SDS-PAGE for purity and concentration. Further purification steps like size-exclusion chromatography may be necessary.

Conclusion

The validation of this compound as a metabolic intermediate, particularly in the lysine degradation pathway, opens up promising avenues for the bio-based production of adipic acid and other valuable chemicals. The high titer of 11.1 g/L achieved for this compound in engineered E. coli demonstrates the potential of this pathway.[1] However, further research is needed to optimize the conversion of this compound to the final product and to conduct direct comparative studies with alternative biosynthetic routes under standardized conditions. The experimental protocols provided in this guide offer a starting point for researchers to delve deeper into this exciting area of metabolic engineering.

References

A Comparative Guide to Adipic Acid Production: 2-Hydroxyadipic Acid and Alternative Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of adipic acid, a crucial monomer for nylon-6,6 and other polymers, is undergoing a significant shift from traditional petrochemical-based methods to more sustainable bio-based routes. This guide provides an objective comparison of various precursors for adipic acid synthesis, with a focus on the emerging role of 2-hydroxyadipic acid. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways to aid researchers in navigating this evolving landscape.

Performance Comparison of Adipic Acid Precursors

The selection of a precursor for adipic acid production is a critical decision influenced by factors such as yield, reaction conditions, catalyst efficiency, and sustainability. The following table summarizes the performance of several key precursors based on available experimental data.

PrecursorCatalystReaction ConditionsAdipic Acid Yield (%)Key AdvantagesKey Challenges
This compound Ionic Liquid [MIM(CH₂)₄SO₃H]I160°C, 3.4 MPa H₂>98% (from THFDCA*)High conversion efficiency in the final step.Often an intermediate requiring a multi-step synthesis.
2,5-Furandicarboxylic Acid (FDCA) Ru/Al₂O₃ and [MIM(CH₂)₄SO₃H]ITwo-step process: 1) 50°C, 3.1 MPa H₂; 2) 160°C, 3.4 MPa H₂99% (overall)[1][2][3]High overall yield from a bio-based platform chemical.Two-step process adds complexity.
Mucic Acid Ir-ReOx/C180-220°C, 15 bar N₂63% (adipate esters)[4]One-step conversion from a renewable feedstock.Yields are for adipate esters and require a subsequent hydrolysis step.
Mucic Acid Methyltrioxorhenium (MTO) and Pt/CTwo-step, one-pot: 120°C (air), then 200°C75% (adipic acid ester)[5]One-pot reaction simplifies the process.Moderate yield of the esterified product.
D-Glucose Engineered Saccharomyces cerevisiaeThree-stage fermentation2.0-2.2 mg/L (adipic acid)[6]Direct biological conversion from a simple sugar.Very low titers achieved so far.
cis,cis-Muconic Acid Pd/C24 bar H₂72%[4]Can be produced biologically from lignin or sugars.Requires a separate hydrogenation step.
trans,trans-Muconic Acid 5% Pt/C50-70°C, 4 bar H₂Complete conversionMild reaction conditions.Kinetic studies focus on conversion rather than isolated yield.[7]
Cyclohexanone RuCl₃ · nH₂O / Oxone®Room Temperature98%[8]High yield under mild conditions.Relies on a petrochemical-based precursor.

*Note: In the two-step conversion of FDCA to adipic acid, tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is an intermediate. The >98% yield for this compound is based on its role as a subsequent intermediate in this pathway.

Experimental Protocols

Two-Step Conversion of 2,5-Furandicarboxylic Acid (FDCA) to Adipic Acid

This protocol describes a highly efficient method to produce adipic acid from the bio-based platform chemical FDCA, with this compound as a key intermediate.[1][2][3]

Step 1: Hydrogenation of FDCA to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)

  • Catalyst: Ru/Al₂O₃

  • Reaction Setup: A high-pressure batch reactor is charged with 1.0 wt% FDCA in deionized water. The Ru/Al₂O₃ catalyst is added at a specified substrate-to-catalyst ratio.

  • Reaction Conditions: The reactor is pressurized with hydrogen gas to 3.1 MPa and heated to 50°C. The reaction mixture is stirred for 4 hours.

  • Product Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The resulting aqueous solution contains THFDCA and some this compound.

Step 2: Hydrogenolysis of THFDCA to Adipic Acid

  • Catalyst: Iodide-containing ionic liquid [MIM(CH₂)₄SO₃H]I

  • Reaction Setup: The aqueous solution of THFDCA from Step 1 is placed in a high-pressure reactor with the ionic liquid catalyst.

  • Reaction Conditions: The reactor is pressurized with hydrogen gas to 3.4 MPa and heated to 160°C. The reaction is run for a specified time to ensure complete conversion.

  • Product Analysis: The final product mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the yield of adipic acid.

One-Step Conversion of Mucic Acid to Adipate Esters

This protocol outlines a one-step catalytic conversion of mucic acid, a sugar-derived acid, to adipate esters.[4]

  • Catalyst: Bifunctional Ir-ReOx/C

  • Reaction Setup: A 75 mL Parr batch reactor is loaded with mucic acid (1 mmol), the Ir-ReOx/C catalyst (150 mg), and isopropanol (40 mL) as both a solvent and a hydrogen donor.

  • Reaction Conditions: The reactor is pressurized with nitrogen to 15 bar and heated to a temperature between 180°C and 220°C for 6 to 12 hours.

  • Product Isolation and Analysis: After the reaction, the catalyst is removed by filtration. The isopropanol is removed under reduced pressure to yield the adipate ester product. The conversion and yield are determined using ¹H NMR spectroscopy.

Biocatalytic Production of Adipic Acid from Glucose

This protocol describes a three-stage fermentation process using an engineered strain of Saccharomyces cerevisiae to produce adipic acid directly from glucose.[6]

  • Microorganism: Engineered Saccharomyces cerevisiae strain expressing enzymes for the adipic acid pathway, including an enoate reductase.

  • Fermentation Setup: The fermentation is carried out in a bioreactor under controlled conditions.

  • Stage 1 (Anaerobic): The yeast cells are grown under anaerobic conditions to allow for the maturation of the oxygen-sensitive enoate reductase.

  • Stage 2 (Aerobic): The culture is then switched to aerobic conditions to facilitate the conversion of an intermediate (catechol) to cis,cis-muconic acid by an oxygen-dependent dioxygenase.

  • Stage 3 (Microaerobic/Anaerobic): The conditions are shifted back to microaerobic or anaerobic to allow the enoate reductase to convert the cis,cis-muconic acid to adipic acid.

  • Product Analysis: The final concentration of adipic acid in the fermentation broth is determined by analytical methods like HPLC. The reported titers are in the range of 2.0–2.2 mg/L.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical and biological pathways for adipic acid production.

Adipic_Acid_Pathways cluster_petrochemical Petrochemical Route cluster_bio_based Bio-Based Routes cluster_fdca From FDCA cluster_mucic From Mucic Acid cluster_glucose From Glucose Cyclohexane Cyclohexane KA Oil KA Oil Cyclohexane->KA Oil Oxidation Adipic Acid Adipic Acid KA Oil->Adipic Acid Nitric Acid Oxidation FDCA 2,5-Furandicarboxylic Acid THFDCA Tetrahydrofuran-2,5- dicarboxylic Acid FDCA->THFDCA Hydrogenation (Ru/Al2O3) HAA 2-Hydroxyadipic Acid THFDCA->HAA Hydrogenolysis Adipic_Acid_FDCA Adipic Acid HAA->Adipic_Acid_FDCA Hydrogenolysis ([MIM(CH2)4SO3H]I) Mucic_Acid Mucic Acid Adipate_Esters Adipate Esters Mucic_Acid->Adipate_Esters Deoxydehydration & Catalytic Transfer Hydrogenation (Ir-ReOx/C) Adipic_Acid_Mucic Adipic Acid Adipate_Esters->Adipic_Acid_Mucic Hydrolysis Glucose Glucose cis,cis-Muconic Acid cis,cis-Muconic Acid Glucose->cis,cis-Muconic Acid Fermentation Adipic Acid_Glucose Adipic Acid cis,cis-Muconic Acid->Adipic Acid_Glucose Hydrogenation (e.g., Pd/C) or Enoate Reductase

Caption: Overview of Petrochemical and Bio-Based Routes to Adipic Acid.

Detailed_FDCA_Pathway cluster_catalysts Catalysts FDCA 2,5-Furandicarboxylic Acid (FDCA) Step1 Step 1: Hydrogenation FDCA->Step1 THFDCA Tetrahydrofuran-2,5- dicarboxylic Acid (THFDCA) Step1->THFDCA Step2 Step 2: Hydrogenolysis THFDCA->Step2 HAA This compound (Intermediate) Step2->HAA Adipic_Acid Adipic Acid HAA->Adipic_Acid Catalyst1 Ru/Al₂O₃ 50°C, 3.1 MPa H₂ Catalyst1->Step1 Catalyst2 [MIM(CH₂)₄SO₃H]I 160°C, 3.4 MPa H₂ Catalyst2->Step2

Caption: Two-Step Catalytic Conversion of FDCA to Adipic Acid.

Biological_Pathway Glucose Glucose 2-Oxoadipate 2-Oxoadipate Glucose->2-Oxoadipate Multi-step enzymatic synthesis 2-Hydroxyadipate 2-Hydroxyadipate 2-Oxoadipate->2-Hydroxyadipate Ae-ldhO 2-Hexenedioyl-CoA 2-Hexenedioyl-CoA 2-Hydroxyadipate->2-Hexenedioyl-CoA GctAB, HgdCAB Adipoyl-CoA Adipoyl-CoA 2-Hexenedioyl-CoA->Adipoyl-CoA Hypothesized: Gdh Adipic Acid Adipic Acid Adipoyl-CoA->Adipic Acid GtcAB

Caption: Biological Pathway from Glucose to Adipic Acid via 2-Hydroxyadipate.

References

A Comparative Analysis of 2-Hydroxyadipic Acid and 3-Hydroxyadipic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the chemical properties, metabolic pathways, and clinical significance of two isomeric dicarboxylic acids.

This guide provides a comprehensive comparative analysis of 2-hydroxyadipic acid and 3-hydroxyadipic acid, two constitutional isomers with distinct roles in human metabolism and disease. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these molecules. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of their metabolic pathways.

Chemical and Physical Properties

This compound and 3-hydroxyadipic acid share the same molecular formula (C₆H₁₀O₅) and molecular weight (162.14 g/mol ), but differ in the position of the hydroxyl group on the adipic acid backbone.[1][2][3][4] This structural difference leads to distinct chemical and physical properties, influencing their biological activities and analytical profiles.

PropertyThis compound3-Hydroxyadipic Acid
IUPAC Name 2-hydroxyhexanedioic acid3-hydroxyhexanedioic acid
Synonyms α-Hydroxyadipic acid, 2-Hydroxyhexanedioic acidβ-Hydroxyadipic acid, 3-Hydroxyhexanedioic acid
CAS Number 18294-85-414292-29-6
Molecular Formula C₆H₁₀O₅C₆H₁₀O₅
Molecular Weight 162.14 g/mol 162.14 g/mol
Physical State SolidWhite crystalline solid
Water Solubility SolubleSoluble
Relative Density 1.413 g/cm³Not Available

Biological Significance and Metabolic Pathways

The distinct positioning of the hydroxyl group dictates the involvement of each isomer in different metabolic pathways, leading to their association with separate inborn errors of metabolism.

This compound: A Marker of Impaired Lysine, Hydroxylysine, and Tryptophan Degradation

This compound is an intermediate in the degradation pathway of the essential amino acid L-lysine.[5][6][7] It is formed by the reduction of 2-ketoadipic acid.[4][8] Elevated levels of this compound, along with 2-aminoadipic acid and 2-ketoadipic acid, in the urine are characteristic of 2-ketoadipic aciduria (also known as alpha-aminoadipic and alpha-ketoadipic aciduria).[9][10][11][12][13] This rare autosomal recessive disorder results from a deficiency of the 2-ketoadipic acid dehydrogenase enzyme complex.[13]

Lysine_Degradation_Pathway cluster_disease 2-Ketoadipic Aciduria Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_Semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_Semialdehyde Alpha_Aminoadipic_Acid α-Aminoadipic acid Alpha_Aminoadipic_Semialdehyde->Alpha_Aminoadipic_Acid Alpha_Ketoadipic_Acid α-Ketoadipic acid Alpha_Aminoadipic_Acid->Alpha_Ketoadipic_Acid Transamination Two_Hydroxyadipic_Acid This compound Alpha_Ketoadipic_Acid->Two_Hydroxyadipic_Acid Reduction Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipic_Acid->Glutaryl_CoA 2-Ketoadipic acid dehydrogenase (Deficient) TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle

3-Hydroxyadipic Acid: An Indicator of Enhanced or Impaired Fatty Acid Oxidation

3-Hydroxyadipic acid is a metabolite derived from the omega-oxidation of fatty acids, followed by beta-oxidation of the resulting dicarboxylic acids.[1][2][14][15][16] This pathway becomes particularly active under conditions of high fatty acid mobilization, such as fasting, or when mitochondrial beta-oxidation is impaired.[17][18] Consequently, elevated urinary excretion of 3-hydroxyadipic acid (often measured as its stable lactone form, 3-hydroxyadipic acid 3,6-lactone) is a hallmark of various fatty acid oxidation disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[18][19][20]

In healthy adults, the urinary concentration of 3-hydroxyadipic acid 3,6-lactone is typically low (0.9 +/- 0.5 micrograms/mg creatinine) but increases significantly during fasting, reaching up to 19.1 +/- 8.5 micrograms/mg creatinine after three days.[17] In children, this response is even more pronounced.[17]

Fatty_Acid_Oxidation_Pathway cluster_conditions Increased flux in Fasting & FAO Disorders Fatty_Acids Fatty Acids Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Fatty_Acids->Omega_Oxidation Dicarboxylic_Acids Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Beta_Oxidation β-Oxidation (Peroxisomes/Mitochondria) Dicarboxylic_Acids->Beta_Oxidation Three_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Beta_Oxidation->Three_Hydroxyadipyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA Three_Hydroxyadipic_Acid 3-Hydroxyadipic acid Three_Hydroxyadipyl_CoA->Three_Hydroxyadipic_Acid Thioesterase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Experimental Protocols

Accurate quantification of this compound and 3-hydroxyadipic acid is crucial for diagnosing metabolic disorders and for research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

General Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample_Collection 1. Sample Collection (Urine, Plasma, etc.) Internal_Standard 2. Addition of Internal Standard (e.g., stable isotope-labeled analogs) Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization 4. Derivatization (e.g., silylation) Extraction->Derivatization GC_MS_Analysis 5. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis 6. Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Detailed Sample Preparation for GC-MS Analysis of Urinary Organic Acids

This protocol provides a general guideline for the preparation of urine samples for the analysis of 2- and 3-hydroxyadipic acid.

  • Sample Collection and Storage: Collect a random urine sample in a sterile container. If not analyzed immediately, store the sample at -20°C or lower.

  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of a suitable internal standard, such as a stable isotope-labeled analog of the analytes (e.g., D3-2-hydroxyadipic acid, D3-3-hydroxyadipic acid).

  • Extraction:

    • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process twice more, combining the organic layers.

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with 5% phenyl methylpolysiloxane.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Spectrometer Mode: Scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification.

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify the TMS derivatives of this compound and 3-hydroxyadipic acid based on their retention times and mass spectra compared to authentic standards.

    • Quantify the analytes by comparing the peak area of their characteristic ions to that of the internal standard.

Conclusion

This compound and 3-hydroxyadipic acid, while structurally similar, are involved in distinct metabolic pathways and are indicative of different pathological states. A thorough understanding of their unique biochemical roles and accurate analytical determination are essential for the diagnosis and management of related metabolic disorders, as well as for advancing research in these areas. The information provided in this guide serves as a valuable resource for scientists and clinicians working with these important biomolecules.

References

Evaluating the Purity of Synthesized 2-Hydroxyadipic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized 2-Hydroxyadipic acid, a key intermediate in various metabolic pathways and a potential building block in chemical synthesis. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical methodology.

Comparative Analysis of Purity Assessment Methods

The determination of this compound purity can be effectively achieved using several analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation.

A commercially available this compound standard serves as a crucial reference for all comparative analyses. These standards are available from various suppliers with specified purities, typically ranging from ≥95% to over 99%.[1][2]

Table 1: Comparison of Analytical Techniques for this compound Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantitative analysis of purity and impurity profiling.Identification and quantification of volatile impurities.Structural elucidation and quantitative purity determination.
Sample Prep Dissolution in a suitable solvent (e.g., mobile phase).Derivatization is often required to increase volatility.Dissolution in a deuterated solvent.
Strengths High resolution, sensitivity, and reproducibility for quantitative analysis.High sensitivity and specificity for identifying unknown impurities.Provides detailed structural information and can quantify without a specific reference standard for every impurity.
Limitations Requires a reference standard for accurate quantification.Not suitable for non-volatile impurities; derivatization can introduce errors.Lower sensitivity compared to chromatographic methods for trace impurities.
Typical Impurities Detected Starting materials, by-products (e.g., adipic acid, glutaric acid), and other non-volatile compounds.Volatile organic synthesis by-products and residual solvents.Structural isomers and major impurities with distinct proton signals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from general methods for organic acid analysis and is suitable for the quantitative purity determination of this compound.[3][4][5][6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample using the calibration curve. The purity is calculated as the percentage of the measured concentration relative to the expected concentration.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol provides a method for determining the purity of this compound by comparing the integral of the analyte's signals to that of a known internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

  • Internal Standard: Maleic acid or another suitable standard with a known purity and non-overlapping signals.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the NMR tube and vortex until both the sample and the standard are fully dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Purity Calculation:

    • Identify a well-resolved proton signal for both this compound (e.g., the methine proton at ~4.0 ppm) and the internal standard.

    • Integrate the selected signals.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the internal standard

Potential Impurities in Synthesized this compound

The nature of impurities in synthesized this compound largely depends on the synthetic route.

Biosynthetic Route: When produced via fermentation, common impurities may include residual precursors like L-lysine and metabolic by-products such as acetic acid and lactic acid.[7]

Chemical Synthesis Route: Chemical synthesis, often involving the oxidation of compounds like 2-hydroxycyclohexanone, can lead to impurities such as:

  • Unreacted starting materials.

  • Adipic acid.

  • Glutaric acid.

  • Succinic acid.[8][9]

  • Other dicarboxylic acids formed from over-oxidation or side reactions.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in the analysis and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_results Results synthesis Synthesized This compound hplc HPLC Analysis synthesis->hplc nmr NMR Analysis synthesis->nmr gcms GC-MS Analysis synthesis->gcms quant Quantitative Purity (%) hplc->quant nmr->quant qual Impurity Profile gcms->qual

Figure 1: Experimental workflow for the purity evaluation of synthesized this compound.

This compound is an intermediate in the metabolic pathway of lysine and tryptophan. Its accumulation is associated with the genetic disorder 2-ketoadipic aciduria, which results from a deficiency in the enzyme 2-ketoadipate dehydrogenase.[10]

Metabolic_Pathway lysine Lysine / Tryptophan aminoadipate 2-Aminoadipic acid lysine->aminoadipate Catabolism ketoadipate 2-Ketoadipic acid aminoadipate->ketoadipate Transamination hydroxyadipate This compound ketoadipate->hydroxyadipate Reduction glutaryl_coA Glutaryl-CoA ketoadipate->glutaryl_coA Oxidative Decarboxylation (2-ketoadipate dehydrogenase) tca TCA Cycle glutaryl_coA->tca

Figure 2: Simplified metabolic pathway involving this compound.

References

Navigating the Analytical Landscape for 2-Hydroxyadipic Acid: A Comparative Guide to Immunoassays and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of 2-hydroxyadipic acid, a critical dicarboxylic acid intermediate in metabolic pathways, selecting the appropriate analytical method is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of immunoassay-based techniques with mass spectrometry-based methods for the quantification of this compound, with a special focus on the potential cross-reactivity challenges inherent in immunoassay development.

Currently, there are no commercially available immunoassays, such as ELISA kits, specifically designed for the detection of this compound. This guide, therefore, will address the topic from a developmental perspective, outlining the potential for such an assay and its anticipated performance in comparison to established mass spectrometry techniques.

The Challenge of Cross-Reactivity in a Hypothetical Immunoassay for this compound

An immunoassay for a small molecule like this compound would typically be a competitive assay. The specificity of such an assay is determined by the antibody's ability to bind exclusively to this compound. However, due to structural similarities with other endogenous molecules, the potential for cross-reactivity is a significant concern.

Antibodies developed against this compound could potentially cross-react with other dicarboxylic acids that share a similar backbone or functional groups. These include its metabolic precursor, 2-ketoadipic acid, and the parent compound, adipic acid.[1][2] Cross-reactivity with these and other related metabolites would lead to inaccurate quantification and misinterpretation of results.

Comparison of Analytical Methodologies: Hypothetical Immunoassay vs. Mass Spectrometry

While a dedicated immunoassay for this compound is not yet available, a comparison with the current gold-standard methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential for understanding the analytical landscape.[3][4][5]

FeatureHypothetical Immunoassay (e.g., Competitive ELISA)Mass Spectrometry (GC-MS, LC-MS/MS)
Specificity Moderate to High (dependent on antibody quality and potential for cross-reactivity with structurally similar dicarboxylic acids)Very High (mass-to-charge ratio provides definitive identification)
Sensitivity Potentially High (in the ng/mL to pg/mL range)High (LC-MS/MS can achieve very low limits of detection, often in the low nmol/L to pmol/L range)[4]
Throughput High (amenable to 96-well plate format for simultaneous analysis of many samples)Lower (sample preparation and chromatographic separation can be time-consuming, though high-throughput methods exist)[4]
Cost per Sample LowerHigher (instrumentation and maintenance costs are significant)
Ease of Use Relatively simple and can be automatedRequires specialized expertise and instrumentation
Sample Preparation Minimal, often direct use of biological fluids after dilutionMore extensive, may involve extraction and derivatization[4]
Development Time Long and resource-intensive (requires antibody development and validation)Method development is required but is generally faster than antibody development

Established Alternative: Mass Spectrometry-Based Quantification

Given the absence of a commercial immunoassay, researchers currently rely on mass spectrometry for the accurate quantification of this compound. Both GC-MS and LC-MS/MS offer high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization of the non-volatile dicarboxylic acids to make them amenable to gas chromatography. The subsequent mass analysis provides a definitive identification and quantification based on the unique fragmentation pattern of the derivatized analyte.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of metabolites in complex biological matrices.[3][4][5][6] It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method can often be performed with less stringent sample cleanup and may not always require derivatization, although derivatization can be used to enhance sensitivity.[5]

Experimental Protocols

Representative Competitive ELISA Protocol (Hypothetical)

This protocol is a representative example of how a competitive ELISA for this compound might be performed.

  • Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed again.

  • Competitive Reaction: Standards of known this compound concentration and unknown samples are mixed with a specific primary antibody against this compound. This mixture is then added to the wells of the microplate. The plate is incubated for 1-2 hours at room temperature. During this time, the free this compound in the standards or samples competes with the this compound-protein conjugate on the plate for binding to the primary antibody.

  • Washing: The plate is washed to remove any unbound antibody and antigen.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added to each well. The enzyme will catalyze a color change.

  • Signal Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

General Protocol for LC-MS/MS Analysis of Dicarboxylic Acids

This protocol provides a general workflow for the analysis of dicarboxylic acids, including this compound, using LC-MS/MS.[4]

  • Sample Preparation:

    • To 100 µL of serum, plasma, or urine, add an internal standard (a stable isotope-labeled version of the analyte).

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected, or an extraction and derivatization can be performed. For enhanced sensitivity, dicarboxylic acids can be derivatized (e.g., to form butyl esters).[4]

  • Liquid Chromatography:

    • Inject the prepared sample onto a suitable LC column (e.g., a C18 reversed-phase column).

    • Use a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Tandem Mass Spectrometry:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

Visualizing the Methodologies and Metabolic Context

To further clarify the concepts discussed, the following diagrams illustrate a hypothetical immunoassay workflow and the metabolic pathway of this compound.

G cluster_workflow Hypothetical Competitive ELISA Workflow A 1. Plate Coating (this compound-Protein Conjugate) B 2. Blocking (Prevents non-specific binding) A->B Wash C 3. Competitive Binding (Sample/Standard + Antibody) B->C Wash D 4. Secondary Antibody (Enzyme-linked) C->D Wash E 5. Substrate Addition (Color development) D->E Wash F 6. Signal Detection (Inverse to concentration) E->F

Caption: Workflow of a hypothetical competitive ELISA for this compound.

G cluster_pathway Metabolic Pathway of this compound Lysine L-Lysine Intermediates ... Lysine->Intermediates Alpha_Ketoglutarate alpha-Ketoglutarate Alpha_Ketoglutarate->Intermediates Two_Ketoadipic_Acid 2-Ketoadipic Acid Intermediates->Two_Ketoadipic_Acid Two_Hydroxyadipic_Acid This compound Two_Ketoadipic_Acid->Two_Hydroxyadipic_Acid Reduction Adipic_Acid Adipic Acid Two_Hydroxyadipic_Acid->Adipic_Acid Further processing

Caption: Simplified metabolic pathway showing the synthesis of this compound.[7][8]

References

Unraveling the Metabolic Fate of 2-Hydroxyadipic Acid: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of key biological molecules is paramount. 2-Hydroxyadipic acid, a dicarboxylic acid implicated in certain inborn errors of metabolism and a key intermediate in engineered biosynthetic pathways, presents a compelling case for detailed metabolic investigation. This guide provides a comparative overview of the established understanding of this compound metabolism and a proposed framework for its definitive confirmation using isotopic labeling studies.

The Known Metabolic Crossroads of this compound

This compound is primarily recognized for its role in two distinct metabolic contexts. In human metabolism, it is formed by the reduction of 2-ketoadipic acid.[1][2] Elevated levels of this compound in urine are a hallmark of 2-ketoadipic aciduria, an inborn error of metabolism affecting the degradation pathway of lysine, hydroxylysine, and tryptophan.[3] This accumulation suggests a bottleneck in the downstream processing of this metabolite in affected individuals.

Conversely, in the realm of metabolic engineering, this compound serves as a crucial intermediate in the biosynthesis of adipic acid, a valuable platform chemical.[4] Engineered microorganisms, such as Escherichia coli, have been designed to produce adipic acid from renewable feedstocks via a pathway that proceeds through this compound.[4]

While its formation from 2-ketoadipic acid is well-established, the subsequent metabolic fate of this compound in native biological systems remains less clearly defined. Isotopic labeling studies offer a powerful approach to trace the journey of this molecule and definitively map its metabolic conversions.

Proposed Isotopic Labeling Strategy for Elucidating this compound Metabolism

To unequivocally confirm the metabolic pathway of this compound, a stable isotope tracing study can be employed. This involves introducing a labeled version of the molecule into a biological system and tracking the incorporation of the isotope into downstream metabolites.

Experimental Protocol: A Step-by-Step Guide

A robust experimental design is critical for obtaining clear and interpretable results. The following protocol outlines a comprehensive approach using ¹³C-labeled this compound.

1. Synthesis of Labeled Tracer:

  • Synthesize [U-¹³C₆]-2-hydroxyadipic acid to ensure all carbon atoms are labeled. This provides a distinct mass shift that is readily detectable by mass spectrometry.

2. In Vitro Cell Culture Model:

  • Utilize a relevant cell line, such as a human hepatocyte cell line (e.g., HepG2), which is metabolically active and capable of processing fatty acids.

  • Culture cells in a defined medium.

  • Introduce [U-¹³C₆]-2-hydroxyadipic acid to the culture medium at a known concentration.

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent metabolism of the tracer.

3. Metabolite Extraction:

  • At each time point, harvest the cells and quench their metabolism rapidly using a cold solvent mixture (e.g., 80% methanol).

  • Separate the intracellular and extracellular (medium) fractions to distinguish between absorbed and metabolized compounds.

  • Perform a liquid-liquid extraction to isolate metabolites of varying polarities.

4. Analytical Detection and Quantification:

  • Employ a high-resolution analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the sensitive and specific detection of metabolites.

  • For GC-MS analysis, derivatize the samples (e.g., with trimethylsilyl (TMS) ethers) to increase their volatility.

  • Scan for the mass-to-charge ratios (m/z) of potential downstream metabolites, looking for the incorporation of the ¹³C label.

5. Data Analysis:

  • Identify and quantify the isotopologues (molecules differing only in their isotopic composition) of suspected downstream metabolites.

  • Calculate the isotopic enrichment in each metabolite pool to determine the extent of conversion from the labeled precursor.

Expected Quantitative Data and Interpretation

The following table summarizes the anticipated results from the proposed isotopic labeling study, providing a clear comparison between the labeled precursor and its expected downstream metabolites.

MetaboliteExpected IsotopologueExpected Isotopic Enrichment (at 24h)Metabolic Implication
This compound M+6HighSuccessful uptake of the tracer
2-Ketoadipic acid M+6ModerateReversible oxidation to its precursor
Glutaric acid M+5Low to ModerateDecarboxylation and further degradation
Succinic acid M+4LowEntry into the Krebs cycle
Adipic acid M+6Low (in non-engineered cells)Potential for direct conversion

M+X denotes the mass isotopologue with X number of ¹³C atoms.

Visualizing the Metabolic Landscape

Diagrams are essential for conceptualizing complex biological processes. The following visualizations, generated using the DOT language, illustrate the known metabolic context of this compound and the proposed experimental workflow.

Metabolic_Pathway Lysine Lysine, Hydroxylysine, Tryptophan Alpha_Ketoadipic_Acid α-Ketoadipic acid Lysine->Alpha_Ketoadipic_Acid Two_Hydroxyadipic_Acid This compound Alpha_Ketoadipic_Acid->Two_Hydroxyadipic_Acid Reduction Two_Hydroxyadipic_Acid->Alpha_Ketoadipic_Acid Oxidation Adipic_Acid Adipic Acid (Engineered Pathway) Two_Hydroxyadipic_Acid->Adipic_Acid Krebs_Cycle Krebs Cycle Metabolites Two_Hydroxyadipic_Acid->Krebs_Cycle Degradation

Caption: Known metabolic pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Tracer_Synthesis Synthesis of [U-13C6]-2-Hydroxyadipic Acid Tracer_Administration Tracer Administration to Cell Culture Tracer_Synthesis->Tracer_Administration Cell_Culture Cell Culture (e.g., HepG2) Cell_Culture->Tracer_Administration Time_Course Time-Course Incubation (0, 2, 6, 12, 24h) Tracer_Administration->Time_Course Metabolite_Extraction Metabolite Extraction Time_Course->Metabolite_Extraction MS_Analysis GC-MS or LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Isotopologue Analysis and Flux Calculation MS_Analysis->Data_Analysis

Caption: Proposed workflow for isotopic labeling study.

By employing the rigorous methodology of isotopic labeling, researchers can move beyond correlational observations to a definitive, quantitative understanding of this compound metabolism. This knowledge is not only fundamental to our understanding of cellular biochemistry but also holds significant potential for the development of novel diagnostics and therapeutic strategies for related metabolic disorders, as well as for optimizing engineered biosynthetic pathways.

References

Comparing the efficiency of different enzymes for 2-Hydroxyadipate production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of 2-hydroxyadipate, a key intermediate in the bio-based production of adipic acid for nylon manufacturing, is a critical area of research. The efficiency of the dehydrogenase or reductase catalyzing the conversion of 2-oxoadipate (also known as 2-ketoadipate) to 2-hydroxyadipate is a significant bottleneck in the overall pathway. This guide provides a comparative analysis of various enzymes evaluated for this pivotal reaction, supported by experimental data to aid in the selection of the most effective biocatalyst.

Enzyme Performance Comparison

The following table summarizes the kinetic parameters of different enzymes that have been characterized for their ability to reduce 2-oxoadipate to 2-hydroxyadipate. The data highlights the diversity in substrate affinity (Km), catalytic turnover (kcat or specific activity), and overall catalytic efficiency (kcat/Km).

EnzymeSource OrganismProduct StereochemistryKm (2-oxoadipate) [mM]kcat [s⁻¹]Specific Activity [U/mg]Catalytic Efficiency (kcat/Km) [M⁻¹s⁻¹]
Lactate Dehydrogenase (Ae-LdhO)Alcaligenes eutrophus H16(S)-2-hydroxyadipate0.32[1]-454.5[1]-
(R)-2-Hydroxyglutarate Dehydrogenase (Hgdh)Acidaminococcus fermentans(R)-2-hydroxyadipate1.80.05-27.8
D-3-Phosphoglycerate Dehydrogenase (Pgdh)Escherichia coliNot Specified110.45-40.9
Engineered Homoisocitrate DehydrogenaseSchizosaccharomyces pombe(R)-2-hydroxyadipate2.0[2]0.027[2]-13.3[2]
Engineered Hgdh (Variant 1)Acidaminococcus fermentans(R)-2-hydroxyadipate0.82.5-3125
Engineered Hgdh (Variant 2)Acidaminococcus fermentans(R)-2-hydroxyadipate0.72.3-3286
Engineered Hgdh (Variant 3)Acidaminococcus fermentans(R)-2-hydroxyadipate0.92.1-2333

Note: Specific activity is expressed in U/mg, where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute. The catalytic efficiency for Ae-LdhO could not be calculated as kcat was not reported. The data for engineered Hgdh variants are derived from a directed evolution study aimed at improving 2-oxoadipate reduction[3].

Metabolic Pathway for 2-Hydroxyadipate Production

The production of 2-hydroxyadipate is a key step in the biosynthesis of adipic acid from renewable feedstocks like glucose. One prominent pathway proceeds via the intermediate 2-oxoadipate. The final reduction step is catalyzed by a 2-oxoadipate reductase/dehydrogenase. The stereochemistry of the resulting 2-hydroxyadipate is crucial for subsequent enzymatic steps.

MetabolicPathway Glucose Glucose AlphaKetoglutarate α-Ketoglutarate Glucose->AlphaKetoglutarate Glycolysis & TCA Cycle TwoOxoadipate 2-Oxoadipate AlphaKetoglutarate->TwoOxoadipate Homocitrate Synthase, etc. TwoHydroxyadipate 2-Hydroxyadipate TwoOxoadipate->TwoHydroxyadipate 2-Oxoadipate Reductase (e.g., Hgdh, Ldh) AdipicAcid Adipic Acid TwoHydroxyadipate->AdipicAcid Multi-step Conversion

Caption: Biosynthetic pathway from glucose to adipic acid, highlighting the enzymatic conversion of 2-oxoadipate to 2-hydroxyadipate.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of enzyme efficiencies. Below are generalized protocols for the expression, purification, and activity assay of 2-oxoadipate reducing enzymes, based on commonly employed techniques.

Recombinant Enzyme Expression and Purification

A typical workflow for obtaining purified enzyme for characterization is outlined below.

ExperimentalWorkflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_assay Enzyme Assay GeneSynthesis Gene Synthesis/ PCR Amplification VectorLigation Ligation into Expression Vector GeneSynthesis->VectorLigation Transformation Transformation into E. coli VectorLigation->Transformation CellCulture E. coli Culture Growth Transformation->CellCulture Induction Induction of Protein Expression (e.g., IPTG) CellCulture->Induction CellHarvest Cell Harvest (Centrifugation) Induction->CellHarvest CellLysis Cell Lysis (Sonication/French Press) CellHarvest->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification Chromatography Affinity/Ion-Exchange Chromatography Clarification->Chromatography PurityAnalysis SDS-PAGE Analysis Chromatography->PurityAnalysis ActivityAssay Spectrophotometric Activity Assay PurityAnalysis->ActivityAssay DataAnalysis Kinetic Parameter Calculation ActivityAssay->DataAnalysis

Caption: A generalized experimental workflow for the production and characterization of recombinant enzymes for 2-hydroxyadipate synthesis.

Detailed Steps:

  • Gene Cloning and Expression: The gene encoding the dehydrogenase of interest is cloned into a suitable expression vector, often containing a purification tag (e.g., His-tag). The vector is then transformed into an expression host, typically E. coli.

  • Protein Expression: The E. coli cells are cultured to a desired optical density, and protein expression is induced (e.g., with IPTG). Cells are grown for a specific period at a controlled temperature to allow for protein accumulation.

  • Cell Lysis and Clarification: The cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed to release the intracellular proteins. The cell debris is removed by centrifugation to obtain a clear cell lysate.

  • Protein Purification: The target enzyme is purified from the cell lysate using chromatography techniques. For His-tagged proteins, immobilized metal affinity chromatography (IMAC) is commonly used. Further purification steps like ion-exchange or size-exclusion chromatography may be employed to achieve high purity.

  • Purity Analysis: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

The activity of 2-oxoadipate reducing enzymes is typically measured by monitoring the oxidation of the cofactor NADH to NAD⁺ at 340 nm using a spectrophotometer.

Reagents and Materials:

  • Purified enzyme solution

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

  • 2-oxoadipic acid solution (substrate)

  • NADH solution (cofactor)

  • Spectrophotometer and cuvettes

Assay Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, 2-oxoadipic acid at various concentrations, and NADH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the purified enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the enzyme activity.

  • The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Determination of Kinetic Parameters:

  • Km and Vmax: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the initial reaction rates are measured at varying concentrations of 2-oxoadipate while keeping the NADH concentration constant and saturating. The data are then fitted to the Michaelis-Menten equation.

  • kcat: The turnover number (kcat) is calculated by dividing Vmax by the total enzyme concentration used in the assay.

  • kcat/Km: The catalytic efficiency is calculated by dividing kcat by Km.

Conclusion

The selection of an appropriate enzyme for the production of 2-hydroxyadipate is a critical decision in the development of a bio-based adipic acid production process. While native enzymes like lactate dehydrogenase from A. eutrophus show high specific activity, their product stereochemistry may not be ideal for all downstream applications. (R)-2-hydroxyglutarate dehydrogenase from A. fermentans produces the desired (R)-enantiomer but has a lower native activity towards 2-oxoadipate. Protein engineering efforts, as demonstrated with the directed evolution of Hgdh, have shown significant promise in dramatically improving the catalytic efficiency of these enzymes for 2-oxoadipate reduction[3]. Researchers and drug development professionals should consider both the kinetic properties and the stereoselectivity of the enzyme when designing and optimizing biosynthetic pathways for 2-hydroxyadipate and its derivatives.

References

A Comparative Guide to the Analytical Methods for Quantifying 2-Hydroxyadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-hydroxyadipic acid, a key biomarker in certain metabolic disorders, is of paramount importance. This guide provides an objective comparison of the predominant analytical methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the experimental protocols and presents a comparative analysis of their performance based on available data.

Method Comparison

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. Both techniques offer the high selectivity and sensitivity necessary for bioanalytical applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, a crucial derivatization step is required to increase their volatility and thermal stability.[1][2] Silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives, is a common practice.[3] Stable isotope-labeled internal standards can be employed in a stable-isotope dilution analysis to achieve high accuracy and precision.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the standard for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for high volatility.[4] While direct analysis of this compound is possible, derivatization is often employed to enhance chromatographic retention on reverse-phase columns and to improve ionization efficiency, thereby increasing sensitivity.[5][6] Charge-reversal derivatization is one such strategy that has proven effective for dicarboxylic acids.[5]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of organic acids, including those similar in structure to this compound. It is important to note that these values are illustrative and can vary depending on the specific instrumentation, sample matrix, and validation protocol.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.5 µM
Limit of Quantification (LOQ) 0.5 - 5 µM0.05 - 1 µM
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 15%
Sample Throughput LowerHigher
Derivatization MandatoryOften recommended for better performance

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation (Urine/Plasma):

    • To 100 µL of the biological sample, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate to isolate the organic acids.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[3]

    • Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups to their TMS ethers and esters, respectively.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: An optimized temperature gradient to separate this compound from other components.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation (Urine/Plasma):

    • To 50 µL of the biological sample, add an internal standard (e.g., stable isotope-labeled this compound).

    • Precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the proteins.

    • Transfer the supernatant and evaporate to dryness.

  • Derivatization (Optional but Recommended):

    • Reconstitute the residue in a solution containing a derivatization agent (e.g., a phenylenediamine-based reagent) and a coupling agent.[6]

    • Incubate the mixture to allow the reaction to complete. This step enhances the chromatographic properties and detection sensitivity of the analyte.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Liquid Chromatograph (LC) Conditions:

      • Column: A reversed-phase C18 column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

    • Tandem Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for underivatized acids or positive mode for certain derivatives.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and its internal standard to ensure high selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

cluster_GCMS GC-MS Workflow Sample_GC Biological Sample (Urine/Plasma) Extraction_GC Liquid-Liquid Extraction Sample_GC->Extraction_GC Derivatization_GC Silylation (e.g., BSTFA) Extraction_GC->Derivatization_GC Analysis_GC GC-MS Analysis (EI, SIM) Derivatization_GC->Analysis_GC Quantification_GC Quantification Analysis_GC->Quantification_GC cluster_LCMS LC-MS/MS Workflow Sample_LC Biological Sample (Urine/Plasma) Precipitation_LC Protein Precipitation Sample_LC->Precipitation_LC Derivatization_LC Derivatization (Optional) Precipitation_LC->Derivatization_LC Analysis_LC LC-MS/MS Analysis (ESI, MRM) Derivatization_LC->Analysis_LC Quantification_LC Quantification Analysis_LC->Quantification_LC Lysine Lysine, Hydroxylysine, Tryptophan Metabolism Ketoadipic 2-Ketoadipic Acid Lysine->Ketoadipic Hydroxyadipic This compound Ketoadipic->Hydroxyadipic Reduction Disorder 2-Ketoadipic Aciduria (Enzyme Deficiency) Disorder->Ketoadipic Disorder->Hydroxyadipic

References

A Comparative Guide to Engineered E. coli Strains for 2-Hydroxyadipic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of engineered Escherichia coli strains designed for the production of 2-hydroxyadipic acid, a key intermediate in the biosynthesis of adipic acid for bionylon production. The following sections present quantitative production data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflow to assist researchers in the fields of metabolic engineering and synthetic biology.

Performance Benchmark of Engineered E. coli Strains

The production of this compound was benchmarked in various genetically modified E. coli BW25113 strains. The engineering strategies focused on the heterologous expression of a biosynthetic pathway converting L-lysine to this compound, enhancement of precursor and cofactor availability, and optimization of fermentation conditions. The performance of key strains from shake-flask and fed-batch fermentations is summarized below.

Strain IDGenotype / Engineering StrategyCulture ConditionTiter (g/L)Reference
BW_pA-pABW25113 expressing L-lysine to 2-HAA pathwayShake Flask (de novo from glucose)0.193[1]
BW_pA-pABW25113 expressing L-lysine to 2-HAA pathwayShake Flask (de novo, +2 g/L α-ketoglutarate)0.309[1]
BW_H-pgi5Optimized precursor & cofactor pathways5 L Bioreactor (Fed-batch)7.11[1][2]
BW_H-pgi5-pE(yfdV)Above strain with transporter overexpression5 L Bioreactor (Fed-batch)11.1[1][2]

HAA: Hydroxyadipic acid

Metabolic Pathway and Experimental Workflow

2.1. Biosynthesis of this compound from L-lysine

The engineered pathway in E. coli for the conversion of L-lysine to this compound involves a two-step enzymatic reaction. This pathway was constructed to serve as a key part of a larger biosynthetic route from renewable feedstocks to adipic acid.[1][2]

Metabolic_Pathway cluster_pathway This compound Biosynthesis cluster_precursor Precursor Supply L_Lysine L-Lysine Intermediate Intermediate Metabolite L_Lysine->Intermediate Enzyme 1 2_HAA This compound Intermediate->2_HAA Enzyme 2 Glucose Glucose Alpha_KG α-Ketoglutarate Glucose->Alpha_KG Glycolysis & TCA Cycle Alpha_KG->L_Lysine Native E. coli Pathway

Biosynthetic pathway for this compound.

2.2. Experimental Workflow

The general workflow for developing and evaluating the this compound producing strains involves molecular cloning, strain cultivation in shake flasks for initial screening, and fed-batch fermentation for performance validation, followed by product quantification.

Experimental_Workflow cluster_dev Strain Development cluster_eval Strain Evaluation & Production cluster_analysis Analysis Gene_Cloning Gene Cloning & Plasmid Construction Transformation E. coli Transformation Gene_Cloning->Transformation Shake_Flask Shake Flask Cultivation & Screening Transformation->Shake_Flask Fed_Batch Fed-Batch Fermentation in Bioreactor Shake_Flask->Fed_Batch Scale-up Sampling Fermentation Broth Sampling Fed_Batch->Sampling Quantification GC-MS Quantification of 2-HAA Sampling->Quantification

General experimental workflow.

Experimental Protocols

3.1. Strain Cultivation and Shake Flask Experiments

  • Host Strain : E. coli BW25113 was used as the primary host for genetic modifications.[3]

  • Medium : Recombinant E. coli strains were cultured in M9 medium for feeding and de novo production experiments. The M9 medium contained:

    • Glucose: 10 g/L

    • Yeast Extract: 5 g/L

    • NH₄Cl: 1 g/L

    • Na₂HPO₄: 6.78 g/L

    • KH₂PO₄: 3 g/L

    • MOPS: 2 g/L

    • NaCl: 0.5 g/L

    • MgSO₄: 1 mM

    • CaCl₂: 0.1 mM[1]

  • Culture Conditions : For shake flask experiments, cultures were grown at 37°C with shaking at 200 rpm. Induction was performed with an appropriate inducer when the culture reached the desired optical density.[1] For experiments testing the conversion from L-lysine, the precursor was added to the medium. For de novo synthesis from glucose, α-ketoglutarate (2 g/L) was added to the medium to enhance production.[1]

3.2. Fed-Batch Fermentation

  • Bioreactor : Fed-batch fermentations were performed in a 5 L bioreactor.

  • Initial Medium : The initial fermentation medium was similar to the M9 medium used in shake flask experiments.

  • Fermentation Parameters :

    • Temperature: Maintained at 37°C.

    • pH: Controlled at 7.0.

    • Dissolved Oxygen (DO): Maintained at 30% by regulating the mixing speed.[3]

  • Feeding Strategy : A fed-batch strategy was employed to supply nutrients, primarily glucose, to the culture to achieve high cell densities and high product titers. Specific feeding profiles were optimized based on the strain's performance and glucose consumption rate.

3.3. Quantification of this compound

The concentration of this compound in the fermentation broth supernatant was determined by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation :

    • Centrifuge the fermentation broth to pellet the cells.

    • Collect the supernatant.

    • The supernatant is then derivatized to make the analyte volatile for GC-MS analysis. A common method for organic acids is trimethylsilyl (TMS) derivatization.

  • GC-MS Analysis :

    • Column : A suitable capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is used for separation.

    • Carrier Gas : Helium is typically used as the carrier gas.

    • Temperature Program : An optimized temperature gradient is used to separate the components of the sample.

    • Mass Spectrometry : The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

    • Quantification : A standard curve is generated using pure this compound to quantify the concentration in the samples. The identity of the this compound peak is confirmed by its mass spectrum.[1]

References

Safety Operating Guide

Safe Disposal of 2-Hydroxyadipic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-hydroxyadipic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental compliance.

Understanding the Hazards

This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and leads to serious eye irritation (Category 2A).[1] Additionally, it may cause respiratory irritation and is considered harmful to aquatic life.[1] Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory when handling this chemical.[1]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below. This information is crucial for safe handling and for completing waste disposal documentation.

PropertyValueSource
CAS Number 18294-85-4[1][2]
Molecular Formula C₆H₁₀O₅[2]
Molecular Weight 162.14 g/mol
Appearance Solid
Solubility PBS (pH 7.2): 5 mg/mlDMF: 2 mg/mlEthanol: 2 mg/mlDMSO: 1 mg/ml[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[1] The substance should be disposed of via an approved waste disposal plant. The following protocol outlines the recommended steps for safe disposal.

Experimental Protocol: Neutralization and Disposal

This protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

  • Segregation and Labeling:

    • Collect all waste containing this compound (both solid and dissolved forms) in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Harmful"), and the approximate concentration and quantity.

  • Neutralization (for aqueous solutions):

    • Work in a well-ventilated area, preferably a chemical fume hood.[1]

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the aqueous waste solution while stirring.[3]

    • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.[3][4]

    • Continue adding the base in small increments until the pH is neutral (approximately pH 7.0).[3] This process reduces the corrosive properties of the acidic waste.

  • Final Packaging and Disposal:

    • Transfer the neutralized solution into a corrosion-resistant, leak-proof container suitable for chemical waste.[3]

    • Ensure the container is sealed tightly and labeled as "Neutralized this compound Waste" along with any other components in the solution.

    • Store the container in a designated, secure secondary containment area away from incompatible materials.[3]

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management company.[3] Do not pour down the drain unless explicitly permitted by your local EHS office and municipal regulations.[4]

Accidental Spill and Release Measures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Don full personal protective equipment, including respiratory protection if dealing with dust or aerosols.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • Collect all contaminated materials into a designated hazardous waste container.

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol, and dispose of all contaminated materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal & Spill Response cluster_routine Routine Disposal cluster_spill Spill Response cluster_final Final Steps start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Aqueous, Spill) ppe->assess collect Collect in Labeled Hazardous Waste Container assess->collect Routine Waste contain Contain Spill & Prevent Entry to Drains assess->contain Spill Event neutralize Neutralize Aqueous Waste (if applicable, pH 7) collect->neutralize package Package in Sealed, Corrosion-Resistant Container neutralize->package absorb Absorb/Clean Up with Inert Material contain->absorb absorb->package store Store in Secondary Containment package->store consult Consult Local Regulations & Institutional EHS store->consult dispose Dispose via Approved Hazardous Waste Facility consult->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxyadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Hydroxyadipic Acid

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound presents several health hazards that require strict adherence to safety protocols. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1]

Hazard ClassificationGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety goggles with side-shieldsMust be worn at all times. A face shield may be necessary if there is a significant splash risk.[1][2]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[3][4] Always inspect gloves for integrity before use.
Body Protection Impervious clothing / Laboratory coatA fully buttoned lab coat is the minimum requirement. For larger quantities, chemical-resistant clothing is advised.[1][2]
Respiratory Protection Suitable respiratorUse in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95) is required.[1][2][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a safety shower and eyewash station are accessible and functional.[1]

    • Work within a certified chemical fume hood or a well-ventilated area.[1][2]

    • Don all required PPE as specified in the table above.

    • Have spill cleanup materials readily available.

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Avoid breathing any dust, fumes, or vapors.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly with soap and water after handling the substance.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][2]

    • Recommended storage for the powder form is at -20°C for long-term stability (up to 3 years).[1]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

Waste Disposal Plan
  • Collection:

    • Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.

  • Spill Decontamination:

    • In case of a spill, wear full PPE.[1]

    • Contain the spill and prevent it from entering drains or water courses.[1]

    • For liquid spills, absorb with an inert, non-combustible material like diatomite or a universal binder.[1]

    • For solid spills, carefully sweep or scoop the material into the waste container, avoiding dust generation.[2]

    • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Final Disposal:

    • Dispose of the waste container and its contents in accordance with all local, state, and federal regulations.[1][5] Do not dispose of it down the drain.

Emergency Procedures: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation persists, seek medical attention.[2]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Workflow for Safe Handling and Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Cleanup cluster_emergency Emergency Response prep_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Eyewash Station) prep_ppe->prep_setup prep_spill Ready Spill Kit prep_setup->prep_spill handle_use Use in Ventilated Area (Avoid Dust/Aerosol) prep_spill->handle_use handle_wash Wash Hands After Use handle_use->handle_wash emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure disp_collect Collect Waste in Labeled Container handle_wash->disp_collect disp_dispose Dispose via Approved Hazardous Waste Stream disp_collect->disp_dispose end_op End of Operation disp_dispose->end_op emergency_spill->disp_collect Follow Spill Protocol emergency_exposure->end_op Follow First-Aid Protocol & Seek Medical Attention start Start Handling This compound start->prep_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyadipic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxyadipic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。